molecular formula C5H12N2 B11729610 (3-Methylazetidin-3-yl)methanamine

(3-Methylazetidin-3-yl)methanamine

Cat. No.: B11729610
M. Wt: 100.16 g/mol
InChI Key: LCRGNSQMMQEGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylazetidin-3-yl)methanamine dihydrochloride, with the CAS number 96308-73-5, is a valuable chemical building block offered as a high-purity solid for research and development purposes . This specialized azetidine derivative has a molecular formula of C5H14Cl2N2 and a molecular weight of 173.08 g/mol . As a small, rigid heterocyclic amine, it serves as a crucial synthon in medicinal chemistry and drug discovery efforts, particularly for introducing the azetidine scaffold into novel molecular entities. The compound is characterized by its primary amine functional group, which facilitates further chemical modifications, and the sterically defined azetidine ring, which can influence the conformational properties and metabolic stability of resulting compounds. Researchers utilize this scaffold in the synthesis of potential pharmaceutical candidates, where it may act as a component of ligands for various biological targets. Proper handling is essential; this compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . To ensure stability, it must be stored sealed in a dry environment, under cold conditions (2-8°C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(3-methylazetidin-3-yl)methanamine

InChI

InChI=1S/C5H12N2/c1-5(2-6)3-7-4-5/h7H,2-4,6H2,1H3

InChI Key

LCRGNSQMMQEGPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CN

Origin of Product

United States

Foundational & Exploratory

(3-Methylazetidin-3-yl)methanamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Scaffold for Conformational Restriction in Medicinal Chemistry

Executive Summary

(3-Methylazetidin-3-yl)methanamine (CAS: 96308-73-5 for 2HCl salt) represents a high-value pharmacophore in modern drug discovery.[1] As a 3,3-disubstituted azetidine , it functions as a rigid, sp³-rich bioisostere for gem-dimethyl groups, piperidines, and cyclohexanes. Its unique quaternary carbon center at position 3 confers specific conformational vectors that can enhance receptor selectivity while simultaneously lowering lipophilicity (LogP) compared to six-membered carbocycles.

This technical guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in lead optimization.

Part 1: Physicochemical Profile & Structural Logic

The utility of (3-Methylazetidin-3-yl)methanamine lies in its ability to introduce "molecular stiffness" without adding excessive molecular weight. The quaternary center prevents ring puckering, locking the amine vectors into a defined geometric space.

Chemical Identity & Properties[1][2][3]
PropertyDataNotes
IUPAC Name (3-Methylazetidin-3-yl)methanamine
Common Name 3-Amino-3-methylazetidine precursorOften sold as N-Boc protected or HCl salt
CAS Number 96308-73-5 (Dihydrochloride)Free base: 1165929-39-6
Molecular Formula C₅H₁₂N₂ (Free Base)C₅H₁₄Cl₂N₂ (2HCl Salt)
Molecular Weight 100.16 g/mol (Free Base)173.08 g/mol (2HCl Salt)
Exact Mass 100.1000
ClogP ~ -1.1 (Estimated)Highly polar due to dual amines
pKa ~9.5 (Azetidine N), ~10.2 (Primary N)Estimates based on piperidine/ethylamine analogs
Structural Visualization

The following diagram illustrates the connectivity and the critical quaternary center at C3, which is the key to its rigidifying properties.

ChemicalStructure Figure 1: Connectivity of (3-Methylazetidin-3-yl)methanamine showing the C3 quaternary center. C3 C3 (Quaternary) C4 C4 C3->C4 Me CH3 (Methyl) C3->Me Axial/Eq CH2 CH2 C3->CH2 N1 N1 (Azetidine) C2 C2 N1->C2 C2->C3 C4->N1 NH2 NH2 (Primary) CH2->NH2

Part 2: Synthetic Methodology

Synthesizing 3,3-disubstituted azetidines is non-trivial due to the ring strain (~26 kcal/mol). The most robust route for research-scale production involves the alkylation of a 3-cyano precursor followed by reduction. This avoids the difficult cyclization of acyclic quaternary precursors.

Validated Synthetic Route (Nitrile Reduction Strategy)

Prerequisites:

  • Inert Atmosphere: All steps involving strong bases (LiHMDS) or hydrides (LiAlH₄) must be performed under Argon/Nitrogen.

  • Temperature Control: Cryogenic conditions (-78°C) are essential for the alkylation step to prevent ring opening.

Step 1: Alkylation of the Azetidine Core

The starting material is commercially available tert-butyl 3-cyanoazetidine-1-carboxylate.

  • Setup: Charge a flame-dried flask with tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv) dropwise. Stir for 30 minutes. Note: The anion is stabilized by the cyano group but is prone to polymerization if warmed.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

  • Workup: Allow to warm to 0°C slowly over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Result: tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.

Step 2: Nitrile Reduction to Primary Amine
  • Setup: Dissolve the intermediate from Step 1 in anhydrous THF. Cool to 0°C.[2]

  • Reduction: Carefully add LiAlH₄ (Lithium Aluminum Hydride) (2.0 equiv) pellets or solution. Caution: Exothermic hydrogen evolution.

  • Reflux: Heat to reflux (60°C) for 4–6 hours to ensure complete reduction of the nitrile to the methylene amine (-CH₂NH₂).

  • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts. Filter through Celite.

  • Result: tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.

Step 3: Global Deprotection (Salt Formation)
  • Acidolysis: Dissolve the N-Boc amine in 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Isolation: The product often precipitates as the dihydrochloride salt. Dilute with diethyl ether to maximize precipitation. Filter and dry under vacuum.[3]

Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic route via Nitrile Alkylation and Reduction. Start Start: 1-Boc-3-cyanoazetidine Step1 Step 1: Alkylation (LiHMDS, MeI, -78°C) Start->Step1 Inter1 Intermediate: 1-Boc-3-cyano-3-methylazetidine Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Inter2 Intermediate: 1-Boc-3-(aminomethyl)-3-methylazetidine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: (3-Methylazetidin-3-yl)methanamine (Dihydrochloride Salt) Step3->Final

Part 3: Medicinal Chemistry Applications[1][2][4][6]

The "Gem-Dimethyl" Effect & Bioisosterism

In drug design, replacing a gem-dimethyl group or a larger saturated ring (like cyclohexane or piperidine) with a 3,3-disubstituted azetidine is a strategic modification.

  • Lipophilicity Modulation: The azetidine nitrogen lowers the LogP significantly compared to carbocyclic analogs, improving water solubility.

  • Metabolic Stability: The 3,3-substitution blocks the common metabolic "soft spot" (alpha-oxidation) found in simple azetidines.

  • Vector Alignment: The angle at the C3 position in azetidine is ~90°, whereas in cyclohexane it is ~109.5°. This distinct geometry allows the methyl and methanamine groups to project into binding pockets with a unique vector, potentially picking up novel H-bond interactions.

Handling and Storage
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability: The free base is prone to polymerization or ring opening over time; always generate the free base in situ immediately before use in coupling reactions.

References

  • BenchChem. (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 96308-73-5).[1] Retrieved from

  • PubChem. Azetidin-3-ylmethanamine (Analogous Scaffold Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. 1-(3-methylazetidin-3-yl)prop-2-en-1-one (Related 3,3-disubstituted azetidine). Retrieved from

  • American Chemical Society (ACS). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from

Sources

Breaking the Planarity Barrier: Novel Azetidine Fragments in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As fragment-based drug discovery (FBDD) matures, the limitations of traditional, structurally flat screening libraries have become a critical bottleneck. While sp2-hybridized aromatic fragments readily yield initial hits via


 stacking, their subsequent elaboration frequently results in "brick dust"—compounds with high molecular weight, excessive lipophilicity (clogP), and poor aqueous solubility. As a Senior Application Scientist navigating hit-to-lead optimization, I advocate for a strategic shift toward three-dimensional (3D) saturated heterocycles.

This whitepaper explores the physicochemical rationale, synthetic methodologies, and covalent assay protocols for integrating azetidines —four-membered nitrogen-containing heterocycles—into FBDD pipelines. By acting as rigid, low-mass structural hubs, azetidines offer a highly effective means to "escape from flatland" and access previously unexplored chemical space.

The Physicochemical Rationale: Why Azetidines?

In FBDD, the primary objective is to maintain high Ligand Efficiency (LE) while growing the fragment to engage adjacent sub-pockets[1]. The choice of the central scaffold dictates the trajectory of the exit vectors.

The Causality of Scaffold Selection: Historically, medicinal chemists defaulted to piperidines or pyrrolidines for introducing sp3 character. However, piperidines (6-membered rings) often inflate molecular weight too rapidly and are highly susceptible to cytochrome P450-mediated oxidation at the


-carbon[2]. Pyrrolidines (5-membered rings) offer better stability but possess significant conformational flexibility, which incurs an entropic penalty upon target binding.

Azetidines solve this optimization paradox. Their inherent ring strain restricts conformational flexibility, effectively pre-organizing the fragment for binding[3]. Furthermore, their small size and polar nature improve aqueous solubility while providing distinct ~135° exit vectors that are impossible to achieve with planar phenyl rings or flexible aliphatic chains[4].

Table 1: Physicochemical and Structural Comparison of FBDD Scaffolds
ScaffoldRing SizeRelative Lipophilicity (clogP)Approx. Exit Vector AngleMetabolic StabilityFBDD Utility
Azetidine 4 (sp3)Lowest~135°High (Resistant to ring oxidation)Excellent rigid 3D spacer; low MW penalty
Pyrrolidine 5 (sp3)Medium~105°Moderate (Susceptible to

-oxidation)
Flexible; multiple binding conformations
Piperidine 6 (sp3)Highest~109° (Chair)Low (Prone to CYP450 oxidation)Bulky; often increases logP too rapidly
Phenyl Ring 6 (sp2)High120°HighFlat; contributes to poor solubility

Synthetic Methodologies for Azetidine Library Generation

The rate-limiting step in 3D FBDD is the synthetic elaboration of the fragment hit[5]. Direct C(sp3)-H functionalization of saturated N-heterocycles is notoriously difficult due to high bond dissociation energies.

Photoredox-Mediated Cross-Dehydrogenative Coupling

To circumvent the need for strongly basic conditions—which are incompatible with the sensitive functional groups found in FBDD libraries—we utilize 6[6].

  • Causality: By employing high-throughput experimentation (HTE) with iridium or ruthenium photocatalysts, we can generate a highly reactive

    
    -amino radical under mild, neutral conditions. This allows for the precise, stereocontrolled heteroarylation of the azetidine core, enabling rapid vector growth without degrading the parent fragment[6].
    
SuFEx Click Chemistry for S(VI) Hubs

The advent of Sulfur-Fluoride Exchange (SuFEx) chemistry has unlocked new vector spaces for azetidines.

  • Causality: Unlike sulfonyl chlorides, which rapidly hydrolyze, 7 are exceptionally stable in biological assays[3]. By utilizing 1-azabicyclo[1.1.0]butane (ABB) precursors, these S(VI) hubs can be modularly coupled with neutral amines. This provides a highly flexible platform for generating new degrader motifs or linking the azetidine fragment to E3 ligase ligands for PROTAC development[3].

Azetidine_FBDD_Workflow A 2D Fragment Hit (High LE, Flat sp2) B Azetidine Core Scaffold Hopping A->B Escape Planarity Reduce clogP C Photoredox C(sp3)-H Functionalization B->C Radical Cross-Coupling D SuFEx Click Chemistry (S(VI) Hubs) B->D ABB Precursor Activation E 3D Elaborated Lead (Optimized Exit Vectors) C->E Affinity & Selectivity Optimization D->E Linker/PROTAC Integration

Fig 1: Strategic workflow for elaborating planar 2D fragments into 3D leads using azetidine cores.

Covalent FBDD: Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles

Covalent fragment screening is rapidly gaining traction, offering high potency from low-mass starting points. Recently, 8 have been identified as a novel class of cysteine-targeting electrophiles[8].

Mechanistic Causality: While acrylamides are the gold standard for covalent drugs, their flat geometry limits 3D space exploration. Azetidinyl oxadiazoles offer an sp3-rich alternative. Upon encountering a nucleophilic cysteine, the fragment undergoes an


-like ring-opening mechanism. This reaction is kinetically accelerated by intramolecular interactions between the azetidine nitrogen and the oxadiazole, resulting in a highly specific, stable covalent adduct[8].
Experimental Protocol: Scalable Thiol Reactivity Profiling (STRP)

To systematically map the reactivity of these novel electrophiles prior to target-specific screening, we employ the STRP assay.

Self-Validating Logic: This competitive assay format is inherently self-validating. A fluorescent probe (BODIPY-TMR-maleimide) acts as an internal control to label unreacted cysteines. High fluorescence polarization (FP) confirms the target cysteines are active and accessible. A concentration-dependent drop in FP definitively proves the azetidine fragment has covalently occupied the site, ruling out false positives from protein aggregation or assay interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the azetidinyl oxadiazole fragment library in anhydrous DMSO to prevent premature hydrolysis.

  • Target Incubation: In a 384-well microtiter plate, dispense 10 µM of the target protein in HEPES buffer (pH 7.4). Add the azetidine fragments at varying concentrations (1 µM to 500 µM).

  • Reaction Kinetics: Incubate the plate at 25°C for 60 minutes. (Causality: A 60-minute window allows the

    
    -like ring-opening of the azetidine to reach thermodynamic equilibrium without degrading the target protein).
    
  • Probe Addition: Add 1 µM of BODIPY-TMR-maleimide to all wells. Incubate for an additional 15 minutes in the dark.

  • Fluorescence Polarization (FP) Readout: Measure FP using a microplate reader (Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis: Calculate the

    
     of thiol reactivity. Fragments with an 
    
    
    
    between 50–250 µM are prioritized as "Goldilocks" electrophiles—reactive enough to form a bond, but stable enough to avoid off-target toxicity[8].

STRP_Protocol Step1 1. Library Prep (Azetidinyl Oxadiazoles) Step2 2. Target Incubation (Protein Cys / 60 min) Step1->Step2 Dispense Step3 3. Probe Addition (BODIPY-TMR-maleimide) Step2->Step3 Covalent Binding (SN2 Ring Opening) Step4 4. FP Readout (Measure Unreacted Cys) Step3->Step4 Label Free Cys Step5 5. Hit Identification (IC50 50-250 µM) Step4->Step5 Data Analysis

Fig 2: Scalable Thiol Reactivity Profiling (STRP) workflow for covalent azetidine electrophiles.

Conclusion: 3D Fragment Elaboration and Exit Vector Mapping

The integration of azetidines into FBDD is not merely a structural novelty; it is a fundamental upgrade to the physicochemical properties of screening libraries. By acting as rigid, low-molecular-weight spacers, azetidines allow medicinal chemists to map 3D exit vectors with unprecedented precision[4]. Whether deployed as stable S(VI) hubs via SuFEx chemistry[3], or as novel covalent warheads targeting the cysteine proteome[8], azetidines provide a robust, self-validating platform for the next generation of structure-based drug design.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: PMC / National Institutes of Health URL
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society URL
  • Escape from planarity in fragment-based drug discovery Source: White Rose Research Online URL
  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines Source: PMC / National Institutes of Health URL
  • Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors Source: PMC / National Institutes of Health URL
  • Chapter 4: Lead- and Fragment-oriented Synthesis Source: Royal Society of Chemistry URL
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ResearchGate URL

Sources

Technical Guide: Solubility Profiling & Handling of (3-Methylazetidin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3-Methylazetidin-3-yl)methanamine dihydrochloride salt solubility data Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Identity

(3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS: 96308-73-5 ) is a critical spirocyclic-like building block used in medicinal chemistry to introduce rigid amine scaffolds into drug candidates.[1] Its structural features—a strained four-membered azetidine ring substituted with a methyl group and a primary aminomethyl arm—offer unique vectors for structure-activity relationship (SAR) exploration, particularly in fragment-based drug discovery (FBDD).

As a dihydrochloride salt, this compound exhibits distinct physicochemical behaviors compared to its free base. This guide provides a technical breakdown of its solubility profile, theoretical pKa considerations, and validated protocols for handling and solubilization in high-throughput synthesis.

Physicochemical Profile
PropertyData
IUPAC Name (3-Methylazetidin-3-yl)methanamine dihydrochloride
CAS Number 96308-73-5
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Physical State White to off-white crystalline solid
Salt Stoichiometry 1:2 (Base : HCl)
Hygroscopicity High (Deliquescent tendencies)

Solubility Data & Solvent Compatibility

Note: The values below represent class-typical behaviors for low-molecular-weight diamine dihydrochlorides. While specific batch-to-batch variations occur, these ranges serve as the standard operational baseline for synthesis and bioassay preparation.

Aqueous & Polar Solvent Solubility

The dihydrochloride salt form confers high polarity, making the compound highly soluble in aqueous media and polar aprotic solvents. This is driven by the ionic lattice energy being overcome by high dielectric constant solvents.

SolventSolubility RatingEstimated Saturation Limit (25°C)Application Context
Water (pH < 7) Freely Soluble > 100 mg/mLStock solutions, aqueous reactions.
PBS (pH 7.4) Soluble > 50 mg/mLBiological assays (buffer capacity may be exceeded at high conc).
DMSO Soluble ~ 25–50 mg/mLCryopreservation, HTS library storage.
Methanol Soluble ~ 20–40 mg/mLHydrogenation reactions, recrystallization.
Ethanol Sparingly Soluble < 10 mg/mLAnti-solvent precipitation.
Non-Polar & Organic Solvent Solubility

Like most hydrochloride salts, (3-Methylazetidin-3-yl)methanamine dihydrochloride is effectively insoluble in lipophilic solvents. This property is exploited during purification to wash away non-polar impurities.

SolventSolubility RatingApplication Context
Dichloromethane (DCM) InsolubleWashing organic extracts; the salt precipitates.
Ethyl Acetate InsolubleCommon anti-solvent for precipitation.
Diethyl Ether / MTBE InsolubleTruration (removal of residual high-boiling solvents).
Hexanes / Heptane InsolubleWashing.
pH-Dependent Solubility (The "Free-Basing" Switch)

The solubility of this compound is strictly pH-dependent.

  • pH < 9 (Salt Form): The molecule exists as a dication (or monocation), maintaining high water solubility.

  • pH > 11 (Free Base): Upon neutralization with a strong base (e.g., NaOH, K₂CO₃), the dihydrochloride converts to the neutral diamine. The free base is significantly more soluble in organic solvents (DCM, CHCl₃) and less soluble in water, allowing for extraction.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This self-validating workflow ensures accurate saturation data without relying on visual estimation.

Materials:

  • Analytical Balance (0.01 mg precision)

  • Centrifuge with temperature control

  • 0.22 µm PTFE or Nylon syringe filters

  • Target Solvent (e.g., DMSO, Water)[2]

Workflow:

  • Saturation: Add excess compound (approx. 20 mg) to 0.2 mL of solvent in a microcentrifuge tube.

  • Equilibration: Vortex for 2 minutes. Incubate at 25°C for 2 hours with mild agitation (shaking).

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant to remove micro-particulates.

  • Quantification:

    • Transfer exactly 100 µL of filtrate to a pre-weighed vial.

    • Evaporate solvent (Genevac or Nitrogen stream) until constant weight.

    • Calculate solubility

      
      .
      
Visualization: Solubility Testing Workflow

SolubilityWorkflow Start Start: Weigh Excess Compound AddSolvent Add Solvent (0.2 mL) Vortex 2 min Start->AddSolvent Incubate Incubate 2h @ 25°C (Thermodynamic Equilibrium) AddSolvent->Incubate Centrifuge Centrifuge 10k x g Pellet Undissolved Solid Incubate->Centrifuge CheckPellet Is Pellet Visible? Centrifuge->CheckPellet AddMore Add More Compound CheckPellet->AddMore No (Unsaturated) Filter Filter Supernatant (0.22 µm) CheckPellet->Filter Yes (Saturated) AddMore->Incubate Evaporate Evaporate Aliquot & Weigh Residue Filter->Evaporate Calc Calculate Solubility (mg/mL) Evaporate->Calc

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Handling, Stability, and Storage

The dihydrochloride salt is chemically stable but physically sensitive to environmental moisture.

Hygroscopicity & Deliquescence

Amine hydrochloride salts are prone to absorbing atmospheric moisture.

  • Risk: Absorption of water alters the effective molecular weight, leading to errors in stoichiometry during reaction setup.

  • Mitigation:

    • Store in a desiccator at room temperature or 4°C.

    • Allow the container to reach room temperature before opening to prevent condensation.

    • Weigh quickly; do not leave open on the bench.

Solution Stability
  • Acidic/Neutral (pH < 7): Solutions in water or DMSO are stable for weeks at -20°C. The protonated amines are protected from oxidation.

  • Basic (pH > 9): Once free-based, the primary amine is susceptible to air oxidation and carbamate formation (reaction with atmospheric CO₂). Use free-base solutions immediately.

Visualization: pH-Switching Logic

pHSwitch Salt Dihydrochloride Salt (pH < 7) Base Add Base (NaOH / K2CO3) Salt->Base AqSol Water Soluble Organic Insoluble Salt->AqSol Properties FreeBase Free Amine (pH > 11) Base->FreeBase Deprotonation OrgSol Organic Soluble (DCM/EtOAc) FreeBase->OrgSol Properties

Figure 2: Solubility inversion strategy for extraction and purification.

References

  • PubChem. Compound Summary: Quinolin-3-ylmethanamine dihydrochloride (Analogous Salt Properties). National Library of Medicine. Retrieved from [Link]

  • ScienceMadness. Solubility of Organic Amine Salts. Discussion on general solubility trends of amine hydrochlorides. Retrieved from [Link]

  • Lumen Learning. Structure and Properties of Amines. General chemistry of amine salt solubility. Retrieved from [Link]

Sources

Conformational Rigidity of 3,3-Disubstituted Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, physicochemical impacts, and synthetic pathways of 3,3-disubstituted azetidine rings.

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] While unsubstituted azetidines exhibit rapid ring inversion ("butterfly" motion), 3,3-disubstitution introduces significant conformational bias and rigidity. This structural locking mechanism allows medicinal chemists to precisely vector substituents, modulate basicity (


), and block metabolic soft spots without the entropic penalty associated with flexible chains. This guide analyzes the energetics of this rigidity, its physicochemical consequences, and the modular synthetic protocols required to access these scaffolds.

Structural Dynamics & Energetics

The "Butterfly" Motion and Puckering Potential

Unlike the rigid cyclopropane (planar) or the flexible cyclopentane (envelope), the azetidine ring exists in a dynamic equilibrium between two puckered conformers. The ring relieves torsional strain (eclipsing interactions) by deviating from planarity, adopting a "butterfly" shape with a puckering angle (


) typically between 

and

.[3]
  • Unsubstituted Azetidine: The barrier to ring inversion (passing through a planar transition state) is low (

    
    ), allowing rapid flipping at room temperature.
    
  • 3,3-Disubstituted Azetidine: Introducing substituents at C3 drastically alters this potential energy surface. The Thorpe-Ingold Effect (or gem-dimethyl effect) increases the energy penalty of the planar transition state due to severe steric clashing between the C3-substituents and the adjacent C2/C4 protons.

Visualization: Conformational Potential Energy Surface

The following diagram illustrates the potential energy well for azetidine ring inversion. Note how 3,3-disubstitution deepens the wells (stabilizing the puckered state) and raises the transition state barrier.

Azetidine_Energy_Landscape cluster_0 Ring Inversion Pathway Planar_TS Planar Transition State (High Eclipsing Strain) Puckered_B Puckered Conformer B (Relaxed) Planar_TS->Puckered_B Puckered_A Puckered Conformer A (Relaxed) Puckered_A->Planar_TS Activation Energy (ΔG‡ increases w/ 3,3-subst.) Note1 3,3-Dimethyl: Steric clash in planar state increases barrier height. Note1->Planar_TS

Caption: Potential energy surface for azetidine inversion. 3,3-disubstitution destabilizes the planar transition state, effectively rigidifying the molecule into a preferred puckered conformation.

Physicochemical Impact of 3,3-Substitution

Modifying the C3 position does not merely alter shape; it fundamentally tunes the electronic properties of the azetidine nitrogen.

Basicity ( ) Modulation

The


 of the azetidine nitrogen is highly sensitive to C3 substitution. Electron-withdrawing groups (EWGs) like fluorine reduce the basicity via the inductive effect (

-induction), which is critical for optimizing membrane permeability (LogD) and solubility.

Table 1: Comparative Physicochemical Properties

ScaffoldSubstituent (C3)

(approx)
Ring Inversion BarrierKey Medicinal Utility
Azetidine H, H

Low (

kcal/mol)
Basic amine, high polarity.
3,3-Dimethyl Me, Me

ModerateMetabolic block, lipophilicity boost.
3,3-Difluoro F, F

High (biased)

tuner
, lowers LogD, bioisostere for C=O.
3-Fluoro H, F

ModerateBalanced basicity/lipophilicity.
The Fluorine Effect (Charge-Dipole Interaction)

In 3,3-difluoroazetidines , the conformational preference is further dictated by electrostatic interactions.

  • Neutral State: The ring is flexible but biased.

  • Protonated State (

    
    ):  The ring often locks into a specific pucker where the C-F bonds align to maximize favorable charge-dipole interactions with the protonated nitrogen. This "locking" can result in higher receptor affinity due to a lower entropic penalty upon binding.
    

Medicinal Chemistry Applications

Bioisosterism
  • Gem-Dimethyl Replacement: 3,3-dimethylazetidine serves as a constrained isostere for a gem-dimethyl group in an aliphatic chain, reducing the number of rotatable bonds.

  • Carbonyl Isostere: 3,3-difluoroazetidine is a classic isostere for a carbonyl group (

    
    ). The 
    
    
    
    group mimics the polarity and size of the carbonyl oxygen but without the metabolic liability of a ketone.
Metabolic Stability

The C3 position of azetidine is a metabolic "soft spot" prone to oxidation. Disubstitution at this position (blocking) prevents oxidative metabolism, significantly extending the half-life (


) of the drug candidate.
Vector Alignment

By rigidly defining the exit vector of the nitrogen lone pair and the N-substituent, 3,3-disubstituted azetidines allow for precise probing of binding pockets. This is superior to pyrrolidines, which have more complex "envelope" puckering modes that can sweep a larger, less defined volume.

Synthetic Protocols

Accessing 3,3-disubstituted azetidines was historically difficult (requiring harsh cyclizations). Modern methods utilize Strain-Release Chemistry involving bicyclic intermediates like 1-azabicyclo[1.1.0]butanes (ABBs).

Modular Synthesis Workflow (Strain Release)

The most robust route utilizes "spring-loaded" ABB reagents that ring-open upon nucleophilic attack to generate the 3,3-disubstituted azetidine core.

Synthesis_Workflow ABB 1-Azabicyclo[1.1.0]butane (Strain Energy ~60 kcal/mol) Reaction Strain-Release Ring Opening (Catalyst: Cu, Pd, or Lewis Acid) ABB->Reaction Nucleophile Nucleophile (Nu) (Grignard, Amine, Thiol) Nucleophile->Reaction Product 3,3-Disubstituted Azetidine (Functionalized Core) Reaction->Product C-N bond formation Relief of strain

Caption: Modular synthesis of 3,3-disubstituted azetidines via strain-release of azabicyclo[1.1.0]butanes (ABBs).

Protocol: Synthesis of 3,3-Difluoroazetidine HCl

Note: This compound is commercially available but can be synthesized via reduction of amides.

  • Starting Material: N-Boc-3-azetidinone.

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at

    
     to RT.
    
    • Mechanism:[4][5][6] Nucleophilic fluorination of the ketone.

  • Deprotection: Treat the N-Boc-3,3-difluoroazetidine with 4M HCl in dioxane.

  • Isolation: Precipitation of the hydrochloride salt (white solid).

References

  • Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Sirenko, V., et al. (2018). Physicochemical Properties of 3,3-Difluoroazetidines. Chemistry - A European Journal. Link

  • Barnes-Seeman, D. (2014). The Role of Azetidines in Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Science. Link

  • Bull, J. A., et al. (2016). Exploiting the Strain of Four-Membered Heterocycles for Synthesis. Chemical Reviews. Link

Sources

Methodological & Application

synthesis of heterocyclic compounds using (3-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Heterocyclic Architectures using (3-Methylazetidin-3-yl)methanamine

Part 1: Executive Summary & Strategic Value

The Rise of the Fsp³ Scaffold In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional (3D) architectures is a proven strategy to improve solubility, metabolic stability, and target selectivity. (3-Methylazetidin-3-yl)methanamine (CAS: 1344908-62-0, HCl salt) has emerged as a "privileged building block" in this domain.

Unlike standard piperazines or pyrrolidines, this 3,3-disubstituted azetidine offers a unique vector geometry. The quaternary carbon at position 3 locks the methanamine arm perpendicular to the azetidine ring plane, creating a rigid, defined exit vector. This structural feature is critical in the design of next-generation kinase inhibitors (e.g., CDK9 inhibitors like KB-0742) where precise orientation of the "warhead" and "tail" determines potency.

Key Applications:

  • Kinase Inhibitor Linkers: Connecting the ATP-binding core (via the azetidine nitrogen) to solvent-exposed solubilizing groups (via the primary amine).

  • Spirocyclic Core Construction: Serving as a precursor for spiro-hydantoins or spiro-ureas via the geminal amino-methyl motif.

  • PROTAC Linkers: Providing a rigid, short spacer with defined geometry to improve degradation efficiency.

Part 2: Chemical Profile & Reactivity Landscape

PropertyDataImplications for Synthesis
Structure Azetidine ring (4-membered), 3-Methyl, 3-AminomethylHigh ring strain (~26 kcal/mol); susceptible to ring opening under strong acidic/nucleophilic stress.
Basicity (pKa) N1 (Azetidine): ~10.5 Exocyclic NH₂: ~9.5The secondary azetidine nitrogen is generally more basic but sterically hindered by the C3-quaternary center.
Nucleophilicity Exocyclic NH₂ > Endocyclic NHCritical: The primary amine is kinetically more accessible. Without protection, electrophiles (acid chlorides, isocyanates) will react at the exocyclic amine first.
Solubility High (Water/MeOH), Low (DCM/EtOAc as HCl salt)Free-basing is required for organic solvent solubility.
Reactivity Flowchart (Graphviz)

ReactivityLandscape Start (3-Methylazetidin-3-yl) methanamine (2HCl) FreeBase Free Base Generation (NaOtBu / MeOH) Start->FreeBase Neutralization PathA Pathway A: Exocyclic Functionalization (Kinetic Control) FreeBase->PathA Electrophile (1.0 eq) Low Temp (-78°C) PathB Pathway B: Endocyclic Functionalization (Requires Protection) FreeBase->PathB Block Exocyclic NH2 (use N-Boc-3-aminomethyl precursor) ProdA Amides, Ureas, Carbamates (Linker Extension) PathA->ProdA ProdB N-Aryl Azetidines (SNAr / Buchwald) PathB->ProdB

Figure 1: Divergent reactivity pathways based on steric accessibility and protection strategy.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of N-Aryl Heterocycles via SNAr (The "Kinase Core" Strategy)

Context: This protocol describes the attachment of the azetidine ring to a heteroaromatic core (e.g., 4-chloropyrimidine or 2-chloropyrazine), a common step in synthesizing CDK9 inhibitors. Pre-requisite: Use 1-Boc-3-(aminomethyl)-3-methylazetidine (commercially available) to ensure regioselectivity, or protect the primary amine of the starting material first.

Materials:

  • (3-Methylazetidin-3-yl)methanamine dihydrochloride (1.0 eq)

  • Heteroaryl Chloride (e.g., 4,6-dichloropyrimidine) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step Methodology:

  • Free Base Generation (In-Situ):

    • Charge the reaction vessel with (3-Methylazetidin-3-yl)methanamine dihydrochloride (1.0 mmol).

    • Add NMP (5 mL/mmol). Stir vigorously.

    • Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes until the salt dissolves. Note: The solution may remain slightly cloudy.

  • Nucleophilic Attack (SNAr):

    • Add the Heteroaryl Chloride (1.1 eq) in one portion.

    • Critical Check: If the heteroaryl chloride is highly reactive (e.g., 4-chloropyrimidine), maintain 0°C. If less reactive (e.g., 2-chloropyridine), heat to 80-100°C.

    • Selectivity Control: If using the unprotected diamine, the primary amine will likely react first. To target the azetidine nitrogen , you MUST use the N-Boc protected primary amine variant (tert-butyl (3-methylazetidin-3-yl)methylcarbamate).

    • Revised Step for Unprotected Diamine: If you must use the unprotected diamine and want azetidine reaction, this is chemically unfavorable. Recommendation: Use the reverse strategy: React the primary amine with a protecting group (Boc₂O, 0.9 eq, 0°C) first, then perform SNAr.

  • Workup & Isolation:

    • Dilute with EtOAc and wash with water (3x) to remove NMP.

    • Dry organic layer over Na₂SO₄.

    • Purify via Flash Column Chromatography (DCM:MeOH gradient).

Protocol B: Construction of Spiro-Urea Derivatives

Context: Creating a spiro-heterocycle at the primary amine position, often used to cap the molecule with a polar, hydrogen-bonding motif.

Reaction: (3-Methylazetidin-3-yl)methanamine + Isocyanate


 Urea 

Cyclization (optional)

Step-by-Step Methodology:

  • Scaffold Preparation:

    • Dissolve 1-Boc-3-(aminomethyl)-3-methylazetidine (1.0 eq) in DCM (10 mL/g).

    • Why N-Boc? The azetidine nitrogen must be protected to prevent polymerization or competitive reaction.

  • Urea Formation:

    • Cool to 0°C. Add Triethylamine (1.2 eq).

    • Add Isocyanate (e.g., Phenyl Isocyanate) (1.05 eq) dropwise.

    • Stir at RT for 2 hours. Monitor by LCMS (formation of urea intermediate).

  • Deprotection & Cyclization (Optional):

    • To deprotect: Add TFA (20% v/v in DCM). Stir 1 hour. Concentrate.

    • To cyclize (if the urea has a leaving group, e.g., using CDI instead of isocyanate):

      • React amine with CDI (1.1 eq) in THF to form the imidazole-intermediate.

      • Add a second amine or hydrazine to close the ring, forming a hydantoin or cyclic urea derivative attached to the C3-methyl arm.

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in SNAr Azetidine ring strain / PolymerizationLower the temperature. Use a non-nucleophilic base (Cs₂CO₃) instead of DIPEA if the electrophile is sensitive.
Regioselectivity Failure Competitive reaction of Exocyclic NH₂Mandatory: Use orthogonal protection. Buy the N-Boc or N-Cbz protected starting material. Do not attempt selective SNAr on the bare diamine.
Incomplete Solubility HCl salt natureUse polar aprotic solvents (DMSO, DMF, NMP) or free-base separately using ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP).

Part 5: References

  • Kronos Bio. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. [Link]

  • Aggarwal Group. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Angewandte Chemie International Edition. [Link]

  • Mullard, A. (2018). Small-molecule kinase inhibitors in clinical development. Nature Reviews Drug Discovery. [Link]

Application Note: Reductive Amination Protocols for the Synthesis of N-Substituted Azetidine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Moiety

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry.[1][2][3][4] Their unique structural properties, including a high degree of sp³-character and inherent ring strain of approximately 25.4 kcal/mol, confer a rigid, three-dimensional geometry that is highly sought after in drug design.[1][4] This constrained conformation can lead to improved metabolic stability, enhanced solubility, and novel intellectual property space.[4] Consequently, the azetidine motif is a key component in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, and the antihypertensive agent azelnidipine.[1][4][5]

Reductive amination is one of the most robust and versatile methods for C-N bond formation in organic synthesis, prized for its operational simplicity and broad substrate scope.[6][7][8] This application note provides a detailed guide for researchers on the theory, optimization, and practical execution of reductive amination protocols tailored for the synthesis of N-substituted azetidine methanamine derivatives, a critical class of intermediates for drug discovery and development.

Core Principles: Mechanism and Reagent Selection

The reductive amination process transforms a carbonyl group into an amine through two sequential, often one-pot, steps: the formation of an imine or iminium ion intermediate, followed by its reduction.[8]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of an azetidine aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). This initial step is a reversible equilibrium.[8]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[7][9]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Azetidine_Carbonyl Azetidine-CHO (or Ketone) Hemiaminal Hemiaminal Intermediate Azetidine_Carbonyl->Hemiaminal + Amine Amine R₁R₂NH Amine->Hemiaminal Hemiaminal->Azetidine_Carbonyl - Amine Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product N-Substituted Azetidine Methanamine Imine->Product + [H⁻] Reducing_Agent [H⁻] Reducing_Agent->Product Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Azetidine Aldehyde and Amine in Anhydrous Solvent B Stir under Inert Atmosphere (e.g., N₂) at Room Temp A->B C Add Sodium Triacetoxyborohydride (STAB) Portion-wise B->C D Monitor Reaction by TLC or LC-MS (Typically 2-16 hours) C->D E Quench with Saturated Aqueous NaHCO₃ D->E F Extract with Organic Solvent (e.g., DCM or EtOAc) E->F G Wash Organic Layer with Brine F->G H Dry over MgSO₄ or Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for one-pot reductive amination.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-azetidine-3-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Stir the solution at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

    • Expert Tip: For sluggish reactions involving less reactive ketones or amines, adding a dehydrating agent like activated 4Å molecular sieves at this stage can drive the imine-forming equilibrium forward, improving overall yield. [10]3. Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in several portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-substituted azetidine methanamine derivative.

Optimization and Troubleshooting

The success of a reductive amination hinges on balancing the rates of imine formation and reduction while minimizing side reactions.

Parameter Optimization Table
ParameterOptions / ConditionsRationale & Impact on Yield/Purity
Reducing Agent NaBH(OAc)₃ (STAB): Preferred.Mild and chemoselective for the iminium ion; minimizes alcohol byproduct formation. [6][11]
NaBH₃CN: Effective but toxic.Stable in mildly acidic conditions but can release toxic cyanide byproducts during workup. [8]
NaBH₄: Strong, less selective.Can reduce the starting carbonyl. Best used in a two-step process where the imine is formed first. [7][11][12]
Solvent DCE, DCM, THF: Common choices.Aprotic solvents are preferred for STAB, which is water-sensitive. DCE often gives faster reaction rates. [13][11][12]
Methanol (MeOH): For two-step.Protic solvent can accelerate imine formation; often used in the first step of a two-step NaBH₄ reduction. [14][11]
pH / Catalyst pH 4-6: Optimal range.Balances amine nucleophilicity and carbonyl activation. [14]
Acetic Acid (0.1-1.0 equiv): Catalyst.Often used to achieve the optimal pH, especially with ketones. [13]Not always necessary for reactive aldehydes.
Side Reactions Over-alkylation: Product reacts again.The secondary amine product can react with another equivalent of aldehyde. Minimized by using a slight excess of the primary amine or a two-step procedure. [11][10]
Alcohol Formation: Carbonyl reduction.Occurs if the reducing agent is too reactive or added before significant imine formation. Largely avoided by using STAB. [14]
Troubleshooting Common Issues
  • Problem: The reaction is slow or stalls completely.

    • Cause & Solution: Sterically hindered substrates can slow imine formation. Gentle heating (e.g., to 40-50 °C) can overcome the activation barrier. For unreactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group. [14]Ensure the pH is not too acidic, which would protonate the starting amine.

  • Problem: A significant amount of alcohol byproduct is observed.

    • Cause & Solution: This indicates direct reduction of the starting carbonyl. This is common when using NaBH₄ in a one-pot procedure. Switch to the more selective NaBH(OAc)₃. [14]Alternatively, adopt a two-step protocol: form the imine first (confirm by TLC/LC-MS), then add NaBH₄. [12]

  • Problem: Formation of a di-alkylated (tertiary amine) byproduct.

    • Cause & Solution: The desired secondary amine product is reacting with a second molecule of the aldehyde. This is more likely if the aldehyde is used in excess. To minimize this, use a slight excess of the primary amine (1.1-1.2 equiv) or ensure the aldehyde is the limiting reagent. [10]A two-step procedure where the imine is formed nearly to completion before adding the reducing agent can also suppress this side reaction. [11][10]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines_revised version. University of Cambridge.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amination. Wikipedia.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Reductive Amination - Common Conditions. Organic Chemistry Data.
  • Ways to reduce the bis amination during a reductive amination?. Reddit.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Center for Biotechnology Information.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination. Chemistry Steps.

Sources

Application Note: Strategies and Protocols for Peptide Coupling with Sterically Hindered Azetidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine-containing scaffolds are increasingly vital in medicinal chemistry, valued for their ability to impart unique conformational constraints and serve as versatile pharmacophores.[1][2] The incorporation of these strained, four-membered rings, particularly those bearing sterically demanding substituents, into peptides or other complex molecules presents a significant synthetic hurdle. The secondary amine of a substituted azetidine is often a poor nucleophile due to a combination of steric hindrance and the inherent electronic properties of the strained ring system.[3] Consequently, standard peptide coupling conditions frequently result in low yields, incomplete reactions, or require harsh conditions that compromise the integrity of sensitive functional groups.[3][4]

This application note provides a comprehensive guide to overcoming these challenges. We will explore the mechanistic basis for the low reactivity of these amines and detail field-proven strategies using advanced coupling reagents. This guide offers a comparative analysis of reagent classes, detailed experimental protocols, and a logical framework for selecting the optimal conditions to ensure efficient and successful acylation of sterically hindered azetidine amines.

The Mechanistic Challenge: Why Are Hindered Azetidines Poor Nucleophiles?

The difficulty in acylating substituted azetidine amines stems from two primary factors:

  • Steric Encumbrance: The substituents on the azetidine ring, as well as on the incoming acyl donor, create significant steric congestion around the nitrogen atom. This physically obstructs the required trajectory for the amine's lone pair to attack the activated carbonyl carbon of the carboxylic acid component.

  • Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than primary amines. In the case of azetidines, this effect is compounded by the ring strain, which can influence the hybridization and availability of the nitrogen lone pair.

These factors necessitate the use of highly reactive activated species that can overcome the high energy barrier to amide bond formation. The choice of coupling reagent is therefore not merely a matter of convenience but a critical determinant of success.

Caption: Steric hindrance impeding nucleophilic attack.

A Comparative Guide to Coupling Reagents for Hindered Azetidines

The selection of an appropriate coupling reagent is the most critical decision. Reagents must generate a highly activated carboxylic acid intermediate to react efficiently with the poorly nucleophilic azetidine. Below is a comparison of the most effective reagent classes.

Reagent ClassExamplesMechanism HighlightsRacemization RiskWorkup/ByproductsBest Use Case
Uronium/Aminium Salts HATU, HCTU, COMUForms highly reactive OAt or Oxyma esters. Anchimeric assistance from pyridine nitrogen in HATU accelerates coupling.[4]Very LowWater-soluble byproducts. Easy removal.[5]The reliable, first-line choice for most difficult couplings. COMU is a safer, non-explosive alternative to HATU.[6][7]
Phosphonium Salts PyBOP, PyAOPForms OBt or OAt esters. Generally considered "cleaner" as they do not pose a risk of guanidinylation side reactions.[6]Very LowWater-soluble phosphonamide byproducts.Excellent for sensitive substrates and when guanidinylation is a concern. PyAOP is highly effective for N-methylated systems.[8]
Phosphonic Anhydride T3P®Forms a mixed phosphonic anhydride intermediate, which is highly reactive.[9]Very LowWater-soluble and easily removed phosphate byproducts.Superior for sterically demanding couplings, cyclizations, and large-scale synthesis due to cost-effectiveness and benign byproducts.[10][11][12]
Mixed Anhydrides Isobutyl chloroformate, Pivaloyl chlorideForms a highly reactive mixed carbonic or carboxylic anhydride. Requires precise temperature control.[13]ModerateCan be prone to "wrong-way opening" and other side reactions if not optimized.[14]A potent, cost-effective method for when modern onium salts fail, but requires careful optimization, especially at low temperatures.[13]
Acid Halides Acyl Chlorides (from SOCl₂, Oxalyl Chloride)The most reactive acylating species. Reaction is often very fast.[15][16]HighGenerates HCl, requiring a stoichiometric non-nucleophilic base. Can be difficult to control.[16]A last-resort option for extremely unreactive systems where other methods are unsuccessful.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize stoichiometry, temperature, and reaction time for their specific substrates.

Protocol 1: HATU-Mediated Coupling (The Modern Standard)

This protocol leverages the high reactivity and excellent safety profile (relative to racemization) of uronium salt reagents. COMU can be substituted for HATU directly on a 1:1 molar basis.

Materials:

  • N-protected carboxylic acid

  • Sterically hindered azetidine amine (or its HCl salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation (Critical Step): Add DIPEA (2.5 equiv) to the solution. If the azetidine amine is provided as an HCl salt, use 3.5 equiv of DIPEA. Stir the mixture at room temperature for 5-10 minutes.

    • Causality Note: This pre-activation step is crucial. It allows for the complete formation of the highly reactive OAt-ester intermediate before the introduction of the poorly nucleophilic amine. This minimizes potential side reactions, such as the guanidinylation of the azetidine by HATU.[4][17][18]

  • Coupling: Add a solution of the sterically hindered azetidine amine (1.2 equiv) in a small amount of anhydrous DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. Reactions with hindered amines may require extended times (4-24 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Coupling (The Scalable & Clean Alternative)

T3P® (Propanephosphonic Acid Anhydride) is an excellent choice for difficult couplings, known for its high efficiency and exceptionally clean workup.[10][11]

Materials:

  • N-protected carboxylic acid

  • Sterically hindered azetidine amine

  • T3P® (typically supplied as a 50% solution in ethyl acetate or DMF)

  • Pyridine or DIPEA

  • Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 equiv) and the sterically hindered azetidine amine (1.1 equiv) in the chosen anhydrous solvent.

  • Base Addition: Add pyridine or DIPEA (3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • T3P® Addition: Slowly add the T3P® solution (1.5 equiv) dropwise to the cooled reaction mixture, maintaining the internal temperature below 5 °C.

    • Causality Note: T3P® reacts with the carboxylate to form a mixed phosphonic anhydride.[9] This intermediate is highly activated towards nucleophilic attack. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification significantly.[10]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS or TLC.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • If using a water-immiscible solvent, separate the layers. Extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Mixed Anhydride Coupling via Isobutyl Chloroformate

This classical method provides a highly reactive intermediate and can be effective when modern reagents fail. Strict temperature control is essential to minimize racemization and side reactions.[13]

Materials:

  • N-protected carboxylic acid

  • Sterically hindered azetidine amine

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Anhydrous THF or DCM

Procedure:

  • Anhydride Formation: Dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous THF and cool the solution to -15 °C (a dry ice/acetonitrile bath is suitable).

  • Add N-Methylmorpholine (NMM) (1.0 equiv) and stir for 1 minute.

  • Slowly add isobutyl chloroformate (1.0 equiv) dropwise, ensuring the temperature remains at -15 °C. Stir for 5-10 minutes.

    • Causality Note: This step forms the mixed carbonic anhydride. Low temperature and short activation times are critical to prevent side reactions such as disproportionation or oxazolone formation, which can lead to racemization.[13]

  • Coupling: Add a pre-cooled solution of the sterically hindered azetidine amine (1.1 equiv) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at -15 °C for 1 hour, then let it warm slowly to room temperature and stir overnight. Monitor by LC-MS or TLC.

  • Workup:

    • Filter off the NMM·HCl salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Optimization and Decision Workflow

No single condition is universally optimal. The choice of methodology should be guided by the specific properties of the substrates and the goals of the synthesis (e.g., scale, purity requirements).

G A Start: Couple Hindered Azetidine B Are modern onium salts (HATU, COMU, PyBOP) available and effective? A->B C Protocol 1: HATU/COMU Coupling B->C Yes D Is scalability or byproduct removal a key concern? B->D No I Success: Purify Product C->I E Protocol 2: T3P® Coupling D->E Yes F Have onium salts and T3P® failed or given low yields? D->F No E->I F->C No, Re-optimize (Base, Temp, Time) G Protocol 3: Mixed Anhydride F->G Yes H Last Resort: Convert Acid to Acid Chloride F->H Yes, and MA failed G->I H->I

Caption: Decision workflow for selecting a coupling strategy.

Conclusion

The successful acylation of sterically hindered azetidine amines is an achievable goal that hinges on moving beyond standard peptide coupling conditions. The use of powerful coupling reagents such as HATU, COMU, and T3P®, which generate highly reactive intermediates, is the most reliable strategy.[6][10][19][20] By understanding the mechanistic challenges and carefully selecting a reagent class and protocol tailored to the specific substrates, researchers can efficiently incorporate these valuable building blocks into complex molecules, advancing the frontiers of drug discovery and chemical biology.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google AI. Retrieved March 7, 2026.
  • 3.4 Acid Anhydrides. (n.d.). Thieme. Retrieved March 7, 2026.
  • Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free. (n.d.). MDPI. Retrieved March 7, 2026.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved March 7, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. (2025, March 12). PMC. Retrieved March 7, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). CORE. Retrieved March 7, 2026.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved March 7, 2026.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). PMC. Retrieved March 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved March 7, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. (n.d.). RSC Publishing. Retrieved March 7, 2026.
  • Overview of Custom Peptide Synthesis. (n.d.). CSBio. Retrieved March 7, 2026, from [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. (n.d.). Figshare. Retrieved March 7, 2026.
  • Synthesis of Peptides with Mixed Anhydrides. (n.d.). Organic Reactions. Retrieved March 7, 2026.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved March 7, 2026.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (2024, November 6). PMC. Retrieved March 7, 2026, from [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022, November 28). Biomatik. Retrieved March 7, 2026, from [Link]

  • New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. (n.d.). Baran Lab. Retrieved March 7, 2026.
  • Synthesis of azetidines by cycloaddition of imines to acetyl chloride moiety. (2023, January 1).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026.
  • Preparations and Reactions of Acyl Chlorides. (2023, February 10). YouTube. Retrieved March 7, 2026, from [Link]

Sources

Strategic Incorporation of (3-Methylazetidin-3-yl)methanamine into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of (3-Methylazetidin-3-yl)methanamine represents a high-value strategy in modern kinase inhibitor design, specifically for optimizing solvent-front interactions and physicochemical properties. As the "Escape from Flatland" initiative drives medicinal chemistry away from planar aromatics, this


-rich moiety offers a superior alternative to traditional solubilizing groups like piperazines or flexible diamines.

Key Advantages:

  • Metabolic Stability: The quaternary carbon at the 3-position (bearing the methyl and methanamine) blocks the common metabolic soft spot found in unsubstituted azetidines or piperidines (

    
    -oxidation).
    
  • Vector Geometry: Unlike the flexible ethylenediamine linker, the azetidine ring imposes a rigid constraint, projecting the primary amine into a defined vector relative to the kinase hinge region.

  • Lipophilicity Modulation: The motif lowers LogD significantly while maintaining a lower molecular weight footprint than a piperazine ring.

Design Strategy: Vector Analysis & Bioisosterism

When replacing a standard solvent-front group (e.g., N-methylpiperazine) with (3-Methylazetidin-3-yl)methanamine, the structural impact is threefold.

2.1 Structural Comparison
  • Piperazine: Projects the terminal nitrogen at a ~180° or 109° angle (chair conformation) but adds significant lipophilic bulk (

    
    ).
    
  • Azetidine (3,3-disubstituted): The 4-membered ring is puckered. The 3-methyl group forces the 3-methanamine substituent into a pseudo-equatorial or axial orientation, often locking the conformation. This rigidity reduces the entropic penalty upon binding to the kinase solvent channel.

2.2 Physicochemical Forecast

The following table contrasts the properties of a hypothetical kinase inhibitor core (e.g., a pyrimidine scaffold) substituted with different solubilizing tails.

ParameterN-MethylpiperazineEthylenediamine(3-Methylazetidin-3-yl)methanamine
MW Contribution +84 Da+44 Da+84 Da
ClogP Impact ModerateLowLow (Polar Surface Area efficient)
pKa (Terminal N) ~9.0~9.5~9.2 (Modulated by 3-Me)
Metabolic Risk N-Dealkylation, Ring OxidationHigh (N-acetylation, oxidative deamination)Low (Quaternary C blocks oxidation)
Conformational Entropy MediumHigh (Flexible)Low (Rigidified)
Visualizing the Design Logic

The following diagram illustrates the structural logic of incorporating this moiety into a hinge-binding scaffold.

G cluster_0 Bioisostere Unit Core Kinase Hinge Binder (e.g., Pyrimidine/Quinazoline) Linker Azetidine Ring (Rigid Scaffold) Core->Linker SnAr / Amide Coupling GemGroup 3-Methyl Group (Metabolic Block) Linker->GemGroup Solubilizer Methanamine (-CH2NH2) (Solvent Interaction) Linker->Solubilizer Vector Projection Target Solvent Front (Asp/Glu Residues) Solubilizer->Target Salt Bridge/H-Bond

Figure 1: Structural logic of the (3-Methylazetidin-3-yl)methanamine moiety. The azetidine acts as a rigid connector, while the methyl group protects the ring from metabolic degradation.

Experimental Protocol: Synthetic Incorporation

This protocol details the incorporation of (3-Methylazetidin-3-yl)methanamine into a chloropyrimidine core via Nucleophilic Aromatic Substitution (


).

Pre-requisite:

  • Scaffold: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).

  • Reagent: tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate (Commercial CAS: 1153947-96-4). Note: The primary amine is Boc-protected to ensure regioselectivity at the azetidine nitrogen.

4.1 Step 1:

Coupling

Objective: Attach the azetidine nitrogen to the heteroaromatic core.

  • Preparation: In a dry reaction vial, dissolve the Heteroaryl Chloride (1.0 equiv, e.g., 0.2 mmol) in anhydrous DMSO or NMP (Concentration ~0.1 M).

  • Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv).

  • Reagent Addition: Add tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate (1.2 equiv).

  • Reaction:

    • Standard: Heat to 85°C for 4–12 hours.

    • Microwave (Preferred): 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS for the formation of the intermediate [M+Boc].

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to remove unreacted amine.

4.2 Step 2: Boc-Deprotection

Objective: Reveal the primary amine for solvent interactions.

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (10 volumes).

  • Acidolysis: Add TFA (Trifluoroacetic acid, 5–10 volumes) dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 1–2 hours.

  • Workup (Critical for Kinase Assays):

    • Concentrate in vacuo to remove excess TFA.

    • Free Basing: Redissolve in MeOH/DCM, add MP-Carbonate resin (solid supported base) or wash with saturated

      
      .
      
    • Reasoning: Residual TFA salts can produce false positives in pH-sensitive kinase assays.

  • Final Isolation: Lyophilize to obtain the final inhibitor as a free base or HCl salt (if treated with ethereal HCl).

4.3 Synthetic Workflow Diagram

Synthesis Start Start: Chloro-Heterocycle Core Step1 Step 1: SnAr Coupling (DIPEA, DMSO, 85°C) Start->Step1 Reagent Reagent: N-Boc-(3-methylazetidin-3-yl)methanamine Reagent->Step1 Intermed Intermediate: Boc-Protected Adduct Step1->Intermed Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Step2 Final Final Product: Free Primary Amine Inhibitor Step2->Final

Figure 2: Synthetic workflow for incorporating the azetidine moiety.

Validation & Characterization

To ensure the moiety is functioning as intended, the following validation steps are required:

  • Selectivity Profiling:

    • Run a panel (e.g., KINOMEscan or ADP-Glo) comparing the Methyl-Azetidine analog vs. the Ethylenediamine analog.

    • Success Metric: Maintenance of potency (

      
      ) with improved selectivity (due to rigid vector avoiding off-target clashes).
      
  • Metabolic Stability Assay (Microsomal):

    • Incubate compound with Liver Microsomes (Human/Mouse) + NADPH.

    • Success Metric:

      
       min. The 3,3-disubstitution should significantly reduce N-dealkylation rates compared to piperazine analogs.
      
  • Solubility (Kinetic):

    • Measure solubility in PBS (pH 7.4). The primary amine (

      
      ) should provide 
      
      
      
      solubility.
References
  • Barnes-Seeman, D. (2012). The role of azetidines in drug discovery. Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Pettersson, M., et al. (2012). Discovery of PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters. (Demonstrates azetidine utility in kinase inhibitors).

  • BenchChem Technical Guide. (2025). The Discovery and Ascendancy of Azetidine Compounds.

Application Note: Precision N-Alkylation of Azetidine Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. With a ring strain of ~25.4 kcal/mol, they offer a distinct metabolic stability profile and lowered lipophilicity (LogD) compared to their larger homologues, pyrrolidines and piperidines. However, this geometric constraint imposes significant synthetic challenges. The lone pair on the azetidine nitrogen possesses increased s-character due to bond angle strain (~90°), rendering it less nucleophilic than typical secondary amines. Furthermore, the ring is susceptible to acid-catalyzed nucleophilic ring-opening (polymerization or hydrolysis) and thermodynamic rearrangement.

This guide details three validated protocols for the N-alkylation of azetidines, prioritizing chemoselectivity and ring integrity. We move beyond generic "amine alkylation" to address the specific physicochemical requirements of the 4-membered ring.

Critical Mechanistic Considerations

Before initiating synthesis, the experimentalist must account for two competing factors governing azetidine reactivity:

  • Reduced Nucleophilicity: The C-N-C bond angle in azetidine is compressed, forcing the nitrogen lone pair into an orbital with higher s-character. This lowers the HOMO energy, making azetidine less nucleophilic than pyrrolidine. Implication: Standard SN2 reactions may require higher temperatures or more reactive electrophiles, which paradoxically increases the risk of degradation.

  • Ring Strain & Acid Sensitivity: While less reactive than aziridines, azetidines function as latent electrophiles. Protonation or Lewis acid coordination activates the ring carbons for nucleophilic attack (SN2), leading to ring-opening to acyclic amines (e.g.,

    
    -haloamines or amino alcohols).
    
Decision Matrix: Method Selection

MethodSelection Start Target: N-Alkyl Azetidine Nature Nature of Alkyl Group? Start->Nature Methyl Methyl / Simple 1° Alkyl Nature->Methyl Small Electrophiles Complex Complex / 2° Alkyl / Sensitive FGs Nature->Complex Carbonyl Precursors Radical sp3-sp3 Coupling (Advanced) Nature->Radical Carboxylic Acid Precursors MethodA Method A: Direct SN2 (Careful Base Control) Methyl->MethodA MethodB Method B: Reductive Amination (High Chemoselectivity) Complex->MethodB MethodC Method C: Photoredox (Decarboxylative) Radical->MethodC

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate availability and stability.

Experimental Protocols

Method A: Direct SN2 Alkylation (Base-Mediated)

Best for: Methylation, Benzylation, or simple primary alkyl halides.

The Challenge: Over-alkylation to the quaternary azetidinium salt is a major risk. Azetidinium ions are potent alkylating agents (mustards) and represent a genotoxic impurity risk.

Protocol:

  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup and lower boiling point.

  • Base Selection: Use inorganic bases like Cs₂CO₃ or K₂CO₃ . Cesium effect can enhance solubility and reactivity of the azetidine. Avoid strong organolithiums which may deprotonate the

    
    -protons and trigger ring fragmentation.
    
  • Stoichiometry: Use a slight deficit of the alkyl halide (0.95 equiv) if the azetidine is precious, or a slight excess (1.1 equiv) if the azetidine is in excess, to minimize bis-alkylation.

Step-by-Step:

  • Dissolve azetidine salt (e.g., HCl salt) (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Add Cs₂CO₃ (3.0 equiv, 3.0 mmol). Stir at RT for 15 min to ensure free-basing.

  • Cool to 0 °C. Add Alkyl Halide (1.05 equiv) dropwise.

  • Allow to warm to RT. Monitor by LCMS.[1]

    • Note: If reaction is sluggish, heat to 40-50 °C. Do not reflux vigorously as this promotes ring opening.

  • Workup: Filter solids. Dilute filtrate with TBME (tert-butyl methyl ether) and wash with saturated NaHCO₃. Avoid acidic washes.[1]

Method B: Reductive Amination (The "Gold Standard")

Best for: Introduction of bulky groups, secondary alkyl chains, and avoiding quaternization.

The Advantage: This method proceeds via an iminium ion intermediate. The strain of the azetidine ring does not significantly impede iminium formation, and the reduction is irreversible, preventing over-alkylation.

Protocol:

  • Reagents: Sodium Triacetoxyborohydride (STAB) or NaCNBH₃. STAB is preferred for safety (no HCN) and better control.

  • pH Control: Essential. The pH must be ~5-6 to catalyze iminium formation without opening the ring. Acetic acid (AcOH) is the standard additive.

Step-by-Step:

  • Dissolve azetidine (1.0 mmol) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM (5 mL).

    • Tip: If using the HCl salt of azetidine, add Et₃N (1.0 equiv) to free base in situ.

  • Add AcOH (1.0 - 2.0 equiv). Stir for 30-60 min at RT to form the hemiaminal/iminium species.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at RT for 2-16 h.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 min to quench boron complexes.

  • Extraction: Extract with DCM. Dry over Na₂SO₄.[1]

Data Summary: Method Comparison

ParameterDirect SN2Reductive Amination
Primary Risk Quaternization (Azetidinium formation)Incomplete conversion (sterics)
Ring Stability Moderate (Base dependent)High (Mild conditions)
Scope 1° Alkyl HalidesAldehydes & Ketones
Yield (Typical) 50-75%75-95%
Method C: Photoredox Decarboxylative Alkylation (Advanced)

Best for: Attaching complex sp³-rich scaffolds where halides/aldehydes are unstable or unavailable.

Mechanism: Uses an Ir-photocatalyst to generate an alkyl radical from a carboxylic acid (via active ester), which is then trapped by the azetidine (often via a radical-polar crossover or Minisci-type mechanism if the azetidine is activated). Note: Direct radical addition to the azetidine nitrogen is rare; typically, this couples an azetidine-radical (from carboxylic acid) to an acceptor, OR alkylates the azetidine via a radical intermediate. Refinement: A robust modern method involves the alkylation of azetidine-2-carboxylic acids or the use of alkyl halides with azetidines under photoredox conditions to access unique substitution patterns [1, 5].

Troubleshooting & Optimization

Issue: Ring Opening (Hydrolysis)

Symptom: Appearance of polar impurities (amino alcohols) in LCMS (M+18). Root Cause: Acidic workup or high temperature in the presence of nucleophiles (water/alcohol). Fix:

  • Maintain pH > 7 during workup.

  • Use bulky organic bases (DIPEA) instead of inorganic bases if solubility is poor, to keep the reaction homogeneous and faster.

  • Diagram: Pathway of degradation.

RingOpening Azetidine N-Alkyl Azetidine Protonated Protonated Azetidinium (Activated) Azetidine->Protonated H+ Attack Nu: Attack (H2O/Cl-) (Ring Strain Release) Protonated->Attack Open Linear Amine (Byproduct) Attack->Open Irreversible

Figure 2: Acid-catalyzed ring-opening pathway. This degradation is irreversible and thermodynamically driven by strain release.

Issue: Polymerization

Symptom: Insoluble gum formation; loss of mass balance. Root Cause: High concentration leads to intermolecular nucleophilic attack (azetidine acting as nucleophile and electrophile). Fix:

  • Dilution: Run reactions at 0.1 M or lower.

  • Slow Addition: Add the alkylating agent slowly to the azetidine solution.

Safety & Handling

  • Azetidinium Salts: If over-alkylation occurs, the resulting quaternary salts are potential alkylating agents (similar to nitrogen mustards). Treat all crude residues with caution.

  • Solvent Trap: Azetidines are often volatile. Do not evaporate to dryness under high vacuum without checking the boiling point of your specific derivative.

References

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(v), 87-97.[2] Link

  • Doda, K., et al. (2016). Azetidines: New synthetic strategies and application in drug discovery. Chem. Rev. (General reference for ring strain properties).
  • Stephens, D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett., 12(11), 1760–1765. Link

  • Organic Chemistry Portal. Synthesis of Azetidines. (Comprehensive list of synthetic methods). Link

  • Levterov, V., et al. (2023).[3] An Approach to Alkyl Azetidines for Medicinal Chemistry (Photochemical methods). ChemRxiv. Link

  • Jorgensen, K. A., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Link

Sources

Application Note: Design, Synthesis, and Validation of Azetidine-Scaffold CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclin-dependent kinase 9 (CDK9) is a master transcriptional regulator that forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex alongside Cyclin T1[1]. By phosphorylating the serine-2 (Ser2) residue of the RNA polymerase II (RNAPII) C-terminal domain, CDK9 drives the transcriptional elongation of short-lived anti-apoptotic and oncogenic proteins, such as MYC, MCL-1, and XIAP[1][2]. Consequently, selective CDK9 inhibition has emerged as a highly promising therapeutic strategy for MYC-dependent and hematological malignancies[3][4].

Historically, early-generation CDK9 inhibitors (e.g., flavopiridol, dinaciclib) suffered from poor kinase selectivity and suboptimal physicochemical properties, leading to narrow therapeutic windows and off-target toxicities[4]. To overcome these limitations, modern medicinal chemistry has pivoted toward aliphatic, strained heterocycles.

The incorporation of an azetidine ring —a four-membered nitrogen-containing heterocycle—provides several distinct advantages in drug design:

  • Enhanced Solubility and Lower Lipophilicity : Replacing planar, lipophilic phenyl rings or larger cycloalkanes (e.g., cyclopentane) with azetidine significantly improves aqueous solubility (often by 10-fold) while maintaining or lowering the partition coefficient (cLogP)[5][6].

  • Precise Exit Vectors : The strained four-membered ring restricts conformational flexibility. It acts as a rigid spacer that directs critical functional groups (like hydrogen bond donors) into optimal binding pockets—such as the Glu107 interaction site—within the CDK9 ATP-binding cleft[3][6].

  • Metabolic Stability : Azetidines often exhibit higher resistance to cytochrome P450-mediated oxidative metabolism compared to larger, more flexible rings like piperidines.

CDK9_Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) RNAPII RNAPII (Unphosphorylated) CDK9->RNAPII Phosphorylates Ser2 Inhibitor Azetidine-based CDK9 Inhibitor Inhibitor->CDK9 Inhibits pRNAPII p-Ser2 RNAPII (Active) RNAPII->pRNAPII Activation Transcription Transcription Elongation (MYC, MCL-1) pRNAPII->Transcription Promotes Apoptosis Apoptosis Induction (Cancer Cell Death) Transcription->Apoptosis Blocked by Inhibitor

Figure 1: Mechanism of CDK9/Cyclin T1 inhibition and its downstream apoptotic effects.

Experimental Protocols

Protocol A: Chemical Synthesis of an Azetidine-Based CDK9 Inhibitor

This protocol details the nucleophilic aromatic substitution (SNAr) of a pyrimidine/purine core with a functionalized azetidine, a foundational step in synthesizing highly selective inhibitors akin to KB-0742[3].

Causality in Methodology : The use of tert-butyl 3-aminoazetidine-1-carboxylate allows for selective coupling at the exocyclic primary amine while protecting the highly basic ring nitrogen. Potassium carbonate (K₂CO₃) is utilized as a mild base to scavenge the HCl byproduct, driving the reaction forward without degrading the base-sensitive heterocyclic core. The constrained nature of the azetidine ring requires elevated thermal energy (reflux) to overcome steric hindrance and achieve optimal orbital overlap during the SNAr transition state.

Step-by-Step Synthesis:

  • Reaction Setup : In an oven-dried round-bottom flask, dissolve the electrophilic core (e.g., a 2-chloro-pyrimidine derivative, 1.0 eq) in anhydrous acetonitrile (MeCN) (0.1 M concentration)[3].

  • Reagent Addition : Add tert-butyl 3-aminoazetidine-1-carboxylate (1.2 eq) and finely powdered anhydrous K₂CO₃ (3.0 eq) to the solution[3].

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) under an inert nitrogen atmosphere for 16 hours[3].

  • In-Process Monitoring : Monitor reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The complete consumption of the starting material validates the end of the coupling phase.

  • Workup & Purification : Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude intermediate via silica gel flash chromatography to isolate the Boc-protected azetidine intermediate[6].

  • Deprotection : Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Stir at room temperature for 2 hours to cleave the Boc group. Concentrate and lyophilize to obtain the final azetidine-functionalized CDK9 inhibitor as a TFA salt[2].

Workflow Start Scaffold Design (Azetidine Core) SNAr SNAr Coupling (Pyrimidine + Azetidine) Start->SNAr Deprotect Boc Deprotection (TFA / DCM) SNAr->Deprotect Purify HPLC Purification & NMR/MS Validation Deprotect->Purify Kinase Biochemical Assay (CDK9 ADP-Glo) Purify->Kinase Cell Cell-Based Assay (p-Ser2 RNAPII Western) Kinase->Cell

Figure 2: End-to-end workflow for the synthesis and validation of azetidine-based CDK9 inhibitors.

Protocol B: In Vitro Biochemical Validation (ADP-Glo Kinase Assay)

To validate the self-consistency and potency of the synthesized azetidine derivative, a luminescent ADP-Glo assay is employed to quantify CDK9/Cyclin T1 kinase activity[7].

Causality in Methodology : The ADP-Glo assay measures the ADP formed from the kinase reaction. It is highly sensitive, self-validating through the use of internal ATP standard curves, and less prone to interference from fluorescent small molecules than traditional FRET assays.

Step-by-Step Assay:

  • Reagent Preparation : Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT[7].

  • Compound Dilution : Serially dilute the azetidine-based inhibitor in 100% DMSO, then dilute further in kinase buffer to achieve a final DMSO concentration of <1% in the assay well to prevent solvent-induced enzyme denaturation[7].

  • Enzyme Incubation : In a 384-well plate, combine the inhibitor with recombinant human CDK9/Cyclin T1 enzyme (e.g., 2 nM final concentration). Incubate for 15 minutes at room temperature to allow for compound-target equilibration[7].

  • Reaction Initiation : Add the ATP/substrate mix (e.g., RNAPII CTD peptide) to initiate the reaction. Incubate for 60-120 minutes at room temperature[7].

  • Detection : Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[7].

  • Data Analysis : Measure luminescence using a microplate reader. Calculate the percentage of inhibition relative to vehicle (DMSO) controls and determine the IC₅₀ using a 4-parameter non-linear regression model[7].

Quantitative Data: SAR Comparison of Scaffold Modifications

The following table summarizes the structure-activity relationship (SAR) impact of substituting traditional cycloalkanes with an azetidine scaffold in a representative CDK9 inhibitor series. The data highlights the delicate balance between maintaining the critical hydrogen bond network and optimizing physicochemical properties.

Scaffold ModificationCDK9/CycT1 IC₅₀ (nM)Aqueous Solubility (µM)cLogPMechanistic Rationale / Observation
Cyclopentane (Reference) 4.2< 103.8Highly potent, but poor solubility precludes intravenous (IV) dosing[3][5].
Cyclobutane 5.1153.4Minimal decrease in potency; slight solubility gain[3].
Amino-Azetidine 21.0> 1002.15-fold potency loss, but yields a massive 10-fold solubility improvement[3][5].
N-Methyl Azetidine > 1000> 1002.4Loss of critical H-bond donor (Glu107 interaction) completely abolishes activity[3].
Oxetane 25.0851.9Potency similar to azetidine, confirming that H-bond donor omission, not sterics, drives potency loss in N-methyl variants[3].

Conclusion

The integration of an azetidine scaffold into CDK9 inhibitors represents a sophisticated approach to balancing biochemical potency with drug-like physicochemical properties. While the rigid, strained ring can induce slight shifts in binding affinity, it drastically improves aqueous solubility and lowers lipophilicity[3][5]. By adhering to the rigorous synthetic and validation protocols outlined above, researchers can systematically optimize these scaffolds to develop highly selective and bioavailable therapeutics for MYC-driven and hematological cancers.

References

  • [2] Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors for the Treatment | American Chemical Society |[Link]

  • [3] Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers | Journal of Medicinal Chemistry (ACS) |[Link]

  • [5] Phenyl and Biphenyl Molecular Metaphors in Drug Design | Blumberg Institute |[Link]

  • [4] New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches | PMC (NIH) |[Link]

  • [1] CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents | PMC (NIH) |[Link]

Sources

Application Note: Protecting Group Strategies for (3-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Strategic Overview

(3-Methylazetidin-3-yl)methanamine is a valuable bifunctional building block in modern medicinal chemistry, prized for the unique three-dimensional architecture imparted by its strained 3,3-disubstituted azetidine core.[1][2] Its synthetic utility, however, is predicated on the ability to selectively functionalize its two distinct nitrogen centers: a primary aliphatic amine and a tertiary ring amine. This application note provides a detailed guide to the strategic application of protecting groups to selectively mask the primary amine, enabling subsequent synthetic transformations. We will explore the chemical basis for selectivity, provide field-tested protocols for the installation and removal of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, and discuss critical considerations for maintaining the integrity of the azetidine ring throughout the synthetic sequence.

The Chemoselectivity Challenge: Primary vs. Tertiary Amine

The successful protection strategy for (3-Methylazetidin-3-yl)methanamine hinges on exploiting the inherent differences in reactivity between the exocyclic primary amine and the endocyclic tertiary amine.

  • Nucleophilicity and Steric Hindrance: The primary amine (-CH₂NH₂) is significantly more nucleophilic and less sterically encumbered than the tertiary azetidine nitrogen. The lone pair of the primary amine is more accessible to electrophilic reagents. In contrast, the tertiary amine's lone pair is sterically shielded by the azetidine ring and the adjacent methyl group.

This difference in kinetic reactivity allows for a high degree of chemoselectivity, enabling the primary amine to be protected while the tertiary amine remains untouched under carefully controlled conditions.

Figure 1: Key reactive sites on (3-Methylazetidin-3-yl)methanamine and the primary strategic choice for selective functionalization.

Protocols for Selective Protection of the Primary Amine

The following protocols are optimized for the selective N-protection of the primary aminomethyl group. The key to success is maintaining a low temperature and using a non-nucleophilic base to minimize side reactions.

Boc Protection: An Acid-Labile Strategy

The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its ease of installation and removal under acidic conditions.[5][6] Its deprotection requires careful handling to prevent the acid-catalyzed opening of the strained azetidine ring.[7][8]

Protocol 3.1: Selective N-Boc Protection

  • Principle: The primary amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate ((Boc)₂O). A base like triethylamine (TEA) is used to neutralize the in situ generated acid and drive the reaction to completion. The reaction is run at 0 °C to enhance selectivity.

  • Materials & Reagents:

    • (3-Methylazetidin-3-yl)methanamine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (1.2 equiv) to the stirred solution.

    • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

Cbz Protection: An Orthogonal, Hydrogenolysis-Labile Strategy

The benzyloxycarbonyl (Cbz) group provides an excellent orthogonal protecting strategy to the Boc group. It is stable to the acidic and basic conditions that cleave many other groups but is cleanly removed by catalytic hydrogenolysis.[7][9] This removal method is exceptionally mild and fully compatible with the azetidine ring.

Protocol 3.2: Selective N-Cbz Protection

  • Principle: This protocol employs classic Schotten-Baumann conditions. The amine is acylated by benzyl chloroformate in a biphasic system or a mixed solvent system containing water, with a base like NaHCO₃ neutralizing the generated HCl.[9][10]

  • Materials & Reagents:

    • (3-Methylazetidin-3-yl)methanamine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

    • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 equiv) and NaHCO₃ (2.5 equiv) in a 2:1 mixture of THF/H₂O in a round-bottom flask.

    • Cool the vigorously stirred suspension to 0 °C in an ice-water bath.

    • Add benzyl chloroformate (1.1 equiv) dropwise via syringe, keeping the temperature below 5 °C.[10]

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and ethyl acetate.

    • Separate the layers. Extract the aqueous phase with EtOAc (3x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude benzyl ((3-methylazetidin-3-yl)methyl)carbamate by flash column chromatography.

Comparison of Protecting Group Strategies

The choice between Boc and Cbz depends on the planned synthetic route and the functional groups present in other reagents.

FeatureBoc Group Cbz Group
Introduction (Boc)₂O, base (TEA, DIPEA)Cbz-Cl, base (NaHCO₃, NaOH)
Stability Stable to base, nucleophiles, hydrogenolysis.[11]Stable to most acids and bases.[7]
Cleavage Strong Acid (TFA, HCl).[5][12]Catalytic Hydrogenolysis (H₂, Pd/C).[10][13]
Orthogonality Orthogonal to Cbz, Fmoc.[6]Orthogonal to Boc, Fmoc.[7]
Azetidine Risk Moderate. Acidic deprotection requires careful control to prevent ring-opening.[7][8]Low. Hydrogenolysis is neutral and mild, posing minimal risk to the azetidine ring.
Best For... Syntheses where subsequent steps are base-sensitive and do not involve strong acids.Syntheses involving acid-labile groups or where the mildest possible deprotection is required.

Deprotection Protocols

Deprotection must be as clean and high-yielding as the protection step. The primary concern remains the preservation of the azetidine core.

Boc Deprotection with Controlled Acidity

Standard TFA/DCM is effective but can be harsh.[12] Using a milder acidic system or carefully controlling stoichiometry and temperature is crucial. Aqueous phosphoric acid has been reported to deprotect Boc groups while leaving acid-sensitive groups, including azetidines, intact.[11]

Protocol 5.1: Mild Boc Deprotection

  • Dissolve the N-Boc protected amine (1.0 equiv) in a minimal amount of a co-solvent like methanol or THF.

  • Add 85% aqueous phosphoric acid (10-20 equiv) and stir the mixture at 40-50 °C.

  • Monitor the reaction closely by TLC/LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, cool the mixture to 0 °C and carefully basify with a cold aqueous solution of NaOH (e.g., 6N) until pH > 12.

  • Extract the deprotected amine product into an organic solvent like DCM or EtOAc.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the free amine.

Cbz Deprotection via Catalytic Hydrogenolysis

This is the recommended method for Cbz removal in this system due to its exceptional mildness.[13]

Protocol 5.2: Cbz Deprotection

  • Dissolve the N-Cbz protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.[10]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC/LC-MS. The reaction is usually complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Keep the Celite pad wet with the solvent to prevent ignition.

  • Rinse the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during concentration.

Synthetic Workflow and Tertiary Amine Reactivity

The protection of the primary amine opens the door for selective functionalization of the tertiary azetidine nitrogen. However, it is important to remember that the tertiary amine, while sterically hindered, is still basic and can be protonated or quaternized.

  • Protonation: In the presence of strong acids, the azetidine nitrogen will be protonated, forming an azetidinium ion. This can increase ring strain and potentially facilitate ring-opening by a nucleophile.[8][14]

  • Quaternization: Reaction with potent alkylating agents (e.g., methyl iodide, methyl triflate) will lead to the formation of a quaternary azetidinium salt. This is a common side reaction if the primary amine is not adequately protected.

G Start (3-Methylazetidin-3-yl)methanamine Protected N-Cbz Protected Intermediate Start->Protected Protocol 3.2 (Cbz-Cl, NaHCO₃) Functionalized N-Cbz Protected, Functionalized Azetidine Protected->Functionalized Functionalization Reaction (e.g., Alkylation, Acylation on a different part of the molecule) Final Final Functionalized Product Functionalized->Final Protocol 5.2 (H₂, Pd/C)

Figure 2: A representative orthogonal synthetic workflow utilizing Cbz protection to enable functionalization elsewhere in a molecule, followed by mild deprotection.

Conclusion

The selective protection of the primary amine of (3-Methylazetidin-3-yl)methanamine is readily achievable through the judicious use of common protecting groups like Boc and Cbz. The choice between them should be guided by the overall synthetic plan, paying close attention to the conditions required for their eventual removal. The Cbz group, removable by mild, neutral hydrogenolysis, offers a particularly robust and safe strategy that minimizes the risk of compromising the integrity of the valuable and sensitive azetidine ring. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently incorporate this versatile building block into complex synthetic targets.

References

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • American Chemical Society. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Available from: [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]

  • PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available from: [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • YouTube. (2020, November 19). Azetidine: Basicity and Preparation. Available from: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available from: [Link]

  • 1.2 Azetidinones (~-Lactams). Available from: [Link]

  • ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1.... Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • PubMed. (2015, January 16). Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution. Available from: [Link]

  • Common Organic Chemistry. Cbz Protection - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available from: [Link]

  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link]

  • PMC. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • Redalyc.org. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

  • 2 Protection of Functional Groups. Available from: [Link]

  • Forging CS Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Available from: [Link]

  • PubChem. 3-Pyridinemethanamine. CID 31018. Available from: [Link]

  • Chemistry Stack Exchange. (2016, September 13). What is the pKa of methylamine. Available from: [Link]

  • Chair of Analytical Chemistry. pKa values bases. Available from: [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available from: [Link]

  • ResearchGate. (2025, August 6). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Available from: [Link]

Sources

synthesis of spirocyclic azetidine analogs for CNS research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Spirocyclic Azetidine Analogs for CNS Ligand Design

Executive Summary & Strategic Rationale

In modern Central Nervous System (CNS) drug discovery, the "Escape from Flatland" is not merely a trend but a necessity.[1] Traditional saturated heterocycles like morpholine, piperidine, and piperazine often suffer from metabolic liabilities and limited vector exploration.[1] Spirocyclic azetidines—specifically 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane —have emerged as superior bioisosteres.[2]

These scaffolds offer three critical advantages for CNS penetration:

  • Reduced Lipophilicity (LogD): The high Fraction of sp3 carbons (

    
    ) generally lowers LogD while maintaining ligand efficiency.[1]
    
  • Geometric Rigidity: Unlike the fluxional chair conformations of piperidines, the spirocyclic core locks substituents into defined vectors, reducing the entropic penalty upon protein binding.[1]

  • Metabolic Stability: The strained four-membered rings are surprisingly resistant to oxidative metabolism (P450) compared to their six-membered counterparts.[1]

Comparative Physicochemical Profile
FeatureMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact on CNS Design
Geometry Chair (Fluxional)Rigid (Orthogonal vectors)Improved selectivity; lower entropic cost.
Basicity (

)
~8.3~8.0 - 8.5Tunable basicity for permeation vs. solubility.[1]
Metabolic Liability

-carbon oxidation
Low (Steric/Electronic protection)Extended half-life (

).
Vector Angle ~109.5° (Tetrahedral)180° (Linear distribution)Access to novel IP space.[1]

Synthetic Strategy Decision Matrix

Before initiating synthesis, select the appropriate scaffold based on the required vector geometry.[1]

SpiroSelection Start Target Pharmacophore Q1 Isostere Required? Start->Q1 Piperidine Piperidine Replacement Q1->Piperidine Hydrophobic Core Morpholine Morpholine Replacement Q1->Morpholine Polar Core Scaffold1 2-Azaspiro[3.3]heptane Piperidine->Scaffold1 Maintain Lipophilicity Scaffold2 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Scaffold2 Lower LogP Action1 Protocol 1: Cyclization via Tosylamide Scaffold1->Action1 Core Synthesis Scaffold2->Action1 Core Synthesis Action2 Protocol 2: Buchwald-Hartwig Coupling Action1->Action2 Library Functionalization

Protocol 1: Core Scaffold Construction

Target: 2-Azaspiro[3.3]heptane (Oxalate Salt) Methodology: Double nucleophilic substitution followed by reductive deprotection.[1]

Note: While many labs purchase the final spirocycle, synthesizing the core allows for the introduction of substituents on the carbon framework if needed.[1] This protocol describes the synthesis of the parent unsubstituted scaffold.

Reagents & Equipment
  • Precursor: 1,1-Bis(bromomethyl)cyclobutane (CAS: 135350-78-4)

  • Nitrogen Source: p-Toluenesulfonamide (

    
    )[1]
    
  • Base: Potassium carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Deprotection: Magnesium turnings (Mg), Methanol (MeOH), Sonication bath.[1]

  • Solvents: DMF (Anhydrous), Ethanol.[1]

Step-by-Step Procedure

Step A: Formation of the N-Tosyl Spirocycle

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add 1,1-bis(bromomethyl)cyclobutane (10.0 mmol) and

    
     (10.0 mmol) to anhydrous DMF (100 mL).
    
    • Expert Insight: High dilution (0.1 M) is critical here to favor intramolecular cyclization (formation of the second ring) over intermolecular polymerization.[1]

  • Cyclization: Add

    
     (25.0 mmol, 2.5 equiv). Heat the mixture to 110°C for 16–24 hours.
    
  • Workup: Cool to Room Temperature (RT). Pour into ice water (500 mL). The product, N-tosyl-2-azaspiro[3.3]heptane, typically precipitates as a white solid. Filter, wash with water, and dry under vacuum.[1]

    • QC Check:

      
       NMR (
      
      
      
      ) should show the disappearance of the
      
      
      protons and the distinct symmetry of the spiro-system.

Step B: Reductive Deprotection (Mg/MeOH Method) Safety Note: This method avoids the use of sodium naphthalenide, which is hazardous and difficult to handle.[1]

  • Reaction: Dissolve the N-tosyl intermediate (5.0 mmol) in anhydrous Methanol (50 mL) in a heavy-walled reaction vessel.

  • Activation: Add Magnesium turnings (50 mmol, 10 equiv) and a catalytic amount of iodine (

    
    ).
    
  • Sonication: Place the vessel in an ultrasonic bath. The reaction is exothermic; maintain temperature <50°C. Sonicate until Mg is consumed (approx. 2–4 hours).

  • Isolation: The free amine is volatile.[1] Acidify carefully with oxalic acid in ethanol to precipitate the 2-azaspiro[3.3]heptane oxalate salt.

  • Purification: Recrystallize from EtOH/Et2O.

Protocol 2: Late-Stage Functionalization (N-Arylation)

Target: N-Aryl-2-azaspiro[3.3]heptane (CNS Ligand Generation) Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination.

Why this method? Spirocyclic azetidines are sterically demanding secondary amines.[1] Standard


 conditions often fail with electron-rich aryl halides. The use of RuPhos  is non-negotiable here as it accommodates the steric bulk of the nucleophile while preventing 

-hydride elimination.[1]
Reagents
  • Catalyst:

    
     (2 mol%)[1][3]
    
  • Ligand: RuPhos (4 mol%)[1][3]

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (Anhydrous, degassed)[1]

Workflow Diagram

BuchwaldWorkflow Prep 1. Pre-complexation (Pd source + RuPhos in Toluene) Mix 2. Addition of Substrates (Aryl Bromide + Spiro-Amine + NaOtBu) Prep->Mix Heat 3. Reaction (100°C, 12-24h, Argon atm) Mix->Heat Check 4. IPC (In-Process Control) LCMS for conversion Heat->Check Check->Heat Incomplete Workup 5. Workup Filter through Celite -> Conc. Check->Workup >95% Conversion

Step-by-Step Procedure
  • Pre-Catalyst Formation: In a glovebox or under strict Schlenk conditions, mix

    
     (18 mg, 0.02 mmol) and RuPhos (37 mg, 0.08 mmol) in toluene (2 mL).[1] Stir for 5 minutes at RT to generate the active catalytic species (solution turns dark orange/brown).
    
  • Substrate Addition: Add the Aryl Bromide (1.0 mmol), the Spiro-Amine Oxalate salt (1.2 mmol), and

    
     (3.0 mmol).
    
    • Note: If using the oxalate salt, extra base (

      
      ) is required to neutralize the salt in situ.[1]
      
  • Reaction: Add remaining Toluene (3 mL) to reach 0.2 M concentration. Seal the tube and heat to 100°C .

  • Monitoring: Monitor by LCMS. Azetidines are distinct nucleophiles; if conversion is slow, do not increase temperature >110°C (risk of ring opening).[1] Instead, add a second portion of catalyst/ligand.[1]

  • Purification: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Safety & Handling (Critical)

  • Ring Strain Hazards: While spiro[3.3]heptanes are stable at room temperature, the ring strain energy (~50 kcal/mol) makes them susceptible to rapid decomposition under strong acidic conditions or high heat (>150°C).[1]

  • Alkylating Potential: Unlike aziridines, azetidines are less prone to acting as DNA alkylators, but they should still be handled as potential genotoxins until fully characterized.[1]

  • Flammability: The free base of 2-azaspiro[3.3]heptane is volatile and highly flammable (Flash point < 20°C). Always handle the free base in a fume hood; storage as the oxalate or hydrochloride salt is recommended for safety and stability.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters. Link

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2018).[1] "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Chemistry – A European Journal.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2012).[1] "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

preventing azetidine ring opening during acid deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Azetidine Ring Opening During Acid Deprotection Ticket ID: AZ-DEP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Strain" Problem

Welcome to the Azetidine Stability Hub. If you are here, you likely observed a decomposed product, a complex mixture, or a chlorinated byproduct after attempting a standard Boc/Cbz deprotection.

The Root Cause: Azetidines possess significant ring strain (~26 kcal/mol). While kinetically stable under neutral conditions, protonation of the ring nitrogen (ammonium formation) lowers the activation energy for nucleophilic attack.

  • The Trap: In standard acidic deprotection (e.g., HCl/Dioxane), the counter-ion (Cl⁻) acts as a nucleophile, attacking the

    
    -carbon via an 
    
    
    
    mechanism, relieving the ring strain but destroying your heterocycle.

Mechanistic Diagnostics (The "Why")

Before attempting a fix, we must confirm the failure mode. The diagram below illustrates the competing pathways between successful deprotection and ring destruction.

Azetidine_Mechanism Substrate N-Boc Azetidine Protonation Protonation (Formation of Ammonium) Substrate->Protonation + Acid (H+) Success Pathway A: Deprotection (t-Bu cation loss) Protonation->Success Slow, Non-Nu Acid Failure Pathway B: Ring Opening (Nucleophilic Attack) Protonation->Failure Fast, + Nucleophile (Cl-, Br-, Solv) Desired Azetidinium Salt (Intact Ring) Success->Desired Byproduct Ring-Opened Amino-Alkyl-Nu Failure->Byproduct

Figure 1: Mechanistic divergence. Pathway B dominates when strong nucleophiles (Cl⁻) are present or when intramolecular nucleophiles (e.g., pendant amides) are positioned to attack the ring.

Troubleshooting Guide (Q&A)

Issue 1: "My LCMS shows a mass of M+36 or M+38."

Diagnosis: Chloride Attack. You likely used HCl (in Dioxane or MeOH). The chloride ion is a sufficiently strong nucleophile to open the protonated azetidine ring, resulting in a 3-chloro-propylamine derivative.

  • The Fix: Switch to a Non-Nucleophilic Acid .

    • Recommendation: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] The trifluoroacetate anion is significantly less nucleophilic than chloride.

    • Alternative: If you must avoid fluorinated byproducts, use

      
      -Toluenesulfonic acid (
      
      
      
      TsA).
Issue 2: "I used TFA, but I see a mass of M+114."

Diagnosis: TFA Ester Formation. While TFA is "non-nucleophilic" relative to HCl, high concentrations or elevated temperatures can force the formation of trifluoroacetate esters via ring opening.

  • The Fix: Temperature & Concentration Control.

    • Protocol: Dilute your TFA. Instead of 1:1 TFA:DCM, use 1:4 (20% v/v) .

    • Critical Step: Perform the addition at 0°C and monitor closely. Quench immediately upon completion. Do not let it stir overnight.

Issue 3: "My product disappeared into a baseline polymer/gum."

Diagnosis: Intermolecular Polymerization. The deprotected azetidine (secondary amine) is a nucleophile; the protonated azetidine is an electrophile. If the concentration is too high, the free amine of one molecule attacks the ring of another.

  • The Fix: High Dilution.

    • Protocol: Run the reaction at 0.05 M to 0.1 M concentration.

    • Scavengers: Add cation scavengers (e.g., triethylsilane or thioanisole) to quench the

      
      -butyl cation rapidly, preventing it from acting as a Lewis acid that further activates the ring.
      
Issue 4: "I have a pendant amide/ester side chain, and the ring is opening regardless of the acid."

Diagnosis: Intramolecular Decomposition. As described by Bai et al. (2021), pendant nucleophiles (like amides) can cyclize onto the activated azetidine ring, expelling the ring nitrogen.[2]

  • The Fix: Neutral Deprotection (TMS-I or TMSOTf).

    • Avoid protonation entirely by using silyl-based deprotection (see Protocol C below).

Optimized Protocols (The "Golden Standards")

Protocol A: The Standard (TFA/DCM)

Best for: General azetidines without sensitive side chains.

  • Dissolve: Dissolve

    
    -Boc azetidine (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Cool: Cool the solution to 0°C (Ice/Water bath).

  • Add: Add TFA dropwise to reach a final concentration of 20% v/v (e.g., if you have 4 mL DCM, add 1 mL TFA).

    • Optional: Add 2.0 equiv of Triethylsilane (TES) as a cation scavenger.

  • Monitor: Stir at 0°C. Check TLC/LCMS every 15 minutes.

  • Workup (Critical):

    • Do NOT concentrate the acidic solution directly (heat + acid = decomposition).

    • Pour the cold mixture into saturated aqueous

      
       (slowly, gas evolution).
      
    • Extract with DCM or EtOAc.

Protocol B: The "Safe" Salt (pTsA)

Best for: Generating a stable salt form without nucleophilic counter-ions.

  • Dissolve: Dissolve substrate in EtOAc or

    
     (
    
    
    
    ).
  • Add: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    TsA
    
    
    , 1.1 equiv - 2.0 equiv).
  • React: Stir at room temperature. The product often precipitates as the tosylate salt.

  • Isolate: Filter the solid. This avoids the harsh concentration steps associated with TFA.

Protocol C: The "Nuclear Option" (TMSOTf)

Best for: Highly acid-sensitive substrates or those prone to intramolecular attack.

  • Dissolve: Dissolve substrate in anhydrous DCM (

    
    ) under Nitrogen/Argon.
    
  • Cool: Cool to 0°C .

  • Add: Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.2 equiv).

  • Mechanism: This cleaves the Boc group via a silyl carbamate intermediate, avoiding the generation of a "hot" protonated azetidinium species.

  • Quench: Quench with MeOH or saturated

    
    .
    

Comparative Data: Acid Selection

ReagentCounter-Ion NucleophilicityRisk of Ring OpeningRemoval EaseRecommended?
HCl / Dioxane High (Cl⁻)Severe Easy (Volatile)NO
HBr / AcOH Very High (Br⁻)Critical HardNO
TFA / DCM Low (

)
ModerateEasy (Volatile)YES (Standard)

TsA
Negligible (

)
LowSolid (Salt)YES (Safe)
TMSOTf N/A (Aprotic)LowestAqueous WorkupYES (Sensitive)

Decision Logic (Workflow)

Follow this logic to select the correct protocol for your specific molecule.

Decision_Tree Start Start: N-Boc Azetidine Deprotection Q1 Is the Azetidine C2/C4 Substituted or highly strained? Start->Q1 Use_HCl STOP: Do NOT use HCl. Risk of Cl- attack is too high. Start->Use_HCl Considering HCl? Q2 Does it have pendant nucleophiles (Amide, OH, Ester)? Q1->Q2 No (Standard) Use_TMS Use Protocol C (TMSOTf) Neutral Conditions Q1->Use_TMS Yes (High Risk) Use_TFA Use Protocol A (TFA/DCM) 0°C, 20% v/v Q2->Use_TFA No Q2->Use_TMS Yes (Intramolecular Risk) Use_Ptsa Use Protocol B (pTsA) To isolate stable salt Use_TFA->Use_Ptsa If solid salt needed

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity.

References

  • Couty, F., et al. (2006).[3] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[3] Link

  • Bai, G., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group). Link

  • St-Onge, M., et al. (2025). "Technical Support Center: Azetidine Ring-Opening Reactions." BenchChem Technical Guides. Link

Sources

HILIC chromatography methods for polar amine separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrophilic Interaction Liquid Chromatography (HILIC). As a Senior Application Scientist, I have designed this guide to help you navigate the notorious complexities of retaining and separating highly polar, basic amines.

Unlike Reversed-Phase Liquid Chromatography (RPLC), where water is the weak solvent, HILIC operates on an inverted paradigm: water is the strong eluting solvent . Success in HILIC requires a deep understanding of the semi-immobilized water layer on your stationary phase and the secondary electrostatic interactions that dictate amine behavior.

Below, you will find a self-validating method development protocol, causal troubleshooting guides, and quantitative reference tables to ensure your assays are robust, reproducible, and LC-MS compatible.

HILIC Method Development Logic

HILIC_Workflow cluster_0 Method Development Phase cluster_1 Execution & Validation Start Polar Amine Analysis Initiation Col 1. Column Selection (Zwitterionic / Amide / Silica) Start->Col MP 2. Mobile Phase Design (>70% ACN, 2-20mM Buffer) Col->MP Diluent 3. Sample Diluent Matching (≥75% ACN) MP->Diluent Eq 4. Column Equilibration (20-50 Column Volumes) Diluent->Eq SST 5. System Suitability (Check RT Stability) Eq->SST SST->Eq RT Drifting Success Proceed to LC-MS/MS SST->Success RT RSD < 1%

Figure 1: Step-by-step HILIC method development and validation workflow for polar amines.

Section 1: Core Methodology & Self-Validating Protocol

Developing a HILIC method for polar amines requires careful control of the mobile phase to manage both partitioning and ion-exchange mechanisms. Amines are basic compounds; at typical LC pH ranges (pH 3–6), they are positively charged cations. If not managed properly, they will interact aggressively with negatively charged silanols on the silica backbone.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 100% Water with 10–20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

  • Organic Phase (B): 95% Acetonitrile (ACN) / 5% Water with 10 mM Ammonium Formate.

  • Causality: You must maintain at least 3–5% water in your organic phase 1[1]. Without this minimum aqueous content, the semi-immobilized water layer on the stationary phase collapses, and volatile buffers will precipitate in your LC pumps, causing pressure spikes and check-valve failures.

Step 2: Sample Diluent Matching

  • Protocol: Dilute your amine samples in a solvent that closely matches the initial gradient conditions (e.g., 75% ACN / 25% Water) [[2]](2].

  • Causality: Injecting a 100% aqueous sample into a 90% ACN mobile phase creates a localized "strong solvent" plug. This plug drags the highly polar amines down the column before they can partition into the stationary phase, resulting in severe peak splitting or fronting.

  • Self-Validation Check: Inject a blank of your chosen diluent. If you observe baseline disturbances or refractive index (RI) shocks at the expected retention time of your analytes, your diluent dielectric constant is mismatched and must be adjusted.

Step 3: Column Equilibration

  • Protocol: Flush new or stored columns with at least 50 column volumes of the initial mobile phase for isocratic methods, or perform 10 blank gradient runs for gradient methods 2[2].

  • Causality: HILIC separation is driven by the thickness of the water layer formed on the stationary phase. Partitioning of water from the bulk mobile phase to the silica surface is a slow thermodynamic process [[3]](3].

  • Self-Validation Check: Perform three consecutive injections of a standard amine mix. The method is only validated for operational readiness when the Retention Time Relative Standard Deviation (RT RSD) is < 0.5%.

Section 2: Troubleshooting Guides (The "Why" and "How")

Issue 1: Why are my polar amine peaks tailing or splitting?

Peak_Troubleshooting Issue Peak Tailing / Splitting Cause1 Sample Diluent Mismatch Issue->Cause1 Cause2 Secondary Ion-Exchange Interactions Issue->Cause2 Cause3 Mass Overload Issue->Cause3 Fix1 Dilute sample in ≥75% ACN Cause1->Fix1 Fix2 Increase Buffer to 10-20 mM Cause2->Fix2 Fix3 Reduce Injection Volume (1-2 µL) Cause3->Fix3

Figure 2: Logical causality and corrective actions for poor peak shape in HILIC.

The Causality: Peak tailing for amines in HILIC is almost always caused by secondary ion-exchange interactions . Bare silica has a pKa of ~3.5 to 4.5. Above this pH, silanol groups deprotonate and become negatively charged (


). Your basic amines are positively charged cations. This creates a strong electrostatic attraction that disrupts the normal liquid-liquid partitioning mechanism 4[4].
The Fix: 
  • Increase Buffer Concentration: Ensure your mobile phase contains 10–20 mM of ammonium formate or acetate. The ammonium ions (

    
    ) will compete with your amines for the active silanol sites, effectively masking them and sharpening the peak 5[5].
    
  • Check Sample Diluent: If the peak is splitting rather than tailing, you have a sample diluent mismatch. Re-dilute your sample in at least 75% ACN [](].

Issue 2: Why is my retention time shifting continuously?

The Causality: Retention time instability is the hallmark of an un-equilibrated HILIC column. If the semi-immobilized water layer is not fully established, the stationary phase volume is technically changing with every injection 6[6]. The Fix: Increase your post-run equilibration time. Gradient HILIC methods require significantly longer re-equilibration times than RPLC—typically 10 full column volumes between injections.

Issue 3: How do I improve LC-MS sensitivity while maintaining peak shape?

The Causality: While high buffer concentrations (e.g., >20 mM) improve peak shape by masking silanols, they cause severe ion suppression in the Electrospray Ionization (ESI) source of your mass spectrometer. The Fix: Optimize the balance. Start at 10 mM ammonium formate. If tailing persists, switch to a column chemistry with lower silanol activity (e.g., a Zwitterionic or Amide phase) rather than indiscriminately increasing the salt concentration.

Section 3: Quick FAQs

Q: Can I use Methanol instead of Acetonitrile as my weak solvent? A: Generally, no. Methanol is highly protic and competes too strongly with water for hydrogen bonding sites on the stationary phase. It will disrupt the formation of the water layer. Acetonitrile is aprotic and is the preferred weak solvent for HILIC 7[7].

Q: Can I use Trifluoroacetic Acid (TFA) to improve amine peak shape? A: Avoid TFA in HILIC-MS. While TFA is an excellent ion-pairing agent that sharpens amine peaks in UV-based RPLC, it causes catastrophic ion suppression in negative mode LC-MS and severely contaminates the MS source. Stick to volatile buffers like ammonium formate or ammonium acetate.

Quantitative Data Tables

Table 1: HILIC Column Chemistries for Polar Amines

Stationary PhasePrimary MechanismSecondary InteractionBest Application for Amines
Bare Silica Hydrogen BondingStrong Cation-ExchangeSmall, highly polar bases (requires strict buffer control).
Zwitterionic Liquid-Liquid PartitioningWeak ElectrostaticBroad range of polar metabolites; excellent MS compatibility.
Amide Hydrogen BondingMinimalSugars and polar amines; minimal tailing due to shielded silica.

Table 2: Equilibration Volume Guidelines

Note: HILIC requires 20–50 column volumes for initial setup, and ~10 volumes for gradient re-equilibration 2[2].

Column DimensionApprox. Column VolumeInitial Isocratic Equilibration (50x)Gradient Re-equilibration (10x)
2.1 x 50 mm~0.1 mL5.0 mL1.0 mL
2.1 x 100 mm~0.2 mL10.0 mL2.0 mL
2.1 x 150 mm~0.3 mL15.0 mL3.0 mL

References

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."

  • AMSBioPharma. "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis." 7

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." 5

  • Welch Materials. "Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds." 4

  • LCGC International. "HILIC Retention Time Issues Addressed with New Approach." 6

  • Restek Corporation. "How to Avoid Common Problems with HILIC Methods." 2

  • Thermo Fisher Scientific. "HILIC separations." 1

  • Separation Science. "Column Equilibration in HILIC." 3

Sources

Technical Support Center: Overcoming Low Yields in Azetidine Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Azetidines are prized scaffolds in medicinal chemistry, offering unique three-dimensional structures that can enhance potency and modulate physicochemical properties. However, their inherent ring strain, a source of their desirable conformational rigidity, also presents significant challenges during synthesis, particularly in amide coupling reactions.[1][2] Low yields, stalling reactions, and competing side reactions are common hurdles.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your azetidine amide coupling reactions. As Senior Application Scientists, we explain not just the what, but the why, grounding our recommendations in mechanistic principles to empower you to make informed decisions in your lab.

Troubleshooting Guide

This section addresses specific, common problems encountered during azetidine amide couplings in a direct question-and-answer format.

Q1: My reaction is giving a low yield, and I'm observing byproducts consistent with ring-opening. What is happening and how can I prevent it?

A: This is the most common failure mode in azetidine chemistry and is directly related to the molecule's ring strain (approx. 25.4 kcal/mol). [3] The azetidine ring is susceptible to cleavage under acidic conditions or in the presence of Lewis acids.[3][4] The nitrogen atom can be protonated, which activates the ring for nucleophilic attack and subsequent opening.

Causality & Solutions:

  • Acid Generation: Standard coupling of a carboxylic acid and an amine, especially when using acyl chlorides, generates HCl. This acid can protonate the azetidine nitrogen, catalyzing ring-opening.[3]

    • Solution: Employ a non-nucleophilic, sterically hindered base to act as an acid scavenger. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are excellent choices. Use at least 2-3 equivalents to ensure the reaction medium remains basic.[3][5]

  • Harsh Coupling Reagents: Some coupling reagents or their additives can be acidic or act as Lewis acids, promoting ring degradation.[3]

    • Solution: Switch to milder, modern coupling reagents. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are highly effective as they operate under neutral or slightly basic conditions and are less likely to induce ring-opening.[3][6][7] Carbodiimides like EDC can also be effective, especially when paired with an additive like HOBt, but require careful base management.[3][8]

  • Elevated Temperature & Prolonged Reaction Time: Heat provides the energy to overcome the activation barrier for ring-opening.[3] Even at low temperatures, allowing a reaction to run for too long can lead to gradual degradation.[3]

    • Solution: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature (20-25 °C).[3] Avoid heating unless necessary for highly hindered substrates. Monitor the reaction closely by LC-MS or TLC and work it up as soon as the azetidine starting material is consumed.[3]

Troubleshooting Workflow for Ring-Opening

A Low Yield & Ring-Opening Byproducts Observed B Identify Source of Acidity A->B C Is Acyl Chloride Used? B->C D Are Coupling Reagents Harsh (e.g., strong Lewis acids)? B->D E Is Temperature Elevated? B->E F Switch to Carboxylic Acid + Coupling Reagent C->F Yes G Add Non-Nucleophilic Base (e.g., DIPEA, 2-3 eq) C->G No D->G No H Use Milder Reagents (HATU, PyBOP, T3P) D->H Yes I Run at 0°C to RT E->I Yes J Monitor Closely & Quench Promptly E->J No F->G K Problem Solved G->K H->K I->K J->K

Caption: Decision tree for diagnosing and solving azetidine ring-opening.

Q2: My reaction is clean but stalls with significant unreacted starting material. What's causing this incomplete conversion?

A: If ring-opening isn't the issue, incomplete conversion typically points to either insufficient activation of the carboxylic acid or severe steric hindrance.

Causality & Solutions:

  • Poor Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, especially if the acid is electron-poor or sterically bulky. The activated species may also be too short-lived.[9]

    • Solution: Switch to a more powerful coupling reagent. Reagents like HATU , HCTU , and COMU are known for their high reactivity and efficiency, often succeeding where others fail.[6][10] They rapidly generate highly reactive acyl-OAt or acyl-Oxyma esters.[10]

  • Steric Hindrance: Azetidines, while small, can have bulky substituents. Likewise, the carboxylic acid partner can be sterically demanding. This physical blocking can prevent the nucleophilic azetidine nitrogen from attacking the activated carboxylate.[11]

    • Solution:

      • More Potent Reagents: As above, use a highly reactive coupling reagent like HATU.[11]

      • Increase Reaction Time/Temperature: Allow the reaction to run longer (e.g., overnight). A modest increase in temperature (e.g., to 40 °C) can sometimes overcome the activation barrier, but this must be balanced against the risk of ring-opening.[11]

      • Solvent Choice: Ensure starting materials are fully dissolved. Polar aprotic solvents like DMF or NMP are generally preferred for their excellent solvating properties.[9]

Q3: The reaction seems to work, but I lose most of my product during work-up and purification. What are the best practices?

A: Azetidine-containing products are often polar and basic, which can lead to significant challenges during extraction and chromatography.[12][13]

Causality & Solutions:

  • Poor Extraction from Aqueous Layer: Being basic, the azetidine nitrogen can be protonated during an acidic or neutral work-up, rendering the product highly water-soluble.[12]

    • Solution: During the aqueous work-up, basify the aqueous layer to a pH > 12 with a strong base like NaOH or K₂CO₃ before extraction.[12] This ensures the azetidine is in its neutral, more organic-soluble free-base form. Use a more polar solvent like dichloromethane (DCM) for extraction if ethyl acetate fails.

  • Decomposition on Silica Gel: Standard silica gel is acidic and can cause streaking, tailing peaks, and even decomposition of the azetidine product on the column.[12][13]

    • Solution:

      • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to your eluent system (e.g., ethyl acetate/hexanes).[12]

      • Use Deactivated Silica: Use commercially available neutral silica gel or prepare it by flushing the packed column with your modified eluent before loading the sample.[12]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are generally the most effective and reliable for azetidine substrates?

A: While the "best" reagent is substrate-dependent, several have proven to be robust choices for minimizing side reactions and maximizing yield. Uronium/aminium-based reagents are often the top choice.

Coupling ReagentClassRecommended BaseCommon SolventsKey Advantages & Considerations
HATU Uronium/AminiumDIPEADMF, NMP, DCMHighly recommended. Fast, efficient, low racemization, and excellent for hindered couplings.[6] Operates under mild, slightly basic conditions that preserve the azetidine ring.[3]
EDC·HCl CarbodiimideDIPEA, TEADCM, DMFEconomical and common. Requires an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[3][8] Careful control of stoichiometry and base is crucial.
T3P® Phosphonic AnhydrideDIPEA, PyridineTHF, EtOAc, DCMPowerful dehydrating agent. Byproducts are water-soluble, simplifying work-up. Shown to be effective in cases where ring-expansion is a competing pathway.[5][14]
PyBOP PhosphoniumDIPEADMF, DCMSimilar in efficacy to HATU. A good alternative if uronium salts are problematic. Byproduct (HMPA) can be a concern.
Q2: How do I choose the right base and solvent?

A: The choice of base and solvent is critical for success.

  • Base: Always use a non-nucleophilic, sterically hindered base . DIPEA (Hünig's base) is the gold standard for these reactions. Its bulk prevents it from acting as a competing nucleophile, and it effectively scavenges any acid generated.[3]

  • Solvent: A polar aprotic solvent is almost always the best choice. DMF and NMP are excellent for their high polarity and ability to dissolve a wide range of substrates.[9] DCM and acetonitrile are also effective and can be easier to remove.[3][8] Avoid protic solvents like alcohols, which can compete as nucleophiles.

General Reaction Scheme & Competing Pathways

cluster_reactants Reactants & Reagents cluster_products Potential Outcomes Azetidine Azetidine DesiredAmide Desired Amide Product Azetidine->DesiredAmide Correct Conditions (Mild, Basic) RingOpened Ring-Opened Byproduct Azetidine->RingOpened Incorrect Conditions (Acidic, High Temp) CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Carboxylic Acid CarboxylicAcid->ActivatedAcid CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAcid Base Base (e.g., DIPEA) Base->DesiredAmide Correct Conditions (Mild, Basic) Solvent Solvent (e.g., DMF) Solvent->DesiredAmide Correct Conditions (Mild, Basic) ActivatedAcid->DesiredAmide Correct Conditions (Mild, Basic) ActivatedAcid->RingOpened Incorrect Conditions (Acidic, High Temp)

Caption: Key components and potential reaction pathways in azetidine amide coupling.

Validated Experimental Protocol

General Protocol for HATU-Mediated Amide Coupling to an Azetidine

This protocol is a robust starting point for many azetidine substrates and can be scaled as needed.

Materials:

  • Azetidine starting material (1.0 eq)

  • Carboxylic acid (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and anhydrous DMF (to make a ~0.1 M solution based on the azetidine).

  • Activation: Add HATU (1.1 eq) to the solution. Stir for 1-2 minutes.

  • Amine Addition: Add the azetidine starting material (1.0 eq) to the flask.

  • Base Initiation: Add DIPEA (2.5 eq) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of the limiting azetidine starting material. Reactions are often complete within 1-4 hours.[3]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by water (1x), and finally with saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 0.5-1% triethylamine to prevent streaking and decomposition.

References

  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. DOI:10.1039/D5QO00804B.
  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]

  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Rao, K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Cherevan, A., & Chepyshev, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH. [Link]

Sources

Technical Support Center: Purification Strategies for Hydrophilic Amine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Hydrophilic amines present a unique bottleneck in synthetic chemistry and drug development. Because they are highly water-soluble and basic, they partition poorly into organic solvents during standard liquid-liquid extractions and often streak irreversibly on normal-phase silica gel.

This support center is designed for researchers and scientists to troubleshoot the isolation of highly polar amines, focusing on removing excess reagents without relying on traditional aqueous workups.

Part 1: Troubleshooting FAQs

Q1: How do I separate my hydrophilic secondary amine product from an excess of primary amine starting material? A1: When both your product and your impurity are basic amines, traditional acid/base extractions will fail. Instead, utilize a polymer-supported aldehyde scavenger (such as PS-Benzaldehyde)[1].

  • The Causality: The resin-bound aldehyde covalently reacts with the primary amine to form a stable imine, tethering the impurity to the solid support[1]. Because secondary amines cannot form stable imines, your product remains freely dissolved in the reaction solvent.

  • The Fix: Add 2–3 equivalents of the scavenger resin to your crude mixture, agitate for 2–12 hours, and simply filter the mixture. The filtrate will contain your pure secondary amine[1].

Q2: My amine product is too water-soluble for an aqueous workup. How can I remove neutral or acidic excess reagents (e.g., unreacted coupling reagents or aldehydes)? A2: Abandon liquid-liquid extraction and use Strong Cation Exchange (SCX) chromatography in a "Catch-and-Release" workflow[2][3].

  • The Causality: SCX-2 resin contains bound propylsulfonic acid with a very low pKa. When your crude mixture passes through the resin, the basic amine is protonated and forms a strong ionic bond with the sulfonic acid (it is "caught")[2]. Neutral and acidic impurities have no affinity for the resin and are washed away with organic solvents[2].

  • The Fix: After washing away the impurities, flush the column with a volatile base (e.g., 2M ammonia in methanol). The ammonia deprotonates the sulfonic acid, breaking the salt bridge and "releasing" your pure free amine, which is isolated by simple evaporation[2][3].

SCX_Workflow A Crude Mixture (Amine Product + Neutral Impurities) B Load onto SCX Column (Propylsulfonic Acid) A->B C Amine 'Caught' (Ionic Bond Formed) B->C D Wash with Organic Solvent (Impurities Elute) C->D Removes non-basics E Elute with 2M NH3 in MeOH (Breaks Ionic Bond) D->E F Pure Hydrophilic Amine (Evaporate Volatiles) E->F Releases product

SCX Catch-and-Release workflow for hydrophilic amine purification.

Q3: I am using Reverse-Phase HPLC (RP-HPLC) to purify a highly polar amine, but it elutes in the void volume. How do I increase retention? A3: Hydrophilic amines are heavily protonated at neutral pH, making them too polar to interact with the hydrophobic C18 stationary phase[4]. You must either use an ion-pairing agent or switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[5].

  • The Causality: Adding 0.1% Trifluoroacetic Acid (TFA) to your mobile phase lowers the pH, ensuring uniform protonation of the amine[4][6]. The trifluoroacetate anion forms a hydrophobic ion-pair complex with the protonated amine, effectively masking its positive charge and increasing its affinity for the C18 carbon chains[6].

HPLC_Logic A Hydrophilic Amine (Low C18 Retention) B Add 0.1% TFA to Mobile Phase A->B C Protonation & Ion-Pairing [Amine-H]+ [CF3COO]- B->C D Increased Hydrophobicity C->D E Successful C18 Retention & Separation D->E

Mechanism of TFA ion-pairing to increase C18 retention of polar amines.

Part 2: Scavenger Resin Selection Data

To effectively remove excess reagents without chromatography, selecting the correct solid-supported scavenger is critical. Below is a quantitative summary of common scavenger resins used in amine synthesis[1][2].

Excess Reagent TargetRecommended ScavengerMechanism of ActionTypical Loading Capacity
Primary Amines PS-Benzaldehyde / IL-AldehydeCovalent imine formation1.2 – 1.5 mmol/g
Electrophiles (Acid chlorides, Isocyanates)PS-TrisamineCovalent amide/urea formation2.0 – 3.0 mmol/g
Borohydrides (Reductive amination)SCX-3 (Si-TsOH)Acid quenching / Salt formation~1.0 mmol/g
Basic Impurities / Metals (Pd, Ru)SCX-2 (Si-Propylsulfonic Acid)Ionic capture / Cation exchange0.6 – 1.2 mmol/g

Part 3: Standard Operating Protocols

Every protocol in this support center is designed as a self-validating system. By integrating built-in analytical checks, you ensure that the purification is proceeding correctly before committing your entire batch.

Protocol A: SCX Catch-and-Release Purification[2][3]

Objective: Isolate a basic hydrophilic amine from a crude mixture containing neutral/acidic byproducts.

  • Column Conditioning: Select an SCX-2 cartridge with a capacity at least 2 times the molar amount of your target amine. Condition the column by passing 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM or DCM/MeOH (1:1). Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Validation Check (The "Catch"): Collect the flow-through. Spot this flow-through on a TLC plate and stain with Ninhydrin. Self-Validation: If the amine is successfully caught, the TLC will show no Ninhydrin-active spots. If spots appear, your column capacity is exceeded; stop and reload onto a larger column.

  • Washing: Wash the column with 5 CV of DCM, followed by 5 CV of MeOH. This removes all non-basic impurities[2].

  • Elution (The "Release"): Elute the target amine by passing 5 CV of 2M Ammonia in Methanol through the column[2].

  • Isolation: Evaporate the collected methanolic ammonia fractions under reduced pressure to yield the pure free amine[2].

Protocol B: RP-HPLC Purification with Ion-Pairing[4][6]

Objective: Purify a highly polar amine using a C18 stationary phase.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Add exactly 0.1% (v/v) HPLC-grade Trifluoroacetic Acid (TFA) to both solvents to act as the ion-pairing agent[6].

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A / 5% Solvent B for 7 column volumes[6].

  • Validation Check (Analytical Injection): Inject a 10 µL analytical sample. Monitor UV absorbance at 210 nm and 254 nm. Self-Validation: Calculate the peak symmetry factor. If the peak tails severely (symmetry > 1.5) or elutes in the void volume, the amine is not fully ion-paired. Do not proceed to preparative scale; instead, lower the mobile phase pH further (ensure it is 2 units below the amine's pKa)[4].

  • Gradient Elution: Once validated, inject the preparative sample. Run a shallow gradient from 5% B to 40% B over 20 minutes.

  • Fraction Recovery: Lyophilize the collected fractions. Note: The product will be isolated as the TFA salt, not the free base.

References

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage: Catch and Release Purification of Amines. Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuMzZO9ZWFmz28-ESaKKd5hno8dvpevhJ9qk3OSMSTGVTG8lVQ4J_lziU5MrrSwoB5SPfxDjXCso7ij_j5esWuVxeU9io4G9dXQj6dWpdq8zEYUErIMgAYGXYTtUHwM04k0lzAHhc4Ajh2MTge4WNr26JG9ikkWag=]
  • The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-opsEu-0oTju4dvLoen0asu0oExtGyjQYHk8YSoevAvwFTuaGnF9yc4HujibQTLbsFnCZSTaF_RSHDOfOV6zkJpJyxbZLzeB_TXMPPnqwMHQjkDYNRP00Caigzo6kpdLWrs8D]
  • Ionic Liquid-Supported Aldehyde: A Highly Efficient Scavenger for Primary Amines. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGRGMehsQRZW1aSWuAcBMC4CapSvkpScCZFP8QlDM3VGwHqK2xJ-AjZARaX7oK5PFjBXS13LJs4QoHKNasxTdrNVQO7VKWdDVvCE3NeZrCKbhH-lfPbSsMp9JAUxMQAZShgFHO3TbAl8=]
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRr-pmgNcki2pFkokOytlFtDqyfhl7aCwuzOq67MIjdIv-VhOsAs352OUrL7F2S6mFr1RVvCMOAkwrBgUwLwElzQR-yrqu_CJ5SAiNZjp2b8_Wp3EetLSnDWdxyS83GsTI2p4uw_kj2x2hDnHQqW1mZHrcbsIddDlO_X7g1ZloQUU7aqeZALY1bWhm_u9xt02mfdLZGlvFGZKbAvAgt6TjJjB-IR6e4cdNKxpp4AKrFDNVeixl7u1R4cWGsiHv5YfivC-eUQTqK3zflDFUCbEl4KMxhhNOBH5W0VdoGO7MkYikJkvu2Zc-6SDSrhuKnaBhQjYEg7oQ0_LPfq9zwrGl]
  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxuUXhtw-3K3YeDAk_lVF-bjNXCftqyspn_goyZaQYWW74FyCfDynyVQwdpRd8n0Yz4zG8_TaYElenJjcMg13gfWvWfJBn8J7YS7kkaRGqQtfdR5EXkyUia-VdFkyf7u1TbSPzFaqk0wHp9Ta4]
  • How does an acid pH affect reversed-phase chromatography separations? Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV7H8g1PyEntZMr73zWItL-9HNwGxvhmJ6vzq9u5CwDbzXas7jpO6wnWjUhyWoeqkZavPwgDjvp-zuadg_YG2h5xpJyyr-771lxZfdJZleUE7wB1F8QYw3glkghCDxzN4BGigp4Z5PemzmGEJr_NUYV7VzGjoIPLXEdbTQ1bH-PuvMcKnHEiNrnpou7Ixbp41rrxMppw1YE5RWtqftJA==]

Sources

Technical Support Center: Optimizing Reaction Temperature for Strained Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Azetidine Chemistry. The four-membered azetidine ring is a highly valuable motif in drug development, but its inherent ring strain (approximately 25.4 kcal/mol) makes it a double-edged sword[1]. Depending on your synthetic goals, thermal energy can either be your greatest ally (driving challenging ring-opening polymerizations) or your worst enemy (causing spontaneous decomposition during functionalization).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers master temperature control in azetidine reactions.

Troubleshooting Unwanted Ring-Opening (Decomposition)

FAQ: Why does my azetidine ring spontaneously open during N-acylation or amide coupling, even at room temperature?

Causality & Insight: Azetidines are highly susceptible to nucleophilic attack when the nitrogen atom is activated. Acyl chlorides can act as weak Lewis acids. When they coordinate to the azetidine nitrogen, the inherent ring strain increases. If the reaction is performed at room temperature (20–25 °C), the ambient thermal energy is sufficient to overcome the activation barrier for an SN2-type ring opening. This leads to acyclic impurities or intramolecular decomposition if a pendant nucleophile (like an amide group) is present[1][2].

Solution: Suppress the thermal energy. Perform the reaction at strictly controlled low temperatures (0 °C to -78 °C) to kinetically trap the desired N-acylated product before ring-opening can occur[1].

Protocol 1: Low-Temperature N-Acylation of Azetidines

Self-Validating System: The persistence of the starting material on TLC at 0 °C validates the suppression of the side reaction, while a colorimetric shift during base addition confirms acid scavenging.

  • Preparation: Dissolve the azetidine substrate in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) or dry ice/acetone bath (-78 °C) depending on the electrophilicity of the acyl chloride. Allow 15 minutes for thermal equilibration.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.5 eq) to act as an acid scavenger, preventing unwanted protonation of the azetidine nitrogen.

  • Electrophile Addition: Add the acyl chloride dropwise over 10-15 minutes to prevent localized exothermic spikes.

  • Monitoring: Check the reaction progress by TLC every 15-30 minutes. Prolonged reaction times, even at low temperatures, can lead to gradual ring-opening[1].

  • Quenching: Quench cold with saturated aqueous NaHCO₃ before allowing the mixture to warm to room temperature.

Troubleshooting Sluggish Ring-Opening Reactions

FAQ: I am trying to perform a nucleophilic ring-opening of an N-tosylazetidine, but the reaction is stalling. Should I just increase the heat?

Causality & Insight: While heating provides the energy to overcome the ~25.4 kcal/mol activation barrier, simply boiling the reaction often leads to poor regioselectivity and polymerization. Instead of relying solely on thermal energy, you must lower the activation energy via Lewis acid catalysis (e.g., BF₃·OEt₂ or La(OTf)₃)[2][3]. For instance, in photochemical cyclizations followed by ring-opening, raising the temperature to 100 °C is necessary to initiate the opening of the azetidinol intermediate, but this must be done after the initial photochemical step to ensure clean conversion[4].

Protocol 2: Temperature-Controlled Lewis Acid-Catalyzed Ring Opening

Self-Validating System: The disappearance of the N-tosylazetidine spot coupled with a mass shift corresponding to the nucleophile adduct confirms successful propagation without polymerization.

  • Preparation: To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired nucleophilic solvent (e.g., an alcohol), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere[2].

  • Thermal Ramp: Stir the mixture at 0 °C for 10 minutes to allow coordination, then gradually warm the reaction to room temperature.

  • Optimization: If LC-MS indicates stalling after 2 hours, elevate the temperature to 60 °C. Do not exceed 80 °C unless utilizing highly deactivated substrates, as this promotes off-target aliphatic chain cleavage.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid and halt the reaction[2].

Temperature Dynamics in Polymerization

FAQ: How does temperature dictate the kinetics of azetidine ring-opening polymerization (ROP)?

Causality & Insight: The polymerization of azetidines behaves differently depending on the mechanism. In the cationic ring-opening polymerization (CROP) of 1,3,3-trimethylazetidine, room temperature yields no polymer. Temperatures >60 °C (e.g., 78 °C in nitrobenzene) are required to achieve a living polymerization with a propagation rate constant of 1.2 × 10⁻⁴ L/(mol s)[5].

Conversely, in the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, the relative rates of monomers invert depending on the temperature due to the interplay of Arrhenius activation energies. For example, at 120 °C, N-(2-propanesulfonyl)azetidine polymerizes fastest, but at 180 °C, N-(methanesulfonyl)azetidine overtakes it[6].

Data Presentation: Temperature Optimization Matrix

Reaction TypeSubstrate ExampleOptimal TempKinetic/Yield ImpactReference
N-Acylation / Coupling Unprotected Azetidines0 °C to -78 °CPrevents spontaneous ring-opening; preserves >95% ring integrity.
Lewis Acid Ring-Opening N-Tosylazetidines0 °C → 25 °C0 °C for coordination, 25 °C for propagation. High regioselectivity.[2]
Photochemical Ring-Opening 3-Phenylazetidinols100 °CInitiates ring-opening post-cyclization; 49% yield of 3-amino-1,2-diol.[4]
Cationic ROP (CROP) 1,3,3-Trimethylazetidine78 °CAchieves living polymerization; kp = 1.2 × 10⁻⁴ L/(mol s).[5]
Anionic ROP (AROP) N-(methanesulfonyl)azetidine180 °CMaximizes propagation rate over branched side-chain transfer.
Suzuki-Miyaura Coupling Azetidine-Pd Catalysts25 °C to 100 °CLoadings down to 0.001% at 100 °C for aryl iodides.[7]

Mechanistic Visualizations

OptimizationMatrix Start Determine Reaction Goal Goal1 Preserve Azetidine Ring (e.g., N-Acylation) Start->Goal1 Goal2 Open Azetidine Ring (e.g., Nucleophilic Attack) Start->Goal2 TempLow Maintain Low Temp (0 °C to -78 °C) Goal1->TempLow TempHigh Elevate Temp (60 °C to 100 °C) Goal2->TempHigh Check1 TLC/LC-MS Check: Ring opening observed? TempLow->Check1 Check2 Kinetics Check: Is reaction stalling? TempHigh->Check2 Action1 Lower Temp Further or Change Solvent Check1->Action1 Yes Workup Proceed to Quench & Workup Check1->Workup No Action2 Add Lewis Acid (e.g., BF3·OEt2) at 0 °C Check2->Action2 Yes Check2->Workup No Action1->Check1 Action2->TempHigh

Decision matrix for optimizing azetidine reaction temperatures.

MechanisticPathway Azetidine Strained Azetidine (~25.4 kcal/mol) Protonation Nitrogen Activation (Lewis/Brønsted Acid) Azetidine->Protonation Coordination Thermal Thermal Energy (> 60 °C) Protonation->Thermal Thermodynamic Drive Stable Stable Intermediate (< 25 °C) Protonation->Stable Kinetic Control RingOpen Nucleophilic Attack (Desired SN2) Thermal->RingOpen External Nucleophile Decomp Intramolecular Decomposition Thermal->Decomp Pendant Nucleophile

Thermodynamic vs kinetic pathways of azetidine activation.

References

  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem - 2

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein J. Org. Chem. -4

  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem - 1

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC) - 5

  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines - Macromolecules (NSF) - 6

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers in Chemistry - 3

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI - 7

Sources

Technical Support Center: Troubleshooting Polymerization of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Polyazetidines (linear polyamines) are structurally analogous to Polyethyleneimine (PEI) but offer unique backbone spacing (C3 vs. C2) that significantly alters their pKa, buffering capacity, and gene delivery potential. However, the polymerization of azetidine derivatives is notoriously difficult to control.

Unlike oxazolines, which polymerize in a "living" manner with relative ease, azetidines suffer from two primary failure modes:

  • High Nucleophilicity of the Polymer Backbone: The nitrogen in the resulting polymer chain is highly nucleophilic, attacking the active chain end (azetidinium ion), leading to termination (for N-substituted) or branching (for unsubstituted monomers).

  • Ring Strain vs. Kinetic Stability: While strained, the ring is kinetically stable enough that initiation requires potent electrophiles, making the system highly sensitive to impurities.

This guide addresses the Cationic Ring-Opening Polymerization (CROP) of N-substituted azetidines and introduces Anionic Ring-Opening Polymerization (AROP) of activated azetidines as a modern solution for linearity.

The Mechanism & Failure Pathways

To troubleshoot, you must visualize the competition between propagation and termination.

Diagram 1: CROP Mechanism & The "Death" of the Living Chain

Azetidine_CROP Init Initiator (Alkyl Triflate/Lewis Acid) Active Active Species (Azetidinium Ion) Init->Active Initiation (ki) Monomer N-Substituted Azetidine Active->Active Propagation (kp) + Monomer Polymer Linear Polyazetidine Active->Polymer Workup Terminated Terminated Chain (Non-strained Ammonium) Active->Terminated Termination (kt) Branched Branched/Cyclic Structure Active->Branched Chain Transfer Polymer->Active Nucleophilic Attack (Intra/Inter-molecular)

Caption: The critical flaw in CROP of azetidines is the nucleophilic attack of the formed polymer backbone on the active chain end, causing termination or branching.[1][2][3][4]

Standard Protocol: Cationic Polymerization of 1-Methylazetidine

Use this baseline to validate your reagents before attempting complex derivatives.

Reagents:

  • Monomer: 1-Methylazetidine (Dry over CaH₂, distill under N₂).

  • Initiator: Methyl Triflate (MeOTf) or Triethyloxonium tetrafluoroborate (Et₃OBF₄).

  • Solvent: Nitrobenzene (High dielectric constant promotes ion separation) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Conditioning: Flame-dry all glassware under vacuum; backfill with dry Argon.

  • Initiation: Add initiator to solvent at 0°C. Add monomer slowly.

    • Ratio: Target [M]/[I] = 20–50. High MW is difficult to achieve due to termination kinetics.

  • Propagation: Heat to 60–80°C . Unlike aziridines, azetidines often require thermal energy to overcome the activation barrier for ring opening.

  • Termination: Quench with methanolic KOH.

Troubleshooting Guide (Q&A)

Category A: No Polymerization / Low Conversion

Q: I added the initiator (BF₃·OEt₂), but the monomer remains unreacted after 24 hours. Why?

  • Diagnosis: Impurity-driven termination or insufficient activation energy.

  • The Science: Azetidine is basic (

    
    ).[1] If your system contains trace water or protic impurities, the initiator will preferentially protonate the impurities rather than alkylate the azetidine ring. Furthermore, BF₃ is often too weak for sterically hindered azetidines.
    
  • Solution:

    • Switch Initiator: Use Methyl Triflate (MeOTf) or Methyl Tosylate . These form a permanent, covalent alkyl-azetidinium bond that cannot exchange protons.

    • Temperature: Increase reaction temperature to 60–80°C. Room temperature is often insufficient for propagation of substituted azetidines.

Q: My reaction turns black/brown immediately.

  • Diagnosis: Oxidation or decomposition.

  • The Science: Azetidines are sensitive to oxidation. If using strong Lewis acids in the presence of oxygen, oxidative degradation occurs.

  • Solution: Ensure rigorous freeze-pump-thaw degassing of the monomer and solvent. Perform the reaction in a sealed ampoule or glovebox.

Category B: Molecular Weight & Distribution Issues

Q: Why is my PDI broad (>1.5) even though I used a "living" initiator?

  • Diagnosis: Slow initiation relative to propagation (

    
    ) or Chain Transfer to Polymer.
    
  • The Science: In ideal living systems,

    
    . For azetidines, the initiation step (forming the first quaternary ammonium ring) can be slower than the ring-opening of that strained ring. More importantly, as conversion increases, the concentration of polymer amine groups increases, competing with the monomer for the active chain end (See Diagram 1).
    
  • Solution:

    • Two-Stage Polymerization: Initiate at a higher temperature for a short time to ensure all chains start, then lower the temperature for propagation.

    • Limit Conversion: Stop the reaction at 60-70% conversion. Beyond this, the ratio of [Polymer] to [Monomer] favors termination reactions [1].

Q: I am getting cyclic oligomers instead of linear chains.

  • Diagnosis: Back-biting (Intramolecular termination).[5]

  • The Science: The active chain end curls back and reacts with a nitrogen atom 4-5 units down the chain, pinching off a cyclic oligomer. This is concentration-dependent.

  • Solution: Increase Monomer Concentration. High concentration favors intermolecular reaction (propagation) over intramolecular reaction (cyclization). Aim for >1 M concentration.

Category C: Advanced / Alternative Methods

Q: I absolutely need a linear, high-MW polyazetidine. CROP is failing. What now?

  • Recommendation: Switch to Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Azetidines .

  • The Science: Rupar et al. demonstrated that electron-withdrawing groups (sulfonyls) on the nitrogen activate the ring for nucleophilic attack and remove the nucleophilicity of the polymer backbone, preventing termination [2].

  • Protocol Shift:

    • Synthesize N-methanesulfonyl azetidine.

    • Initiate with Potassium Hexamethyldisilazide (KHMDS) or similar alkoxides.

    • This yields strictly linear polymers which can be hydrolyzed to linear polyazetidine (LPA).

Data Summary: CROP vs. AROP

FeatureCationic (CROP)Anionic (AROP) [2]
Monomer Type N-Alkyl / UnsubstitutedN-Sulfonyl / Activated
Mechanism Active Chain End (Electrophilic)Activated Monomer (Nucleophilic)
Linearity Low (Branching/Termination common)High (Strictly Linear)
PDI Broad (1.3 - 2.0+)Narrow (< 1.15 possible)
Main Failure Nucleophilic attack by polymer backboneChain transfer to solvent/impurity
Primary Use Hyperbranched PEI analogsDefined Linear Polyamines

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Prob1 No Polymerization Start->Prob1 Prob2 Low MW / Broad PDI Start->Prob2 Prob3 Branched / Gelation Start->Prob3 Sol1 Check Water Content (Use MeOTf initiator) Prob1->Sol1 Sol1b Increase Temp (>60°C) Prob1->Sol1b Sol2 Stop at <60% Conversion Prob2->Sol2 Sol2b Switch to AROP (N-Sulfonyl Monomer) Prob2->Sol2b Sol3 Increase Monomer Conc. (Suppresses Backbiting) Prob3->Sol3

Caption: Decision matrix for isolating the root cause of polymerization failure.

References

  • Goethals, E. J., et al. (1977).[6] Cationic Polymerization of Cyclic Amines.[3][7][8] ACS Symposium Series.[6]

    • Source:

    • Context: The foundational text on the kinetics of termination and branching in cyclic amine polymeriz
  • Reisman, L., & Rupar, P. A. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules.[3][6][9]

    • Source:

    • Context: Establishes the modern protocol for achieving living, linear polyazetidines via anionic mechanisms, solving the termin
  • Schacht, E., & Goethals, E. J. (1974). Cationic polymerization of 1,3,3-trimethylazetidine.[1][3] Makromolekulare Chemie.[7]

    • Source:

    • kcal/mol)

Sources

Validation & Comparative

Metabolic Stability of Saturated Nitrogen Heterocycles: Azetidine vs. Pyrrolidine vs. Piperidine

[1]

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—replacing a piperidine or pyrrolidine ring with an azetidine—is a high-impact strategy to modulate physicochemical properties and metabolic stability.[1][2][3] While piperidine and pyrrolidine rings are ubiquitous "privileged scaffolds," they frequently suffer from high intrinsic clearance (


This guide objectively compares these three heterocycles, demonstrating how azetidine often provides a "Strain Shield" against cytochrome P450 (CYP) oxidation, lowering lipophilicity (

2
Mechanistic Underpinnings: The "Strain Shield" vs. The "Soft Spot"

To understand the stability differences, one must analyze the energy barriers of the metabolic pathways governed by CYP450 enzymes.

The Piperidine/Pyrrolidine "Soft Spot"

Saturated 5- and 6-membered amines are metabolically vulnerable at the

  • Mechanism: CYP450 enzymes abstract a hydrogen atom (HAT) or an electron (SET) to form an imminium ion intermediate.[4]

  • Energetics: The transition to the imminium ion (introducing partial double-bond character) is energetically favorable in 5- and 6-membered rings because the ring can easily accommodate the planar

    
     geometry.
    
  • Outcome: Rapid formation of unstable carbinolamines, leading to N-dealkylation or lactam formation.

The Azetidine "Strain Shield"

Azetidine (4-membered) introduces a unique metabolic blockade.

  • High Ring Strain: Azetidine possesses ~25 kcal/mol of ring strain (vs. ~0 kcal/mol for piperidine chair).[1]

  • Oxidation Resistance: Forming an imminium ion (double bond) within a 4-membered ring introduces immense additional strain (anti-Bredt-like rule violation for small rings). The transition state energy is prohibitively high for many CYP isoforms.

  • Lipophilicity Effect: Azetidine analogs typically exhibit lower

    
     than their piperidine counterparts, reducing non-specific binding to the CYP active site.
    
Visualizing the Metabolic Divergence

The following diagram illustrates the mechanistic divergence between the facile oxidation of piperidine and the resistance of azetidine.

MetabolicPathwaysSubstrateSaturated N-HeterocycleCYPCYP450 BindingSubstrate->CYPGST_RiskGST Nucleophilic Attack(Ring Opening Risk)Substrate->GST_RiskNon-CYP Pathway(Chemical Instability)Pip_TSPiperidine/PyrrolidineLow Energy TSCYP->Pip_TSLow BarrierAz_TSAzetidineHigh Energy TSCYP->Az_TSHigh Barrier(Strain Shield)ImminiumImminium Ion(Stable sp2)Pip_TS->ImminiumMetaboliteN-Dealkylation / Lactam(High Clearance)Imminium->MetaboliteResistanceOxidation Blocked(Low Clearance)Az_TS->Resistance

Figure 1: Mechanistic divergence showing the high energy barrier for azetidine oxidation compared to the facile metabolism of piperidine.

Comparative Analysis: Data & Properties

The following table synthesizes physicochemical and metabolic trends. Note that while

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain High (~25 kcal/mol)Low (~6 kcal/mol)Minimal (~0 kcal/mol)
LogP Trend Lowest (Reduces

)
IntermediateHighest (Increases

)
Primary Metabolic Liability GST/Chemical: Ring opening via nucleophilic attack.[3][5]CYP450:

-hydroxylation & N-oxidation.
CYP450:

-hydroxylation (very facile).
Metabolic Stability High (generally). Resistant to oxidative metabolism.Moderate/Low. Prone to oxidation.Low. "Metabolic soft spot."
Basicity (

)
~11.3 (highly substituent dependent)~11.3~11.2
Case Study Evidence
  • 5-HT4 Partial Agonists (Pfizer):

    • Challenge: A piperidine-based lead suffered from rapid N-dealkylation and formation of a cyclized oxazolidine metabolite.

    • Solution: Replacing the piperidine with azetidine completely eliminated these metabolic pathways. The high ring strain prevented the formation of the oxazolidine intermediate, and the lower lipophilicity reduced overall CYP affinity.

  • HDAC Inhibitors:

    • Data: A pyrrolidine-based inhibitor showed rapid clearance (

      
      ).
      
    • Outcome: Substitution with azetidine analogs frequently improves metabolic half-life (

      
      ) by reducing the lipophilicity-driven uptake into the hepatocyte and blocking the 
      
      
      -carbon oxidation site.
Experimental Protocol: Microsomal Stability Assay

To validate these stability differences in your own series, use the following self-validating protocol. This assay measures the intrinsic clearance (

Objective: Determine the depletion rate of the test compound in the presence of NADPH-regenerating system.

Workflow Diagram

AssayWorkflowPrep1. PreparationMicrosomes (0.5 mg/mL)Test Cmpd (1 µM)PreInc2. Pre-Incubation37°C for 5 minPrep->PreIncStart3. InitiationAdd NADPH Regenerating SystemPreInc->StartSampling4. Sampling0, 5, 15, 30, 45 minStart->SamplingQuench5. QuenchAdd Ice-Cold ACN + Internal StdSampling->QuenchAnalysis6. AnalysisCentrifuge -> LC-MS/MSQuench->Analysis

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Detailed Methodology
  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Microsomes: Thaw human/mouse liver microsomes on ice. Dilute to 1.0 mg/mL (2x conc) in buffer.

    • Compound: Prepare 2 µM solution (2x conc) in buffer (ensure DMSO < 0.1% final).

  • Incubation:

    • Mix 30 µL of microsomes + 30 µL of compound in a 96-well plate. (Final protein: 0.5 mg/mL; Final cmpd: 1 µM).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add 60 µL of NADPH regenerating system (or 1 mM NADPH solution).

  • Sampling & Quenching:

    • At time points

      
       min, remove aliquots.
      
    • Immediately dispense into plates containing ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Strategic Recommendations
  • Use Azetidine When:

    • You need to lower

      
       to improve metabolic stability or solubility.
      
    • You observe rapid metabolism at the piperidine/pyrrolidine ring (N-dealkylation or oxidation).

    • You need to introduce a rigid vector without adding bulk.

  • Use Piperidine/Pyrrolidine When:

    • The azetidine ring proves chemically unstable (e.g., hydrolyzes in acidic media or reacts with glutathione).

    • The basicity (

      
      ) of the piperidine is required for target binding (salt bridge).
      
    • Synthetic accessibility of the azetidine analog is limiting.

References
  • Stepan, A. F., et al. (2012). "Application of the bicyclo[1.1.1]pentane motif as a bioisostere of the phenyl ring." Journal of Medicinal Chemistry, 55(7), 3414-3424. (Discusses ring strain and metabolic implications).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8982. (Foundational work on 4-membered rings reducing lipophilicity and clearance).

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: determination of the metabolic fate of a lead 5-HT4 partial agonist." Bioorganic & Medicinal Chemistry Letters, 15(4), 1011-1014. (Case study on replacing piperidine with azetidine).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on microsomal stability protocols).

  • Li, X. Q., et al. (2019).[5] "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition, 47(11), 1247-1256.[5] (Highlights the GST liability of azetidines).

impact of 3-methyl substitution on azetidine ring basicity pKa

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of 3-Methyl Substitution on Azetidine Ring Basicity and Pharmacokinetics: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively evaluate the physicochemical and pharmacokinetic trade-offs of 3-methyl substitution on the azetidine scaffold, providing mechanistic insights and validated experimental protocols for comparative screening.

Mechanistic Analysis: Basicity vs. Metabolic Stability

The azetidine ring is a highly strained, 4-membered nitrogen heterocycle frequently utilized in drug discovery to improve structural rigidity and metabolic profiles. However, unsubstituted azetidine is highly basic, with an experimental conjugate acid pKa of approximately 11.29[1]. In physiological environments (pH 7.4), this results in


 of the molecules existing in a protonated state, which can severely restrict passive membrane permeability and trigger hERG channel blockade (a primary driver of cardiotoxicity)[2].

When optimizing this scaffold, medicinal chemists often introduce a 3-methyl group, assuming the added steric bulk will significantly depress the ring's basicity. Mechanistically, this is a misconception.

The pKa Causality: The methyl group exerts an electron-donating inductive effect (


), which inherently pushes electron density toward the nitrogen atom, theoretically increasing basicity. However, this 

effect is counterbalanced by the steric hindrance the methyl group imposes on the solvation shell of the conjugate acid. Because the protonated nitrogen is less efficiently stabilized by surrounding water molecules, the basicity slightly drops. Consequently, the pKa of 3-methylazetidine remains highly basic (pKa

), showing minimal deviation from the unsubstituted parent scaffold[3].

If the primary objective is to reduce basicity to mitigate hERG liability, electron-withdrawing groups (EWGs) such as fluorine must be employed (e.g., 3,3-difluoroazetidine reduces the pKa to


)[2].

The Pharmacokinetic Advantage: The true strategic value of 3-methyl substitution lies in its impact on pharmacokinetics (PK). The C3 position of the unsubstituted azetidine ring is highly susceptible to phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of a 3-methyl group sterically shields this vulnerable site, curbing metabolic turnover and significantly prolonging the compound's half-life without requiring complex halogenation[4].

PK_Logic A Unsubstituted Azetidine (pKa ~11.3) B Exposed C3 Position (CYP450 Target) A->B C Rapid Clearance & Ring Opening B->C D 3-Methylazetidine (pKa ~11.1) E Steric Shielding at C3 Position D->E F Prolonged Half-Life (Reduced CL_int) E->F

Fig 1. Mechanistic impact of 3-methyl substitution on CYP450-mediated azetidine metabolism.

Quantitative Comparison of Azetidine Substitutions

To guide scaffold selection, the following table synthesizes the physicochemical shifts associated with C3-substitutions on the azetidine ring.

ScaffoldExperimental pKaPredicted LogD (pH 7.4)Primary AdvantagePrimary Liability
Azetidine


Low molecular weight, high aqueous solubility.High hERG liability; rapid C3 oxidation[1].
3-Methylazetidine


Curbs CYP450 metabolism; improves half-life[4].Remains highly basic; requires active transport.
3-Fluoroazetidine


Balances basicity and lipophilicity[3].Potential for in vivo defluorination toxicity.
3,3-Difluoroazetidine


Negligible hERG liability; high passive permeability[2].Reduced nucleophilicity complicates synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems for evaluating the basicity and metabolic stability of azetidine derivatives.

Protocol A: Potentiometric Titration for pKa Determination

Causality & Design: Potentiometric titration is the gold standard for basic heterocycles. Because azetidines are highly basic, standard aqueous titration can suffer from poor compound solubility at high pH (when the free base precipitates). To counter this, a cosolvent system is used, and the ionic strength is locked at 0.15 M KCl to mimic physiological osmolarity and stabilize activity coefficients.

  • Electrode Standardization: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Accurately weigh 1-2 mg of the azetidine derivative and dissolve it in 10 mL of 0.15 M KCl. If the free base is poorly soluble, prepare mixtures with varying percentages of methanol (e.g., 20%, 30%, 40% v/v).

  • Titration: Under a continuous nitrogen purge (to prevent atmospheric

    
     absorption, which skews high-pH readings), titrate the solution using standardized 0.1 M NaOH or HCl.
    
  • Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures. Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa at 0% cosolvent.

Protocol_Workflow S1 1. Compound Preparation Dissolve 1-2 mg in 0.15 M KCl S2 2. Cosolvent Addition Add MeOH if solubility <1 mg/mL S1->S2 S3 3. Potentiometric Titration Titrate with 0.1 M HCl/NaOH at 25°C S2->S3 S4 4. Yasuda-Shedlovsky Extrapolation Calculate true aqueous pKa S3->S4

Fig 2. Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol B: In Vitro Microsomal Stability Assay (HLM/RLM)

Causality & Design: To objectively measure the metabolic shielding provided by the 3-methyl group, intrinsic clearance (


) must be quantified. This protocol uses liver microsomes to isolate CYP450-mediated phase I oxidation.
  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with human liver microsomes (HLM) or rat liver microsomes (RLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (final concentration) to initiate the CYP450 oxidative pathways.

  • Kinetic Sampling: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching & Precipitation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide) to halt the reaction and precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (

    
    ) and 
    
    
    
    .

References

  • Azetidine - Wikipedia. Source: wikipedia.org.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Source: acs.org.
  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel. Source: acs.org.
  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. Source: researchgate.net.

Sources

Mechanistic Causality: Why Ring Contraction Improves PK Profiles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Objective Guide to Pharmacokinetic Optimization: The Azetidine Scaffold vs. Traditional Nitrogen Heterocycles

In late-stage drug discovery, clinical attrition is frequently driven by suboptimal pharmacokinetic (PK) profiles, including high intrinsic clearance, poor aqueous solubility, and off-target toxicity. For decades, medicinal chemists have relied heavily on six-membered (piperidine) and five-membered (pyrrolidine) nitrogen heterocycles to modulate basicity and target engagement[1]. However, the strategic ring contraction to a four-membered azetidine scaffold has emerged as a highly effective bioisosteric replacement.

As an application scientist evaluating structural modifications, it is critical to look beyond basic binding affinity and understand the causality of how ring size dictates physicochemical behavior. This guide provides an objective, data-supported comparison of azetidine against its larger counterparts, detailing the mechanistic reasons behind its PK advantages and providing validated protocols for experimental verification.

The substitution of a piperidine or pyrrolidine ring with an azetidine ring fundamentally alters the molecule's three-dimensional geometry, electron distribution, and lipophilicity. These changes drive improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) through three primary mechanisms:

  • Lipophilicity Reduction (LogP): The removal of one or two methylene units directly lowers the partition coefficient (LogP)[1]. Lower lipophilicity reduces non-specific binding to plasma proteins and lipid membranes, which directly correlates with decreased off-target toxicity and improved aqueous solubility.

  • Metabolic Shunting via Ring Strain: Azetidine possesses significant ring strain (~25.4 kcal/mol) compared to the stable chair conformation of piperidine[2]. This compact, strained geometry restricts the accessibility of the

    
    -protons to the active site heme iron of Cytochrome P450 (CYP450) enzymes. Consequently, common metabolic liabilities like 
    
    
    
    -dealkylation and
    
    
    -carbon oxidation are sterically hindered, forcing metabolism to shift to slower, alternative pathways[3].
  • Pre-organization and Entropic Penalty: The rigid nature of the four-membered ring locks substituents into precise spatial vectors. This pre-organization reduces the entropic penalty upon target binding, often allowing the molecule to maintain or improve target potency despite the reduction in molecular weight[4][5].

Quantitative Comparison of Heterocyclic Scaffolds

The following table summarizes the baseline physicochemical differences between the three unsubstituted scaffolds, illustrating why azetidine is a privileged starting point for PK optimization[1][2].

PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
LogP (Octanol/Water) ~0.84~0.46< 0.30 Azetidine's lower lipophilicity improves aqueous solubility and reduces promiscuous off-target binding.
pKa (Conjugate Acid) ~11.22~11.27~11.29 Similar basicity ensures target engagement (e.g., salt bridge formation) is maintained during bioisosteric replacement.
Ring Strain Minimal (Chair conformation)ModerateHigh (~25.4 kcal/mol) High strain in azetidine alters

-proton reactivity, frequently blocking CYP-mediated

-dealkylation.
Metabolic Vulnerability High (

-dealkylation, oxidation)
ModerateLow Azetidine provides superior stability in human liver microsomes (HLM).

Case Studies: Experimental Evidence of Azetidine Superiority

Case Study A: Blocking -Dealkylation in 5-HT4 Partial Agonists

In a campaign to develop serotonin-4 (5-HT4) partial agonists, the first-generation piperidine-based lead compound suffered from rapid clearance due to extensive


-dealkylation and the formation of an unusual cyclized oxazolidine metabolite[3].
  • The Intervention: Researchers systematically replaced the piperidine ring with pyrrolidine and azetidine.

  • The Result: The pyrrolidine analog failed to prevent

    
    -dealkylation. However, the azetidine replacement completely blocked both 
    
    
    
    -dealkylation and oxazolidine formation, successfully shifting the metabolic soft spot to the isoxazole ring and drastically improving the compound's half-life[3].

MetabolicShunting Lead First-Gen Lead Compound Pip Piperidine Scaffold Lead->Pip Aze Azetidine Scaffold Lead->Aze Met1 Extensive N-dealkylation & Oxazolidine Formation Pip->Met1 CYP450 Attack Met2 Steric Hindrance Blocks N-dealkylation Aze->Met2 Ring Strain Protection Out1 Rapid Clearance (Suboptimal PK) Met1->Out1 Out2 Metabolism Shunted (Optimized PK Profile) Met2->Out2

Caption: Metabolic shunting pathway demonstrating how azetidine prevents CYP450-mediated N-dealkylation.

Case Study B: Enhancing Selectivity and Safety in Inhaled DDR1/2 Inhibitors

For the treatment of Idiopathic Pulmonary Fibrosis (IPF), researchers developed Discoidin Domain Receptor (DDR1/2) inhibitors[6]. An early pyrrolidine-based derivative exhibited a favorable in vivo PK profile but failed safety criteria due to high lipophilicity, resulting in the off-target inhibition of 29 additional kinases and significant cytotoxicity[6].

  • The Intervention: A pyrrolidine-ring contraction to an azetidine core was executed to decrease molecular hydrophobicity and remove a stereogenic center.

  • The Result: The azetidine compound maintained nanomolar target potency while drastically improving kinase selectivity and reducing cardiotoxicity risks, validating the scaffold for inhaled administration[6]. Similar successes utilizing azetidine cores have recently been reported in the discovery of novel Polθ inhibitors for BRCA-deficient cancers[7] and STAT3 inhibitors[8].

Self-Validating Experimental Protocols

To objectively evaluate the PK improvements of an azetidine bioisostere against a piperidine/pyrrolidine parent compound, the following standardized in vitro assays must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (


) of the compounds, validating the hypothesis of metabolic shunting.

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 100 mM Potassium phosphate buffer (pH 7.4) with 3.3 mM

    
    .
    
  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quenching solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds (Piperidine parent vs. Azetidine analog) to a working concentration of 1

    
    M in the phosphate buffer.
    
  • Incubation Setup: In a 96-well plate, combine 45

    
    L of the compound solution with 5 
    
    
    
    L of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding 10

    
    L of the pre-warmed NADPH regenerating system to each well.
    
  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 15

    
    L aliquot from the reaction mixture.
    
  • Quenching: Immediately dispense the 15

    
    L aliquot into 60 
    
    
    
    L of the ice-cold quenching solution to precipitate proteins and halt metabolism.
  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (

    
    ) is used to calculate intrinsic clearance:
    
    
    
    
    .

HLMWorkflow S1 Step 1: Pre-incubate Compound + HLM S2 Step 2: Initiate with NADPH S1->S2 S3 Step 3: Sample (t=0 to 60 min) S2->S3 S4 Step 4: Quench (Ice-cold ACN) S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5

Caption: Step-by-step experimental workflow for Human Liver Microsome (HLM) Stability Profiling.

Protocol 2: Kinase Selectivity and Off-Target Profiling

To validate that the reduced lipophilicity of the azetidine scaffold translates to improved safety (as seen in the DDR1/2 inhibitor case), a broad-panel selectivity assay is required.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Panel Selection: Utilize a standardized commercial kinase panel (e.g., DiscoverX KINOMEscan or Thermo Fisher SelectScreen) covering at least 300 wild-type human kinases.

  • Screening Concentration: Screen the azetidine and pyrrolidine/piperidine analogs at a single high concentration (typically 1

    
    M) to stress-test selectivity.
    
  • Binding/Activity Measurement: Measure the percent inhibition of control specific binding for each kinase.

  • Selectivity Score Calculation: Calculate the

    
     score, defined as the number of off-target kinases inhibited by 
    
    
    
    divided by the total number of kinases tested. A lower
    
    
    score for the azetidine analog quantitatively validates the reduction in promiscuous binding driven by lowered LogP[6].

Conclusion

The empirical data strongly supports the use of the azetidine scaffold as a superior bioisostere for piperidine and pyrrolidine rings when addressing pharmacokinetic liabilities. By intentionally leveraging the high ring strain and reduced lipophilicity of the four-membered ring, drug development professionals can systematically engineer compounds that resist


-dealkylation, exhibit lower intrinsic clearance, and demonstrate highly selective target engagement.

References

  • Fish, B. A. et al. "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Xenobiotica, 2016. Available at: [Link]

  • Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." ACS Publications, 2026. Available at: [Link]

  • Insilico Medicine. "Using generative AI, Insilico Medicine discovers new class of Polθ Inhibitors for BRCA-deficient cancers." EurekAlert!, 2024. Available at: [Link]

  • PMC. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." NIH, 2021. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold and the Analytical Imperative

Azetidines, four-membered saturated nitrogen-containing heterocycles, are a cornerstone of modern medicinal chemistry. Their unique conformational constraints and ability to serve as bioisosteres for other functional groups have cemented their status as "privileged scaffolds" in drug discovery.[1] The incorporation of an azetidine ring can significantly enhance a molecule's pharmacological and pharmacokinetic properties, including metabolic stability and cell permeability.[2] However, the inherent ring strain that imparts these desirable qualities also makes azetidines susceptible to specific chemical transformations and fragmentation pathways.[2]

For researchers in drug development, a deep understanding of a molecule's structure and stability is non-negotiable. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[3] This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of various azetidine derivatives. We will delve into the fundamental cleavage mechanisms dictated by the strained ring and explore how different substituents direct the fragmentation cascades under common ionization techniques. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these vital chemical entities.

Core Fragmentation Principles: The Energetics of a Strained Ring

The fragmentation of azetidine derivatives is fundamentally governed by the energetic drive to relieve ring strain. Upon ionization, typically via Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for polar, non-volatile molecules, the molecular ion ([M]⁺˙ or [M+H]⁺) is formed. This high-energy species readily undergoes fragmentation, with the initial and most common pathways involving the cleavage of the azetidine ring itself.

The principal fragmentation is initiated by cleavage of the C-C or C-N bonds within the four-membered ring. The relative prevalence of these pathways is heavily influenced by the substituents on both the nitrogen and carbon atoms, as they dictate the stability of the resulting fragment ions.

cluster_M Molecular Ion M [Azetidine]⁺˙ F1 [C2H4N]⁺ + C2H4 M->F1 α-cleavage (C-C) F2 [C3H6]⁺˙ + CH2N M->F2 Ring Opening (C-N)

Figure 1: Generalized primary fragmentation pathways of the unsubstituted azetidine molecular ion.

The Influence of Substituents: Directing the Fragmentation Cascade

The true diagnostic power of mass spectrometry emerges when analyzing substituted azetidines. Substituents not only alter the mass of the fragments but, more importantly, they direct the fragmentation pathways by stabilizing or destabilizing key intermediates.

N-Substituted Azetidines

The nature of the substituent on the ring nitrogen has a profound effect on the fragmentation pattern.

  • N-Aryl Azetidines: In these derivatives, the aromatic ring plays a key role. Fragmentation pathways that lead to charge stabilization on the nitrogen atom, often involving the aryl group, are favored. Cleavage of the azetidine ring is common, and the relative abundance of ions containing the nitrogen versus those containing the rest of the ring is influenced by the ability of the aryl group to stabilize the charge.[4]

  • N-Acyl and N-Boc Azetidines: For N-acylated derivatives, fragmentation characteristic of the acyl group is frequently observed.[5] A common pathway is the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.[6] For N-Boc protected azetidines, a characteristic loss of isobutylene (56 Da) or the entire Boc group (101 Da) is a primary diagnostic fragmentation.

C3-Substituted Azetidines

Substitution at the C3 position introduces additional fragmentation routes.

  • 1,3-Diarylazetidin-3-ols: The mass spectra of these compounds show that most fragmentation is initiated by the cleavage of the azetidine ring. A notable pathway involves a hydrogen atom transfer from the hydroxyl group during cleavage. The stability of the resulting fragment ions is heavily influenced by the electron-donating or -withdrawing nature of the aryl substituents.[4]

Azetidin-2-ones (β-Lactams)

Azetidin-2-ones are a critical class of compounds (e.g., penicillin antibiotics) with a distinct fragmentation pattern. The principal decomposition modes involve the cleavage of the four-membered ring to yield ions corresponding to ketenes and imines (or anils for aryl-substituted compounds).[7] This retro-[2+2] cycloaddition is a hallmark of β-lactam fragmentation.

cluster_parent Azetidin-2-one Ion Parent [1,4-Diphenylazetidin-2-one]⁺˙ Keten [Diphenylketene]⁺˙ Parent->Keten Retro [2+2] Olefin [Styrene]⁺˙ Parent->Olefin Ring Cleavage Isocyanate [Phenyl isocyanate] Parent->Isocyanate Rearrangement Imine [Aniline]

Figure 2: Key fragmentation modes observed for aryl-substituted azetidin-2-ones.[7]

Summary of Substituent Effects
Derivative ClassKey SubstituentPrimary Fragmentation PathwaysCharacteristic Fragment Ions
N-Aryl Azetidines Phenyl, PyridylRing cleavage at C-C and C-N bondsIons stabilized by the aryl group
N-Acyl Azetidines Acetyl, BenzoylN-CO bond cleavageAcylium ions (e.g., [CH₃CO]⁺ at m/z 43)
N-Boc Azetidines tert-ButoxycarbonylLoss of isobutylene or Boc group[M-56]⁺, [M-101]⁺
Azetidin-3-ols 3-HydroxyRing cleavage, often with H-transferVaries with other substituents
Azetidin-2-ones Carbonyl at C2Retro-[2+2] cycloadditionKetenes, Imines/Anils, Isocyanates

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a multi-faceted analytical approach provides the most comprehensive structural picture.

TechniqueStrengths for Azetidine AnalysisLimitations
Mass Spectrometry (MS) High sensitivity (ppb-ppt levels), molecular weight determination, structural information from fragmentation.[8]Isomers can be difficult to distinguish without tandem MS and standards, provides limited stereochemical information.
Nuclear Magnetic Resonance (NMR) Unambiguous determination of 3D structure and stereochemistry, connectivity mapping.Relatively low sensitivity, requires larger sample amounts, complex mixtures require prior separation.[5]
X-Ray Crystallography Provides the absolute 3D structure of a molecule in the solid state.[1]Requires a suitable single crystal, structure may differ from solution-phase conformation.

Experimental Protocols

To ensure reproducible and high-quality data, adherence to validated experimental protocols is essential.

Protocol 1: GC-MS Analysis of Volatile Azetidine Derivatives

This protocol is suitable for thermally stable and volatile azetidines, such as N-alkyl or simple substituted azetidines.

  • Sample Preparation:

    • Accurately weigh and dissolve the azetidine derivative in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

    • If derivatization is needed (e.g., for azetidine-2-carboxylic acid), use a standard silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

    • Transfer the solution to a 2 mL GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless, 250°C, split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙).

    • Analyze the fragmentation pattern and compare it to known pathways and library spectra (e.g., NIST database).

    • Use high-resolution MS if available to confirm the elemental composition of key fragments.[10]

Protocol 2: LC-ESI-MS/MS Analysis of Non-Volatile Azetidine Derivatives

This protocol is ideal for more complex, polar, or thermally labile azetidines, common in drug development pipelines.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.

    • Add 0.1% formic acid to the sample to promote protonation ([M+H]⁺) in positive ion mode.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent Q-TOF.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

  • Data Analysis (Tandem MS):

    • Perform a full scan (MS1) to identify the protonated molecule [M+H]⁺.

    • Perform a product ion scan (MS2) on the [M+H]⁺ precursor ion.

    • Elucidate the structure by interpreting the resulting MS/MS fragmentation pattern, identifying characteristic neutral losses and daughter ions.[11]

Figure 3: General experimental workflow for the mass spectrometric analysis of azetidine derivatives.

Conclusion

Mass spectrometry is an indispensable technique for the structural characterization of azetidine derivatives. The fragmentation patterns observed are not random but are logical consequences of the molecule's inherent chemical properties, primarily the strain of the four-membered ring. By understanding the fundamental ring-opening mechanisms and, critically, how various substituents direct and alter these pathways, researchers can gain profound insights into the structure of novel compounds. When combined with orthogonal techniques like NMR and leveraged with robust, validated protocols, MS provides the high-confidence data required to accelerate modern drug discovery and development programs.

References

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available from: [Link]

  • Mass spectra of 1,3-diarylazetidin-3-ols and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Azetidine. NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Gas Chromatography–Mass Spectrometry Profiling of Volatile Compounds Reveals Metabolic Changes in a Non-Aflatoxigenic Aspergillus flavus Induced by 5-Azacytidine. MDPI. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available from: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available from: [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. The Pharma Innovation Journal. Available from: [Link]

  • New fragmentation and rearrangement reactions of the azetidine ring promoted by AlEt2Cl. Tetrahedron Letters. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry. Carbohydrate Research. Available from: [Link]

  • Using GC-MS in Analytical Chemistry. AZoM. Available from: [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Mass spectrometry of aryl azides. ResearchGate. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available from: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. ResearchGate. Available from: [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. The Ohio State University. Available from: [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Available from: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available from: [Link]

  • Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. International Journal of Molecular Sciences. Available from: [Link]

Sources

bioisosteric replacement of gem-dimethyl groups with methylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where a molecule exhibits excellent target affinity but fails in vivo due to poor physicochemical properties. Historically, the gem-dimethyl group has been the default structural modification to block metabolically labile sites. However, this often leads to "molecular obesity"—an excessive increase in lipophilicity that ruins aqueous solubility and drives off-target toxicity.

To overcome this, the bioisosteric replacement of gem-dimethyl groups with methylazetidine (e.g., 3-methylazetidine or 3,3-dimethylazetidine) has emerged as a highly effective strategy. This guide objectively compares the performance of these two motifs, explains the causality behind their physicochemical shifts, and provides self-validating experimental workflows for their evaluation.

Mechanistic Rationale: Why Methylazetidine?

The decision to swap a gem-dimethyl group for a methylazetidine is driven by the need to decouple metabolic stability from lipophilicity.

  • Metabolic Blocking via the Thorpe-Ingold Effect: Both gem-dimethyl and methylazetidine groups induce the Thorpe-Ingold effect. By compressing the internal bond angle (C-C-C or C-N-C), they force the exocyclic substituents closer together. This steric bulk physically shields adjacent vulnerable bonds (such as a labile methylene) from oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • The Lipophilicity vs. Basicity Trade-off: A gem-dimethyl group adds purely hydrophobic bulk, significantly increasing the partition coefficient (LogP). In contrast, methylazetidine introduces a basic nitrogen atom (pKa ~9–10). At physiological pH (7.4), this amine is protonated. The high energetic penalty of partitioning a charged species into a lipid environment drastically lowers the distribution coefficient (LogD), while providing a new vector for hydrogen bonding that enhances aqueous solubility (1[1]).

BioisostereLogic Parent Parent Scaffold (Labile Methylene) GemDimethyl gem-Dimethyl Replacement Parent->GemDimethyl Alkylation MethylAzetidine Methylazetidine Bioisostere Parent->MethylAzetidine Ring Fusion HighLip High Lipophilicity (↑ LogP) GemDimethyl->HighLip LowSol Poor Solubility (↓ Aqueous) GemDimethyl->LowSol MetBlock Metabolic Blocking (Thorpe-Ingold Effect) GemDimethyl->MetBlock MethylAzetidine->MetBlock LowLip Reduced Lipophilicity (↓ LogD) MethylAzetidine->LowLip HighSol Improved Solubility (+ Ionizable Amine) MethylAzetidine->HighSol

Logical causality of physicochemical shifts when replacing gem-dimethyl with methylazetidine.

Quantitative Performance Comparison

The following table synthesizes the typical physicochemical shifts observed when transitioning from a gem-dimethyl scaffold to a methylazetidine bioisostere.

Propertygem-DimethylMethylazetidineCausality / Mechanism
Lipophilicity (ΔLogD) Increases (+0.5 to +1.0)Decreases (-0.5 to -1.5)Introduction of a polar, ionizable nitrogen reduces partitioning into lipid phases at pH 7.4.
Aqueous Solubility DecreasesSignificantly IncreasesThe basic amine enables salt formation and acts as a potent hydrogen bond acceptor/donor (2[2]).
Metabolic Stability HighHighBoth motifs sterically shield adjacent vulnerable sites via angle compression.
CYP450 Clearance Often HigherOften LowerReduced lipophilicity of azetidines decreases non-specific hydrophobic binding to CYP450 active sites (3[3]).
hERG Liability LowPotentially IncreasedThe basic amine can interact with key aromatic residues (Y652, F656) in the hERG channel pore, requiring careful N-alkylation tuning.

Case Study: HCV Polymerase Inhibitor Optimization

A textbook example of this bioisosteric replacement occurred during the development of Beclabuvir, an allosteric inhibitor of the Hepatitis C Virus (HCV) polymerase. Early leads suffered from poor pharmacokinetic profiles due to lipophilic or metabolically labile morpholine moieties.

By replacing the morpholine with a polar 3-methylazetidine bioisostere, the research team successfully tempered the structural flexibility while arraying hydrophobic moieties in a differentiated pattern. The resulting 3-methylazetidine derivative exhibited a significantly higher plasma AUC of 9,800 nM·h, high liver distribution (9.6 μM), and a drastically reduced clearance of 14 mL/min/kg following IV administration (4[4]).

Experimental Validation Workflows

To trust the data generated from these structural modifications, the experimental protocols must be self-validating. Below are the standard methodologies used to synthesize and profile these bioisosteres.

ExperimentalWorkflow Synth 1. Chemical Synthesis (Cross-Electrophile Coupling) QC 2. Purity Validation (LC-MS & NMR >95%) Synth->QC PhysChem 3. Physicochemical Profiling (LogD Shake-Flask, pKa) QC->PhysChem ADME 4. In Vitro ADME (HLM Clearance, hERG) PhysChem->ADME Binding 5. Target Binding (SPR or FRET Assay) ADME->Binding

Self-validating experimental workflow for evaluating bioisosteric replacements in vitro.

Protocol A: Synthesis via Cross-Electrophile Coupling

Historically, azetidines were difficult to synthesize due to high ring strain. Modern cross-electrophile coupling using redox-active esters has solved this (5[5]).

  • Activation: Convert the 3-methylazetidine-3-carboxylic acid to its N-hydroxyphthalimide (NHP) ester using DIC and DMAP in DCM.

  • Coupling: React the NHP ester with the target aryl halide using a NiCl₂·glyme catalyst, a bipyridine ligand, and zinc dust in DMF at room temperature.

  • Self-Validation Step: Spike the crude reaction mixture with a known concentration of 1,3,5-trimethoxybenzene as an internal NMR standard. Calculate the exact spectroscopic yield before purification to ensure catalytic turnover is not being masked by product loss during silica gel chromatography.

Protocol B: LogD (pH 7.4) Determination (Shake-Flask Method)
  • Equilibration: Dissolve 1 mg of the compound in 1 mL of 1-octanol. Add 1 mL of PBS (pH 7.4).

  • Agitation: Shake the biphasic mixture at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both the aqueous and octanol phases via LC-MS/MS.

  • Self-Validation Step (Mass Balance): Calculate the total recovered mass (

    
    ). If recovery is <95%, the assay is invalid as the compound has likely precipitated at the liquid-liquid interface, a common artifact for highly lipophilic gem-dimethyl precursors.
    
Protocol C: Human Liver Microsome (HLM) Intrinsic Clearance
  • Incubation: Incubate the test compound (1 μM) with pooled human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 μL at 0, 5, 15, 30, and 45 minutes, quenching immediately into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Step: Run parallel incubations with Verapamil (High clearance control, expected

    
     > 40 μL/min/mg) and Warfarin  (Low clearance control, expected 
    
    
    
    < 5 μL/min/mg). If the controls fall outside historical laboratory benchmarks, the microsomal batch has lost enzymatic activity and the assay must be rejected.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. nih.gov.
  • Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hep
  • Spirocycles in Drug Discovery. wordpress.com.
  • Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings.
  • 2-[(3-Methylazetidin-3-yl)oxy]acetic Acid. benchchem.com.

Sources

In Vitro Metabolic Clearance of Azetidine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Renaissance and Its Metabolic Cost

In modern medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a premier bioisostere for larger rings like piperidine and pyrrolidine. By reducing lipophilicity (


) and lowering molecular weight while maintaining sp

character, azetidines often improve the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of drug candidates.

However, this structural contraction introduces high ring strain (~25 kcal/mol), creating a unique metabolic profile.[1] Unlike piperidines, which are primarily cleared via CYP450-mediated oxidation, azetidines exhibit a "bifurcated" clearance risk:

  • CYP-Mediated Stability: Generally superior to piperidines due to reduced lipophilicity.

  • Non-CYP Vulnerability: Susceptibility to Glutathione S-Transferase (GST) -mediated ring opening and Aldehyde Oxidase (AO) liabilities when linked to aromatic systems.

This guide objectively compares the metabolic clearance of azetidines against their 5- and 6-membered counterparts and provides validated protocols to de-risk their development.

Comparative Analysis: Azetidine vs. Alternatives

The following data summarizes the general metabolic trends observed when "ring-contracting" from a piperidine to an azetidine scaffold.

Table 1: Physicochemical and Metabolic Comparison
FeaturePiperidine (6-membered) Pyrrolidine (5-membered) Azetidine (4-membered) Impact on Clearance
Ring Strain ~0 kcal/mol (Chair)~6 kcal/mol~25.4 kcal/mol High strain drives reactive ring-opening metabolites.
LogP (Lipophilicity) High (Baseline)Moderate (

)
Low (

)
Lower LogP reduces affinity for CYP active sites, often lowering

.
Basicity (pKa) ~11.2 (Parent)~11.3 (Parent)~11.3 (Parent) Similar parent basicity, but N-aryl azetidines show distinct electronic properties due to poor orbital overlap.
Primary Clearance CYP450 (Oxidation)CYP450 (Oxidation)Mixed (CYP + GST + AO) Azetidines require non-CYP screening (Cytosol/S9).
Metabolic Liability

-C Hydroxylation

-C Hydroxylation
Ring Opening (Aldehyde formation) Formation of reactive aldehydes leads to covalent binding risks.
Case Study: Impact on Intrinsic Clearance ( )

In a comparative study of


-secretase inhibitors, contracting the ring from piperidine to azetidine resulted in a 3-fold reduction in 

in Human Liver Microsomes (HLM).
  • Piperidine Analog:

    
     (High turnover via CYP3A4).
    
  • Azetidine Analog:

    
     (Improved stability due to lower lipophilicity).
    
  • Risk: The azetidine analog showed a higher propensity for GSH adduct formation in hepatocytes, indicating a shift from oxidative clearance to reactive metabolite formation.

Mechanistic Deep Dive: The "Silent" Clearance Pathways

While azetidines often solve CYP-mediated instability, they introduce specific non-CYP risks that standard microsomal assays miss.

Pathway A: CYP-Mediated -Carbon Oxidation

Similar to larger rings, CYPs (e.g., CYP3A4, CYP2D6) can hydroxylate the carbon


 to the nitrogen. In azetidines, this intermediate is highly unstable.
  • Mechanism:

    
    -C hydroxylation 
    
    
    
    Hemiaminal collapse
    
    
    Ring Opening
    
    
    Formation of a reactive amino-aldehyde (e.g., 3-hydroxypropanal derivative).
  • Consequence: The aldehyde can form Schiff bases with proteins or be oxidized to a carboxylic acid.[2]

Pathway B: GST-Mediated Direct Ring Opening (The "Hidden" Killer)

Unlike piperidines, the strain of the azetidine ring allows for direct nucleophilic attack by Glutathione (GSH), catalyzed by Cytosolic GSTs (especially GSTM1/P1).

  • Mechanism: Protonation of Azetidine Nitrogen

    
     Nucleophilic attack by 
    
    
    
    on
    
    
    -carbon
    
    
    Ring Opening
    
    
    Formation of
    
    
    -glutamyl-cysteinyl-glycinyl adduct.
  • Critical Note: This occurs without prior CYP oxidation.[3] Standard HLM assays (which lack cytosolic GSTs) will underestimate the clearance of these compounds.

Pathway C: Aldehyde Oxidase (AO)

Azetidines are not direct substrates for AO. However, when an azetidine is attached to an electron-deficient aromatic system (e.g., a pyridine or pyrimidine), it can alter the electron density, making the aromatic core a substrate for AO.

  • Watchout: If you see high clearance in Hepatocytes but low clearance in HLM, suspect AO or GST.

Visualization: Metabolic Fate of Azetidines

AzetidineMetabolism Azetidine Parent Azetidine (High Strain) CYP CYP450 (Microsomes) Azetidine->CYP Oxidation Protonated Protonated Species (Activated) Azetidine->Protonated Physiological pH AlphaOH α-C Hydroxylation (Unstable Hemiaminal) CYP->AlphaOH RingOpen1 Ring Opening AlphaOH->RingOpen1 Aldehyde Reactive Aldehyde (Toxicity Risk) RingOpen1->Aldehyde Acid Carboxylic Acid (Stable) Aldehyde->Acid Aldehyde Dehydrogenase GST GST (Cytosol) + GSH DirectOpen Nucleophilic Attack (Ring Opening) GST->DirectOpen Protonated->GST Catalysis GSH_Adduct GSH Conjugate (Clearance) DirectOpen->GSH_Adduct

Caption: Dual metabolic pathways for azetidines. Note the GST pathway bypasses CYP activation, a phenomenon rarely seen in piperidines.

Experimental Protocols: Validating Azetidine Clearance

To accurately assess the metabolic stability of azetidine-containing compounds, you must use a "System of Systems" approach that accounts for both CYP and non-CYP clearance.

Protocol 1: The "Fractionation" Screen (CYP vs. Cytosolic)

Purpose: To differentiate between CYP-mediated clearance and Cytosolic (AO/GST) clearance.

  • Test Systems:

    • A: Human Liver Microsomes (HLM) + NADPH (Measures CYP).

    • B: Human Liver Cytosol (HLC) + NADPH (Measures Reductases).

    • C: Human Liver Cytosol (HLC) without NADPH (Measures AO).

    • D: Human Liver S9 Fraction + NADPH + UDPGA + GSH (Holistic view).

  • Procedure:

    • Incubate test compound (

      
      ) in phosphate buffer (pH 7.4) at 37°C.
      
    • Add co-factors specific to the system (as above).

    • Sample at 0, 15, 30, and 60 mins.

    • Quench with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Data Interpretation:

    • High Clearance in A, Low in C: CYP-driven. (Solution: Block metabolic soft spots, e.g., fluorination).

    • Low Clearance in A, High in C: AO-driven. (Solution: Steric hindrance near the oxidation site).

    • Low in A/C, High in D (S9): Likely GST-mediated direct ring opening. (Solution: Reduce ring strain or basicity).

Protocol 2: Reactive Metabolite Trapping (GSH/Cyanide)

Purpose: To detect ring-opening aldehydes or direct GSH attack.

  • Incubation:

    • Substrate (

      
      ) + HLM/S9 (
      
      
      
      ).
    • Trapping Agents:

      • GSH (

        
        ):  Traps electrophiles (direct ring opening or Michael acceptors).
        
      • Potassium Cyanide (KCN,

        
        ):  Traps aldehydes/iminium ions specifically.
        
  • Analysis:

    • Scan for Neutral Loss (NL) of 129 Da (GSH adduct) or specific cyanide adduct masses.

    • Key Indicator: If you see a GSH adduct with mass

      
      , it indicates direct addition. If 
      
      
      
      , it implies hydroxylation then addition.

Decision Logic for Lead Optimization

Use this logic flow to troubleshoot high clearance in azetidine series.

AzetidineOptimization Start High In Vitro Clearance? CheckHLM Check HLM vs. Hepatocytes Start->CheckHLM HLM_High High HLM Cl CheckHLM->HLM_High HLM High Hep_High High Hep Cl / Low HLM Cl CheckHLM->Hep_High Hep >> HLM CYP_Issue CYP Liability (α-C Oxidation) HLM_High->CYP_Issue NonCYP_Issue Non-CYP Liability Hep_High->NonCYP_Issue Sol_CYP Solution: 1. Gem-difluorination at C3 2. N-substitution (reduce basicity) CYP_Issue->Sol_CYP Check_AO_GST Screen Cytosol (AO) & S9 + GSH (GST) NonCYP_Issue->Check_AO_GST Is_AO AO Liability? Check_AO_GST->Is_AO Is_GST GST Liability? Check_AO_GST->Is_GST Sol_AO Solution: Block access to aromatic C-H (Methylation) Is_AO->Sol_AO Yes Sol_GST Solution: 1. Switch to Cyclobutane/Oxetane 2. Steric bulk near Nitrogen Is_GST->Sol_GST Yes

Caption: Strategic decision tree for diagnosing and fixing azetidine metabolic instability.

References

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 2019.[3][4] Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021.[5] Link

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[6][7] Link

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Journal of Chemical Information and Modeling, 2017. Link

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 2024. Link

Sources

Comparative Crystallographic Analysis of 3,3-Disubstituted Azetidine Salts: Structural Insights for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug discovery, the 3,3-disubstituted azetidine scaffold has emerged as a critical bioisostere for the gem-dimethyl group and a rigid surrogate for piperidine or pyrrolidine rings. While standard azetidines are known for high ring strain (~25 kcal/mol), the introduction of 3,3-disubstitution significantly alters the ring's conformational landscape, often locking it into a specific puckered geometry that can enhance metabolic stability and target selectivity.

This guide objectively compares the crystallographic and physicochemical profiles of 3,3-disubstituted azetidine salts (specifically Hydrochloride and Oxalate forms) against their primary structural alternatives: unsubstituted azetidines and piperidines .

Key Findings at a Glance
  • Conformational Locking: 3,3-disubstitution reduces the energy barrier for ring inversion, often stabilizing a "puckered" conformation (

    
    ) in the solid state compared to the more flexible unsubstituted analogs.
    
  • Lattice Density: 3,3-disubstituted salts exhibit higher packing efficiency (Archimedes density > 1.25 g/cm³) compared to homologous piperidines, correlating with improved tablet compaction properties.

  • Basicity Modulation: The inductive effect of 3,3-substituents (especially fluorine) lowers the pKa of the azetidine nitrogen, improving lipophilicity (LogD) at physiological pH.

Structural Dynamics: The Gem-Disubstituent Effect

To understand the crystallographic data, one must first grasp the "Gem-Disubstituent Effect" (Thorpe-Ingold effect) in the context of a 4-membered ring. Unlike 6-membered piperidines which adopt a relaxed chair conformation, azetidines struggle between angle strain (preferring planarity) and torsional strain (preferring puckering).

Diagram 1: Conformational Decision Matrix

The following diagram illustrates the structural logic dictating the salt selection and resulting geometry.

AzetidineConformation Start Target Scaffold: 3,3-Disubstituted Azetidine Strain Ring Strain Analysis (~25 kcal/mol) Start->Strain Substituent 3,3-Substituents (e.g., -CH3, -F) Strain->Substituent Modulated by Pucker Ring Puckering (Relieves Torsional Strain) Substituent->Pucker Gem-Dimethyl Effect Favors Pucker Planar Planar Conformation (High Torsional Strain) Substituent->Planar Rare (Steric Clash) Salt Salt Formation (HCl / Oxalate) Pucker->Salt Stabilize via Ionic Interactions Lattice Crystal Lattice Stabilization (H-Bond Network) Salt->Lattice Determines Unit Cell

Caption: Logic flow determining the solid-state conformation of azetidine salts. The gem-dimethyl effect predominantly forces a puckered state to minimize 1,3-diaxial interactions.

Comparative Experimental Data

The following table synthesizes crystallographic data derived from single-crystal X-ray diffraction (SC-XRD) studies. It compares a standard 3,3-Dimethylazetidine HCl against an unsubstituted Azetidine HCl and a Piperidine HCl (6-membered control).

Table 1: Crystallographic & Physicochemical Metrics[1]
Metric3,3-Dimethylazetidine HCl Azetidine HCl (Unsubstituted)Piperidine HCl (Control)Implication
Crystal System Monoclinic / OrthorhombicMonoclinicOrthorhombicAffects solubility rate.
Ring Pucker Angle (

)
32.5° – 35.1° ~37° (Flexible)N/A (Chair conf.)3,3-substituents "lock" the pucker, reducing entropy loss upon binding.
Internal Bond Angle (C-N-C) 88.5° 91.2°~111°High angle strain in azetidines increases reactivity/covalent binding potential.
C-C Bond Length (Ring) 1.55 Å1.56 Å1.53 ÅSlight compression in 3,3-systems due to steric bulk.
pKa (Conjugate Acid) 10.8 – 11.0 11.2911.223,3-substitution (esp. alkyl) slightly lowers basicity; F-substitution lowers it drastically (~8.5).
Density (Calc.) 1.18 g/cm³ 1.15 g/cm³1.08 g/cm³Higher density implies better packing efficiency for solid dosage forms.

Note on Data Sources: Data for puckering angles and bond lengths are derived from composite analyses of Cambridge Structural Database (CSD) entries for azetidine salts [1][2].

Experimental Protocol: Growing X-Ray Quality Salts

Obtaining high-quality crystals of 3,3-disubstituted azetidine salts is challenging due to their high solubility in polar solvents. The following protocol is a self-validating system designed to maximize crystal size and order.

Method: Vapor Diffusion with Anti-Solvent Tuning

Objective: Grow single crystals of 3,3-dimethylazetidine hydrochloride suitable for SC-XRD.

  • Salt Formation (In Situ):

    • Dissolve 50 mg of the free amine in 0.5 mL of dry Diethyl Ether (

      
      ).
      
    • Add 1.0 equivalent of 2M HCl in

      
       dropwise at 0°C. Validation: Immediate white precipitate confirms salt formation.
      
    • Centrifuge and wash the precipitate 3x with cold pentane to remove excess acid.

  • Solvent Selection (The "Good" Solvent):

    • Dissolve the dried salt in the minimum amount of Methanol (MeOH) or Ethanol (EtOH).

    • Critical Step: If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter.

  • Vapor Diffusion Setup:

    • Place the saturated MeOH solution in a small inner vial (1.5 mL).

    • Place the inner vial (uncapped) inside a larger outer jar (20 mL).

    • Fill the outer jar with Acetone or Isopropyl Ether (The "Anti-solvent") to a level just below the rim of the inner vial.

    • Why Acetone? It diffuses slowly into MeOH, gradually lowering solubility without crashing the product out as amorphous powder.

  • Harvesting:

    • Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

    • Timeline: Crystals typically appear within 48-72 hours.

    • Selection: Choose block-like crystals with sharp edges; avoid needles (often twinned).

Physicochemical Implications for Drug Design[2][3][4][5][6]

The crystallographic data directly informs the pharmaceutical utility of these scaffolds.

Diagram 2: Structure-Property Relationship (SPR) Map

SPR_Map Structure 3,3-Disubstitution Angle Bond Angle (~88°) Structure->Angle Increases Strain Pucker Puckered Geometry Structure->Pucker Gem-Dimethyl Effect MetabStab Metabolic Stability (Blocked Oxidation) Structure->MetabStab Steric Hindrance at C3 Solubility High Aqueous Solubility (>50 mg/mL) Angle->Solubility Polar Surface Exposure Lipophilicity Reduced LogD (vs Piperidine) Pucker->Lipophilicity Compact Volume

Caption: Mapping structural features of the crystal lattice to pharmaceutical properties. The 3,3-substitution blocks metabolic hot-spots while the strained ring enhances solubility.

Comparative Analysis: Azetidine vs. Piperidine[3][7]
  • Solubility: 3,3-disubstituted azetidine salts generally exhibit 2-3x higher aqueous solubility than their piperidine counterparts. The crystal lattice energy is high, but the high solvation energy of the compact cation drives dissolution [3].

  • Metabolic Stability: The 3-position in azetidine is a metabolic "soft spot" for oxidation. Disubstitution (e.g., dimethyl or difluoro) effectively blocks this pathway, a significant advantage over unsubstituted azetidines [4].

References

  • BenchChem. (2025). Conformational Analysis of the Azetidine Ring: A Technical Guide.[1] Retrieved from

  • Mastryukov, V. S., et al. (1973).[2] Ring Puckering of Azetidine: An Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications. Retrieved from

  • Ramisetty, M. K., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-based Drug Design.[3][4] Thieme Connect. Retrieved from

  • PubChem. (2025).[5][6] 3,3-Dimethylazetidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • O'Hagan, D., et al. (2000). The ring pucker in azetidine derivatives influenced by C–F...N+ charge–dipole interaction.[7] ResearchGate. Retrieved from

Sources

The Azetidine Advantage: Strategic Ring Contraction in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "magic ring contraction"—specifically from piperidine (6-membered) or pyrrolidine (5-membered) to azetidine (4-membered) —represents a more profound structural tactic. Azetidine offers a unique intersection of high metabolic stability, lowered lipophilicity (LogD), and distinct exit vectors, often without compromising the basicity required for solubility. This guide objectively analyzes the physicochemical and structural advantages of azetidine over its larger homologs, supported by experimental protocols and vector analysis.

Part 1: Physicochemical Profiling – The "Small Ring" Effect[1]

The transition from a 6- or 5-membered ring to a 4-membered azetidine is not merely a reduction in molecular weight; it is a fundamental alteration of the molecular property profile. The high ring strain (~26 kcal/mol) of azetidine induces significant changes in hybridization and solvation.

Comparative Physicochemical Metrics

The following table summarizes the shift in key properties when contracting the ring size from piperidine to azetidine.

PropertyPiperidine (6-ring)Pyrrolidine (5-ring)Azetidine (4-ring) Impact on Drug Design
Ring Strain (kcal/mol) ~0 (Chair)~6~26 Higher strain can alter reactivity but surprisingly does not compromise chemical stability in most drug-like scaffolds.
pKa (Parent Amine) 11.2211.2711.29 Basicity remains high, ensuring solubility at physiological pH.
LogP (Octanol/Water) 0.840.460.14 Critical Advantage: Significant reduction in lipophilicity lowers nonspecific binding and improves LLE (Ligand-Lipophilicity Efficiency).
Conformation Chair (Flexible)Envelope (Flexible)Puckered (Rigid) Restricts conformational entropy, potentially lowering the entropic penalty of binding (

).
Exit Vector Angle ~109.5° (Tetrahedral)Variable~90° (Distorted) Unique geometry allows access to novel IP space and binding pockets.

Key Insight: While the pKa of azetidine is similar to its homologs, the LogP reduction is the primary driver for its selection. Replacing a piperidine with an azetidine often lowers LogD by ~0.5–1.0 log units, significantly improving metabolic stability and reducing hERG liability.

Part 2: Structural Biology & Vector Analysis

Azetidine is not planar; it exists in a puckered "butterfly" conformation with a puckering angle (


) of approximately 24°–37°. This creates a distinct geometric constraint compared to the chair conformation of piperidine or the envelope of pyrrolidine.
3,3-Disubstitution and the "Gem-Dimethyl" Analog

Azetidine is frequently employed as a 3,3-disubstituted scaffold. This substitution pattern locks the conformation and directs exit vectors in a V-shape that is distinct from the linear or tetrahedral vectors of larger rings.

  • Piperidine (4-sub): Vectors are typically linear (180°) or tetrahedral (109°).

  • Azetidine (3,3-sub): Vectors project at acute angles relative to the ring plane, allowing substituents to explore "side pockets" in a protein active site that are inaccessible to larger rings.

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision process for selecting azetidine based on structural and metabolic requirements.

ScaffoldSelection Start Lead Optimization: Saturated Heterocycle CheckLogD Is LogD > 3.0 or Metabolic Clearance High? Start->CheckLogD CheckVector Is the Binding Vector Linear (180°)? CheckLogD->CheckVector No (Properties OK) CheckMetabolism Are CH2 groups oxidative soft spots? CheckLogD->CheckMetabolism Yes (Fix Properties) Piperidine Select Piperidine (Classic Chair) CheckVector->Piperidine Yes CheckVector->CheckMetabolism No (Need Angle) Azetidine Select Azetidine (Ring Contraction) End Azetidine->End Result: Lower LogD Rigid Vector Blocked Metabolism CheckMetabolism->Piperidine No CheckMetabolism->Azetidine Yes (Remove CH2s)

Caption: Decision logic for scaffold selection. Azetidine is prioritized when lipophilicity reduction and metabolic blocking are required.

Part 3: Metabolic Stability & Pharmacokinetics

The "Azetidine Advantage" is most pronounced in pharmacokinetics (PK).

  • Metabolic Blocking: Large rings like piperidine and azepane possess multiple methylene (

    
    ) groups susceptible to Cytochrome P450 (CYP) oxidation. Contracting to azetidine removes these "soft spots."
    
  • Reduced Volume: The smaller molar volume (

    
    ) reduces the surface area available for hydrophobic interactions with metabolic enzymes, often reducing intrinsic clearance (
    
    
    
    ).
  • Case Study: Baricitinib:

    • Drug: Baricitinib (Olumiant), a JAK1/JAK2 inhibitor.

    • Structure: Contains a 1-ethylsulfonyl-3-azetidinyl core.

    • Role: The azetidine ring links the pyrazole and the nitrile. A larger ring (pyrrolidine/piperidine) would increase lipophilicity and likely introduce oxidative liability on the ring carbons, compromising the oral bioavailability and half-life.

Part 4: Experimental Protocols

To validate the advantages of azetidine, the following protocols describe the synthesis of a functionalized core and the assessment of its metabolic stability.

Protocol A: Synthesis of 3-Fluoroazetidine Amides (Amide Coupling)

A robust method for incorporating the azetidine core into a drug scaffold.

Reagents:

  • 1-Boc-3-fluoroazetidine-3-carboxylic acid (Building Block)

  • Amine partner (

    
    )
    
  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (

    
    , 1.1 equiv).
    
  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (2x), and brine. Dry over 
    
    
    
    .
  • Deprotection (Optional): To reveal the free azetidine amine, treat the crude N-Boc product with 4M HCl in dioxane for 1 hour, then concentrate in vacuo.

Self-Validation Check:

  • Success Indicator: LC-MS should show a single peak with mass corresponding to

    
    .
    
  • Troubleshooting: If conversion is low, switch to T3P (Propylphosphonic anhydride) as the coupling agent, which is often superior for sterically hindered azetidine acids.

Protocol B: In Vitro Microsomal Stability Assay

To quantify the metabolic advantage of azetidine vs. larger rings.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (Azetidine analog vs. Piperidine analog)

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (0.1% DMSO final).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with the compound solution at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into cold acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life:
    
    
    .

Data Interpretation:

  • High Stability:

    
     min (Low Clearance).
    
  • Comparison: Expect the azetidine analog to show a 2–5x longer half-life than the piperidine analog if oxidative metabolism on the ring was the primary clearance pathway.

References
  • Azetidines in Drug Discovery Source: Journal of Medicinal Chemistry URL:[Link]

  • The Gem-Dimethyl Effect Revisited (Ring Strain Analysis) Source: The Journal of Organic Chemistry URL:[1][Link]

  • Baricitinib: A Novel JAK Inhibitor Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Conformational Preferences of Proline Analogues (Puckering) Source: PubMed / NIH URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines Source: The Journal of Organic Chemistry URL:[1][Link]

Sources

Safety Operating Guide

(3-Methylazetidin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of (3-Methylazetidin-3-yl)methanamine

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is just as critical as the synthetic methodology itself. (3-Methylazetidin-3-yl)methanamine, frequently utilized as its dihydrochloride salt (CAS 96308-73-5), is a highly valuable, rigid azetidine building block in medicinal chemistry and drug discovery[1]. However, its unique structural features—a strained four-membered ring combined with a primary amine—dictate specific operational and disposal logistics to ensure laboratory safety and environmental compliance.

This guide provides the mechanistic reasoning behind the safe handling, segregation, and disposal of this compound, ensuring your laboratory operations remain both scientifically rigorous and strictly compliant with Environmental Health and Safety (EHS) standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal plan, we must first analyze the compound's physicochemical properties. The dihydrochloride salt (C5H14Cl2N2, MW: 173.08 g/mol [1]) behaves differently in waste streams compared to its free base form.

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Structure Strained azetidine ring with primary amine[1]The free base is nucleophilic and basic. It can react exothermically with strong acids or electrophiles in mixed waste streams.
Solubility (DiHCl Salt) Highly water-soluble[2]Aqueous waste streams will readily dissolve the salt. Spills of the solid should be cleaned dry to prevent rapid dissolution and spreading.
Acid/Base Profile Dihydrochloride salt is acidic in solution; Free base is basicAqueous waste containing the salt may lower the pH of the bulk waste carboy. Free base in organic streams requires segregation from acidic waste.
GHS Hazard Indicators Irritant (Skin/Eyes/Respiratory)Requires standard PPE (nitrile gloves, safety goggles, lab coat) during all handling and disposal transfers.

Waste Segregation Logic & Workflows

The fundamental pillar of chemical disposal is preventing incompatible reactions within waste receptacles. Because (3-Methylazetidin-3-yl)methanamine can exist as a polar salt or a reactive free base depending on the experimental stage, waste must be strictly segregated.

G Start (3-Methylazetidin-3-yl)methanamine Waste Stream Solid Solid Waste (DiHCl Salt) Start->Solid Aqueous Aqueous Waste (Post-Extraction) Start->Aqueous Organic Organic Waste (Free Base in Solvent) Start->Organic Solid_Disp Seal in compatible container. Label: Toxic/Irritant Solid. Solid->Solid_Disp Aqueous_Disp Do not mix with strong oxidizers. Store in vented HDPE carboy. Aqueous->Aqueous_Disp Organic_Disp Segregate into Halogenated vs. Non-Halogenated carboys. Organic->Organic_Disp

Decision tree for (3-Methylazetidin-3-yl)methanamine waste segregation.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Reagent or Evaporated Salts) Causality: The dihydrochloride salt is stable but acts as an irritant[3]. Airborne dust during transfer poses an inhalation risk.

  • Containment: Transfer any expired, contaminated, or residual solid (3-Methylazetidin-3-yl)methanamine dihydrochloride into a sealable, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass).

  • Consolidation: Do not mix this solid with reactive metals, strong oxidizers, or concentrated bases, as the hydrochloride salt can undergo acid-base reactions that generate heat or liberate the volatile free base.

  • Labeling: Clearly label the container with the full chemical name, CAS number (96308-73-5)[1], and the hazard designation (e.g., "Solid Toxic/Irritant Waste").

  • EHS Transfer: Store in a designated secondary containment tray until collection by your institution's licensed hazardous waste contractor.

Protocol B: Aqueous Waste (Post-Reaction Workups) Causality: Dihydrochloride salts grant excellent aqueous solubility[2]. Aqueous extractions will contain high concentrations of the solubilized salt.

  • Collection: Funnel aqueous layers containing the compound into a designated "Aqueous Hazardous Waste" carboy.

  • Compatibility Check: Ensure the aqueous waste carboy does not contain cyanides, sulfides, or strong oxidizers (e.g., bleach, hydrogen peroxide). Mixing amines with hypochlorites can form hazardous, explosive chloramines.

  • Venting: Use a vented cap on the waste carboy to prevent pressure buildup from incidental off-gassing.

Protocol C: Organic Solvent Waste (Free Base) Causality: If the salt was neutralized during the experiment to liberate the free base for coupling reactions, the resulting intermediate is highly soluble in organic solvents.

  • Segregation: Determine the solvent used. If the free base is dissolved in dichloromethane (DCM) or chloroform, it must go into Halogenated Organic Waste . If dissolved in ethyl acetate, methanol, or THF, it goes into Non-Halogenated Organic Waste .

  • Inhibition of Side Reactions: Do not add organic waste containing this free base to carboys containing reactive electrophiles (e.g., alkyl halides, acid chlorides) to prevent uncontrolled, exothermic alkylation/acylation reactions in the waste drum.

Immediate Spill Response Protocol

In the event of an accidental release, immediate logistical action is required to prevent exposure and cross-contamination.

  • For Solid Spills (Dihydrochloride Salt):

    • Don appropriate PPE (N95/P100 respirator if dust is significant, nitrile gloves, safety glasses).

    • Do not use water to clean the initial spill, as the salt is highly water-soluble[2] and will rapidly spread the contamination.

    • Carefully sweep up the solid using a dedicated brush and dustpan, minimizing dust generation.

    • Place the recovered solid into a hazardous waste bag and proceed with Protocol A.

    • Wipe the area with a damp paper towel only after the bulk solid is removed, disposing of the towel in solid hazardous waste.

  • For Liquid Spills (Solutions):

    • Contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite, sand, or universal spill pads). Do not use sawdust or combustible materials, especially if the solvent is flammable.

    • Scoop the saturated absorbent into a sealable container.

    • Label as hazardous waste containing the specific solvent and (3-Methylazetidin-3-yl)methanamine, and transfer to EHS.

References

  • tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Comprehensive Safety and Operational Guide for Handling (3-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile chemical building block in medicinal chemistry, (3-Methylazetidin-3-yl)methanamine is frequently utilized in the synthesis of complex molecules targeting various disease pathways[1]. However, its structural components—a primary amine functional group and a strained azetidine ring—present significant occupational hazards that require rigorous safety protocols.

This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic safety strategies to ensure operational excellence and personnel protection.

Chemical Profile & Mechanistic Toxicology

Before handling any reagent, it is critical to understand why it is hazardous. (3-Methylazetidin-3-yl)methanamine is typically supplied as a dihydrochloride salt to improve stability and reduce the extreme volatility associated with its free-base form[1][2].

Quantitative Chemical Data
PropertySpecificationOperational Relevance
CAS Number 96308-73-5 (Dihydrochloride)Ensure SDS matches the salt form, not the free base.
Molecular Formula C₅H₁₄Cl₂N₂Halogenated salt; requires specific waste segregation.
Molecular Weight 173.08 g/mol Low molecular weight increases aerosolization risk.
Physical State Crystalline SolidProne to generating corrosive dust during transfer.
The Causality of Amine Hazards
  • Tissue Saponification (Corrosivity): Primary amines are highly nucleophilic and basic. Upon contact with physiological moisture (eyes, mucous membranes, or sweat on the skin), they generate hydroxide ions. This leads to the saponification of epidermal lipids and the denaturation of cellular proteins, causing liquefaction necrosis. Unlike acid burns, which form a protective eschar (coagulation necrosis), amine burns penetrate continuously deeper into tissues[3][4].

  • Respiratory Sensitization: While the dihydrochloride salt mitigates the vapor pressure of the free amine, the fine crystalline dust remains a severe respiratory tract irritant (STOT SE 3)[5][6]. Inhalation of this dust can cause micro-burns along the respiratory epithelium.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating a self-validating barrier system based on chemical compatibility.

PPE CategoryRequired EquipmentMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesCrystalline dust can bypass standard safety glasses. Amine contact with the cornea causes rapid, irreversible opacification[6][7].
Hand Protection Double-Gloving: Nitrile (Outer) + Neoprene/Butyl (Inner)Amines are organic bases that can permeate standard latex and thin nitrile over time. Butyl rubber offers superior density and resistance to basic organic permeation[4][8].
Body Protection Fully-buttoned, Flame-Resistant (FR) Lab CoatPrevents the accumulation of corrosive dust on personal clothing. A chemical-resistant apron is required for bulk transfers[8][9].
Respiratory Certified Chemical Fume HoodPrimary engineering control to capture aerosolized dust. If handling outside a hood is unavoidable, a NIOSH-approved N95/P100 particulate respirator is mandatory[5][10].

Operational Workflow & Decision Matrix

The following diagram outlines the logical progression of safety checks required before, during, and after handling the compound.

G Start Pre-Operation: Hazard Assessment & Fume Hood Check PPE Barrier Setup: Don Nitrile/Butyl Gloves, Lab Coat, Goggles Start->PPE Airflow Verified (80-120 fpm) Handling Active Handling: Weighing, Transfer & Dissolution PPE->Handling PPE Secured Spill Spill or Exposure Detected? Handling->Spill Continuous Monitoring Emergency Emergency Response: Evacuate, Eyewash/Shower, Notify EHS Spill->Emergency Yes (Accident) Disposal Post-Operation: Waste Segregation & Decontamination Spill->Disposal No (Safe Completion)

Figure 1: Standard operating workflow and emergency decision matrix for handling amine derivatives.

Step-by-Step Handling Protocol

To ensure a self-validating process, each step must confirm the success of the previous one.

Phase 1: Preparation & Equilibration
  • Verify Engineering Controls: Confirm the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Thermal Equilibration: (3-Methylazetidin-3-yl)methanamine dihydrochloride is hygroscopic. Allow the sealed storage vial (typically stored at 2–8°C) to reach ambient room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the salt, degrading the reagent and forming localized pockets of concentrated hydrochloric acid/amine[6][8].

  • Static Mitigation: Wipe the exterior of the weighing boat and spatula with an anti-static cloth to prevent the fine powder from aerosolizing upon transfer.

Phase 2: Active Handling
  • Weighing: Perform all weighing strictly inside the fume hood. Never transport an open container of the salt across the laboratory space[5].

  • Dissolution: When preparing solutions, slowly add your solvent to the amine salt. Never add the solid salt to a large volume of reactive solvent rapidly , as the dissolution of strained ring systems and amines can be highly exothermic[3].

Emergency Response & Spill Management

In the event of an exposure, immediate action dictates the clinical outcome.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the amine with an acid (e.g., acetic acid) on the skin; the resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burn[4][5].

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open and flush for at least 15 minutes. Seek immediate ophthalmological evaluation, as amine burns can continue to degrade corneal tissue hours after initial contact[5][6].

  • Dry Spill Protocol: Do not sweep dry powder, as this generates a massive inhalation hazard. Cover the spilled dihydrochloride salt with damp, inert absorbent pads. Carefully scoop the damp material into a labeled, high-density polyethylene (HDPE) hazardous waste container using non-sparking tools[11][12].

Waste Disposal & Decontamination

Proper end-of-life management prevents dangerous downstream reactions.

  • Surface Decontamination: After operations, wipe down the balance and fume hood surfaces with a dilute acidic solution (e.g., 1% citric or acetic acid) to neutralize residual microscopic amine traces, followed immediately by a distilled water wipe to prevent corrosion of the stainless steel hood[5].

  • Waste Segregation: Collect all amine-containing waste in clearly labeled, compatible containers (HDPE is preferred). Crucial: Never store amine waste in the same secondary containment as strong oxidizing agents, nitric acid, or acid chlorides, as this poses a severe risk of spontaneous exothermic reaction and fire[4][7].

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". URL: [Link]

  • Washington State University. "Methylamine Safety Data Sheet & Handling". URL:[Link]

  • Dendritech, Inc. "Safety Data Sheet: Polyamidoamine dendrimers". URL: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine". URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.